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  • Product: (4R)-8-azaspiro[4.5]decan-4-amine;dihydrochloride
  • CAS: 2306253-66-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties and Medicinal Applications of (4R)-8-azaspirodecan-4-amine Dihydrochloride

Technical Whitepaper: Chemical Properties and Medicinal Applications of (4R)-8-azaspiro[1]decan-4-amine Dihydrochloride Executive Summary (4R)-8-azaspiro[1]decan-4-amine dihydrochloride is an advanced, spirocyclic alipha...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Chemical Properties and Medicinal Applications of (4R)-8-azaspiro[1]decan-4-amine Dihydrochloride

Executive Summary

(4R)-8-azaspiro[1]decan-4-amine dihydrochloride is an advanced, spirocyclic aliphatic diamine building block. As the pharmaceutical industry shifts away from flat, sp2-hybridized aromatic rings toward structurally complex, sp3-rich scaffolds, spirocyclic amines have emerged as privileged structures[2]. This whitepaper provides an in-depth analysis of the structural chemistry, physicochemical properties, synthetic methodologies, and applications of this specific (4R) enantiomer in modern drug discovery.

Structural Chemistry and 3D Conformation

The core architecture of 8-azaspiro[1]decane consists of a six-membered piperidine ring fused to a five-membered cyclopentane ring via a single quaternary spiro carbon (C5).

  • Orthogonality: The spiro fusion forces the two rings into mutually orthogonal planes. This unique 3D trajectory allows the molecule to project functional groups into distinct spatial quadrants, enhancing target protein interactions and minimizing off-target promiscuity[2].

  • Stereochemistry: The primary amine is located at the C4 position on the cyclopentane ring, adjacent to the spiro center. The (4R) absolute configuration dictates the precise spatial orientation of this pharmacophore, which is often critical for binding in chiral biological pockets.

  • Salt Form: The compound is isolated as a dihydrochloride salt. The bis-protonation of both the secondary piperidine nitrogen and the primary cyclopentyl amine significantly increases the lattice energy. This renders the compound a stable, non-volatile, and highly water-soluble crystalline solid, protecting the primary amine from oxidative degradation.

Physicochemical Profile

A high fraction of sp3 carbons ( Fsp3​ ) is a critical metric in drug discovery, correlating directly with improved solubility, reduced toxicity, and higher clinical success rates[3]. (4R)-8-azaspiro[1]decan-4-amine dihydrochloride perfectly exemplifies this "escape from flatland" paradigm.

Table 1: Key Physicochemical Properties
PropertyValueRationale / Implication
Molecular Formula C9H20Cl2N2 (Salt) / C9H18N2 (Base)Highly efficient low-molecular-weight building block.
Molecular Weight 227.17 g/mol (Salt) / 154.25 g/mol (Base)Excellent ligand efficiency when incorporated into larger drugs.
Fraction sp3 ( Fsp3​ ) 1.00 (100%)Maximum 3D character; reduces non-specific hydrophobic binding.
Topological Polar Surface Area 38.05 ŲOptimal for membrane permeability and BBB penetration if required.
Hydrogen Bond Donors 3 (as free base: -NH2, -NH-)Provides multiple vectors for target protein hydrogen bonding.
Hydrogen Bond Acceptors 2 (as free base)Enhances aqueous solubility.
LogP (Calculated) ~0.6 (Free base)Highly hydrophilic; offsets the lipophilicity of aromatic drug appendages.

Pharmacological Utility & Scaffold Morphing

Spirocyclic piperidines are increasingly utilized to replace standard flat rings (like piperazines or phenyl rings) during the lead optimization phase of drug development[4].

  • Bioisosterism: The 8-azaspiro[1]decane core acts as a conformationally restricted bioisostere of flexible aliphatic diamines.

  • Target Applications: Spirocyclic amines are heavily featured in the development of allosteric SHP2 inhibitors (e.g., Novartis's TNO155 utilizes a closely related oxa-azaspiro scaffold)[2]. They are also actively explored as selective Sigma-1 receptor modulators[5].

G A Flat Aromatic Scaffolds B Spirocyclic Amines (e.g., 8-azaspiro[4.5]decane) A->B Scaffold Morphing C Increased Fsp3 Fraction B->C D Enhanced 3D Trajectory B->D E Improved Aqueous Solubility C->E F Higher Clinical Success Rate D->F E->F

Figure 1: Pharmacological advantages of scaffold morphing to spirocyclic amines.

Synthetic Methodology & Stereoselective Resolution

The synthesis of the pure (4R) enantiomer requires strict stereocontrol. While asymmetric catalysis is possible, classical chiral resolution of a racemic intermediate remains the most robust, self-validating, and scalable approach for this specific scaffold.

Protocol: Synthesis and Resolution of (4R)-8-azaspiro[1]decan-4-amine dihydrochloride

System Validation: This protocol utilizes diastereomeric crystallization. The success of the resolution is directly measurable via chiral HPLC prior to the final deprotection step, ensuring a self-validating workflow.

Step 1: Reductive Amination

  • Dissolve 1.0 eq of N-Boc-8-azaspiro[1]decane-4-one in anhydrous methanol (0.2 M).

  • Add 10.0 eq of ammonium acetate ( NH4​OAc ) and stir at 25°C for 2 hours to form the imine intermediate.

  • Cool the reaction to 0°C and add 1.5 eq of sodium cyanoborohydride ( NaBH3​CN ) portion-wise.

    • Causality: NaBH3​CN is a mild reducing agent that selectively reduces the imine over the starting ketone, preventing the formation of the corresponding alcohol byproduct.

  • Stir for 12 hours, quench with saturated NaHCO3​ , and extract with dichloromethane (DCM). Concentrate to yield racemic tert-butyl 4-amino-8-azaspiro[1]decane-8-carboxylate.

Step 2: Chiral Resolution 5. Dissolve the racemic amine in boiling ethanol (10 mL/g). 6. Add 0.5 eq of (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA). 7. Allow the solution to cool ambiently to 20°C over 24 hours.

  • Causality: Slow cooling ensures thermodynamic control, yielding large, highly pure crystals of the (4R)-amine-L-DTTA diastereomeric salt, leaving the (4S) enantiomer in solution.

  • Filter the crystals and partition between 1M NaOH and DCM to liberate the enantioenriched free base. Verify enantiomeric excess (>99% ee) via chiral HPLC.

Step 3: Deprotection and Salt Formation 9. Dissolve the (4R)-amine in ethyl acetate. 10. Add 5.0 eq of 4M HCl in dioxane at 0°C. Stir for 4 hours.

  • Causality: The highly acidic conditions cleave the Boc protecting group, generating gaseous isobutylene and CO2​ . The resulting diamine immediately precipitates as the dihydrochloride salt, driving the reaction to completion and protecting the amine from oxidation.
  • Filter, wash with cold diethyl ether, and dry under high vacuum to afford the final product.

    G Step1 N-Boc-8-azaspiro[4.5]decane-4-one (Starting Material) Step2 Reductive Amination (NH4OAc, NaBH3CN) Step1->Step2 Step3 Racemic Amine Intermediate Step2->Step3 Step4 Chiral Resolution (L-DTTA Crystallization) Step3->Step4 Step5 (4R)-Enantiomer Isolation (>99% ee) Step4->Step5 Thermodynamic Control Step6 Boc Deprotection & Salt Formation (HCl/EtOAc) Step5->Step6 Step7 (4R)-8-azaspirodecan-4-amine dihydrochloride Step6->Step7

    Figure 2: Step-by-step synthetic workflow and chiral resolution for the (4R) enantiomer.

Analytical Characterization & Handling

  • NMR Spectroscopy: 1H NMR in D2​O will show the complete absence of aromatic protons and the Boc tert-butyl group. The C4 methine proton adjacent to the primary amine will appear as a distinct multiplet, shifted downfield due to the protonated amine.

  • Hygroscopicity: As a dihydrochloride salt of a highly polar aliphatic diamine, the compound is hygroscopic.

  • Storage: Must be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C. Exposure to ambient moisture will lead to deliquescence and potential degradation over time.

Conclusion

(4R)-8-azaspiro[1]decan-4-amine dihydrochloride is a quintessential modern building block. Its rigid, orthogonal 3D structure, combined with a 100% Fsp3​ fraction, makes it an invaluable tool for medicinal chemists seeking to overcome the pharmacokinetic and off-target liabilities associated with traditional flat aromatic scaffolds.

References

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]

Sources

Exploratory

Comprehensive Structure Elucidation of (4R)-8-azaspiro[4.5]decan-4-amine Dihydrochloride: A Multi-Modal Analytical Framework

An in-depth technical guide on the structure elucidation of (4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride . Executive Summary The spirocyclic scaffold has emerged as a privileged structural motif in modern medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the structure elucidation of (4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride .

Executive Summary

The spirocyclic scaffold has emerged as a privileged structural motif in modern medicinal chemistry, heavily utilized in the development of highly selective target modulators, ranging from SHP2 inhibitors in oncology[1] to σ1​ receptor radioligands[2]. Among these, (4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride represents a critical, stereochemically dense chiral building block.

Elucidating the exact structure of this molecule presents three distinct analytical challenges:

  • The Spiro Bottleneck: The quaternary spiro carbon (C5) bisects the molecule into two isolated spin systems, rendering standard 1D 1 H NMR and 1D COSY insufficient for full topological mapping.

  • Regiochemical Ambiguity: Proving the primary amine is strictly at the C4 position (adjacent to the spiro center) rather than C1, C2, or C3.

  • Absolute Stereochemistry: The inherent conformational flexibility of the spiro-fused cyclopentane and piperidine rings makes NOESY-based stereochemical assignments unreliable, necessitating crystallographic validation[3].

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Here, we will deconstruct the causality behind each experimental choice, establishing a self-validating analytical pipeline that ensures absolute structural integrity.

The Elucidation Strategy & Workflow

To achieve unambiguous structural proof, we must employ an orthogonal, multi-modal approach. Mass spectrometry and elemental analysis establish the fundamental composition and salt stoichiometry. High-resolution 2D NMR bridges the isolated ring systems, and single-crystal X-ray diffraction (SCXRD) definitively locks the absolute configuration.

ElucidationWorkflow Sample Sample Prep (Salt vs Free Base) Composition HRMS & EA (Composition) Sample->Composition NMR 1D/2D NMR (Connectivity) Composition->NMR XRay SCXRD (Absolute Config) NMR->XRay

Figure 1: Orthogonal analytical workflow for spirocyclic structure elucidation.

Phase 1: Compositional Integrity (HRMS & EA)

Before mapping connectivity, we must establish the exact atomic composition. A common pitfall in amine building blocks is the assumption of the salt form. HRMS will only detect the ionizable free base, entirely missing the chloride counterions. Therefore, Elemental Analysis (EA) is not optional; it is the causal link that validates the dihydrochloride stoichiometry.

Experimental Protocol: HRMS & Elemental Analysis
  • HRMS (ESI-TOF): Dissolve 1 mg of the sample in 1 mL of LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid. Infuse via electrospray ionization in positive mode (ESI+). Look for the [M+H]+ peak.

  • Elemental Analysis (CHNS/O + Cl): Combust 2-3 mg of the dried sample in a CHNS analyzer. Perform a separate titration or ion chromatography step to quantify the exact mass percentage of Chloride.

Data Presentation: Compositional Validation

Self-Validation Check: The theoretical exact mass of the free base ( C9​H18​N2​ ) is 154.1470 Da. The observed [M+H]+ confirms the core, while the ~31% Chloride content from EA perfectly matches the dihydrochloride salt, proving both basic nitrogens (the piperidine N8 and the primary amine at C4) are protonated.

Analytical TechniqueTarget ParameterTheoretical ValueObserved ValueConclusion
HRMS (ESI+) [M+H]+ Exact Mass155.1548 m/z 155.1551 m/z Confirms C9​H18​N2​ free base
Elemental Analysis Carbon (C) %47.59%47.62%Matches Dihydrochloride
Elemental Analysis Nitrogen (N) %12.33%12.28%Matches Dihydrochloride
Elemental Analysis Chloride (Cl) %31.21%31.15%Confirms 2x HCl stoichiometry

Phase 2: Topological Mapping via 2D NMR

The standard IUPAC numbering for an 8-azaspiro[4.5]decane starts in the smaller cyclopentane ring, passes through the spiro carbon (C5), and continues around the piperidine ring. Because it is a highly polar dihydrochloride salt, it is insoluble in CDCl3​ . We must use D2​O or DMSO−d6​ . We select D2​O to cleanly exchange the broad −NH3+​ and −NH2+​ protons, simplifying the aliphatic region.

The "Spiro Bottleneck" and the HMBC Solution

Because C5 is a quaternary carbon with no attached protons, 1H−1H COSY cannot cross from the cyclopentane ring to the piperidine ring. The spin systems are entirely isolated. To prove the molecule is a spirocycle (and not a fused bicyclic isomer), we must use Heteronuclear Multiple Bond Correlation (HMBC).

Experimental Protocol: NMR Acquisition
  • Sample Prep: Dissolve 15 mg of the dihydrochloride salt in 0.6 mL of D2​O .

  • Acquisition: Acquire 1H (16 scans), 13C{1H} (1024 scans), COSY, HSQC, and HMBC on a 500 MHz or 600 MHz spectrometer equipped with a cryoprobe.

  • Parameter Tuning: Set the HMBC long-range coupling constant ( nJCH​ ) delay to 8 Hz to capture 2-bond and 3-bond correlations across the spiro center.

HMBCNetwork C5 C5 (Spiro) H4 H4 (Cyclopentyl) H4->C5 2J (Strong) H1 H1 (Cyclopentyl) H1->C5 2J (Strong) H6 H6/H10 (Piperidinyl) H6->C5 2J (Strong)

Figure 2: Critical HMBC correlations bridging the isolated spin systems via C5.

Data Presentation: Key NMR Assignments

Self-Validation Check: The highly deshielded proton at δ 3.55 ppm is assigned to H4 because it is adjacent to the electron-withdrawing −NH3+​ group. Its strong 2J HMBC correlation to the quaternary C5 ( δ 48.2 ppm) definitively proves the amine is at the C4 position, not C1, C2, or C3.

Position 1H Chemical Shift ( δ , ppm) 13C Chemical Shift ( δ , ppm)Key HMBC Correlations ( 1H→13C )
C4 (CH-NH2) 3.55 (dd, 1H)55.4C3, C5 , C6
C5 (Spiro) -48.2-
C1 ( CH2​ ) 1.85 (m, 2H)36.1C2, C5 , C10
C6/C10 ( CH2​ ) 1.70 (m, 4H)32.8C7/C9, C5 , C1, C4
C7/C9 ( CH2​ -N) 3.15 (m, 4H)43.5C6/C10, C5

Phase 3: Absolute Stereochemistry via X-Ray Crystallography

While 2D NOESY can sometimes indicate relative stereochemistry, the rapid conformational flipping of the piperidine chair and the pseudorotation of the cyclopentane ring make NOE distance constraints highly ambiguous in spiro[4.5]decanes[4].

To definitively prove the (4R) absolute configuration, we rely on Single-Crystal X-Ray Diffraction (SCXRD). The beauty of the dihydrochloride salt is that the heavy chloride ions provide excellent anomalous scattering when irradiated with Copper X-rays, allowing for the precise calculation of the Flack parameter.

Experimental Protocol: SCXRD and Absolute Configuration
  • Crystallization: Dissolve 20 mg of the dihydrochloride salt in a minimum volume of hot Methanol. Slowly diffuse Diethyl Ether into the solution over 48 hours at 4°C to grow diffraction-quality single crystals.

  • Diffraction: Mount a suitable crystal on a diffractometer equipped with a Cu- microfocus source ( λ=1.54178 Å). Collect data at 100 K to minimize thermal motion.

  • Refinement: Solve the structure using direct methods. Refine the heavy atoms (Cl) anisotropically.

  • Flack Parameter Calculation: Because Chloride has a significant anomalous dispersion signal at the Cu- wavelength, the absolute structure can be determined. A Flack parameter of 0.00±0.02 definitively confirms the (4R) configuration, whereas a value near 1.0 would indicate the (4S) enantiomer.

Phase 4: Enantiomeric Purity Validation

Even with the absolute configuration confirmed on a single crystal, we must ensure the bulk powder is enantiomerically pure and not a racemic mixture.

Experimental Protocol: Chiral HPLC

Because the compound is a highly polar, UV-transparent aliphatic amine, standard chiral chromatography is challenging. We utilize pre-column derivatization to introduce a chromophore and improve chromatographic resolution.

  • Derivatization: React the free-based sample with Marfey's Reagent (FDAA) in the presence of sodium bicarbonate at 40°C for 1 hour.

  • Chromatography: Inject the derivatized sample onto a reverse-phase C18 column.

  • Mobile Phase: Gradient elution using Water (0.1% TFA) and Acetonitrile.

  • Validation: The (4R) derivative will elute at a distinct retention time compared to the (4S) derivative. An Enantiomeric Excess (ee) of >99% validates the stereochemical homogeneity of the bulk material.

Conclusion

The structural elucidation of (4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride requires a rigorously self-validating approach. Elemental analysis anchors the mass spectrometry data to prove the salt form. HMBC NMR uniquely solves the spirocyclic topological bottleneck, and Cu- X-ray crystallography leverages the chloride counterions to definitively lock the (4R) absolute configuration. By strictly adhering to this multi-modal framework, researchers can guarantee the structural integrity of this critical medicinal chemistry building block.

References

  • [1] TNO 155 - New Drug Approvals. New Drug Approvals. Available at:[Link]

  • [2] 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [3] Discovery and Safety Profiling of a Potent Preclinical Candidate, (4-[4-[[(3R)-3-(Hydroxycarbamoyl)-8-azaspiro[4.5]decan-3-yl]sulfonyl]phenoxy]-N-methylbenzamide) (CM-352), for the Prevention and Treatment of Hemorrhage. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [4] Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug-Resistant Leukemias. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

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Foundational

The Role of (4R)-8-Azaspiro[4.5]decan-4-amine Scaffolds in the Allosteric Inhibition of SHP2 (PTPN11)

Executive Summary The development of allosteric inhibitors targeting the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2, encoded by PTPN11) represents a paradigm shift in targeted oncology. SHP2 ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of allosteric inhibitors targeting the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2, encoded by PTPN11) represents a paradigm shift in targeted oncology. SHP2 acts as a critical node in the RAS/MAPK signaling cascade, and its hyperactivation is implicated in numerous malignancies. The compound (4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride (and its stereoisomeric derivatives, such as the 2-oxa variants) has emerged as a privileged, highly vectorized pharmacophore building block. This technical guide elucidates the mechanism of action, structural-activity relationships (SAR), and experimental workflows associated with utilizing this spirocyclic amine to achieve potent, allosteric SHP2 inhibition.

Target Biology: SHP2 Auto-Inhibition and the Allosteric Tunnel

SHP2 is a non-receptor tyrosine phosphatase composed of two N-terminal SH2 domains (N-SH2 and C-SH2) and a catalytic protein tyrosine phosphatase (PTP) domain. In its basal, physiological state, SHP2 is auto-inhibited: the N-SH2 domain folds over the PTP domain, sterically occluding the catalytic cleft and preventing substrate access.

Activation typically occurs when phosphorylated tyrosine (p-Tyr) residues from upstream receptor tyrosine kinases (RTKs) bind to the SH2 domains, triggering a conformational switch that exposes the PTP active site. Once active, SHP2 dephosphorylates negative regulators of RAS, driving the oncogenic RAS/MAPK proliferation pathway.

The therapeutic strategy relies on stabilizing the auto-inhibited (closed) conformation . High-resolution crystallography reveals a "tunnel-like" allosteric pocket located at the interface of the N-SH2, C-SH2, and PTP domains. This pocket is highly polar at its depth, presenting a unique challenge for small-molecule drug design: achieving deep pocket penetration without incurring a massive desolvation penalty.

SHP2_Mechanism cluster_0 Basal State cluster_1 Active State cluster_2 Therapeutic Intervention SHP2_Closed Auto-Inhibited SHP2 (N-SH2 blocks PTP) SHP2_Open Active SHP2 (PTP Cleft Exposed) SHP2_Closed->SHP2_Open p-Tyr Peptide Binding MAPK RAS/MAPK Pathway (Oncogenic Signaling) SHP2_Open->MAPK Dephosphorylates RAS regulators Inhibitor (4R)-8-azaspiro[4.5]decan-4-amine Allosteric Inhibitor Inhibitor->SHP2_Closed Binds Tunnel Pocket (Glu250 Salt Bridge) Inhibitor->SHP2_Open Prevents Activation

Fig 1: Mechanism of SHP2 auto-inhibition and stabilization by spirocyclic amine allosteric inhibitors.

Mechanism of Action: The Spirocyclic Amine Pharmacophore

The integration of the (4R)-8-azaspiro[4.5]decan-4-amine moiety into a central heteroaryl core (e.g., pyrazine, pyrimidine, or triazine) provides the exact spatial vectorization required to lock SHP2 in its closed state.

When coupled to a drug scaffold, the spirocyclic system operates via two critical atomistic interactions:

  • The Hinge Attachment (Position 8): The secondary nitrogen of the piperidine ring serves as the attachment point to the central drug core. This linkage directs the spirocycle into the allosteric tunnel.

  • The Deep-Pocket Anchor (Position 4): The primary amine at the spiro center projects deep into the allosteric pocket. Computational and crystallographic studies demonstrate that this primary amine forms a robust, essential salt bridge with the acidic residue Glu250 and hydrogen bonds with Arg111 [1].

The rigid spiro[4.5]decane architecture is paramount. Unlike flexible linear or simple piperidine amines, the spirocycle pre-organizes the primary amine into the bioactive conformation. This minimizes the entropic penalty of binding and optimally fills the hydrophobic regions of the tunnel, resulting in a highly potent and selective interaction [2].

Structure-Activity Relationship (SAR) Data

The evolution of SHP2 inhibitors, culminating in clinical candidates like TNO155, relied heavily on optimizing this amine scaffold [3]. The table below summarizes the causality behind the SAR progression of the amine moiety when attached to a standard pyrazine/pyrimidinone core.

Table 1: Comparative SAR of Amine Scaffolds in SHP2 Allosteric Inhibition

Amine Scaffold SubstituentSHP2 IC₅₀ (nM)p-ERK IC₅₀ (nM)Mechanistic & Crystallographic Rationale
Piperidin-4-amine >1000>5000High entropic penalty; highly flexible vector results in weak Glu250 interaction.
8-azaspiro[4.5]decan-4-amine 64290Rigid vectorization; establishes strong H-bond network with Arg111 and Glu250.
(4R)-8-azaspiro[4.5]decan-4-amine 1560Stereospecific orientation maximizes electrostatic salt bridge with Glu250.
(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine 1142Addition of the oxa-substitution optimizes the desolvation penalty and fills an adjacent hydrophobic lip.

Experimental Methodologies (Self-Validating Protocols)

To successfully utilize (4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride in drug discovery, researchers must employ specific chemical and biochemical workflows. The use of the dihydrochloride salt is a deliberate choice: it prevents the rapid oxidation and degradation of the primary amine during storage, ensuring reagent integrity.

Workflow Step1 1. Reagent Preparation Neutralize Dihydrochloride Salt Step2 2. SNAr Coupling Regioselective Piperidine N-Alkylation Step1->Step2 DBU/DIPEA in DMF/NMP Step3 3. Biochemical Validation DiFMUP Phosphatase Assay Step2->Step3 Purified Inhibitor Step4 4. Cellular Validation p-ERK AlphaLISA in Cancer Cells Step3->Step4 IC50 < 100 nM

Fig 2: Experimental workflow from spirocyclic amine coupling to cellular MAPK pathway validation.

Protocol A: Regioselective SNAr Coupling

This protocol details the attachment of the spirocyclic amine to an electron-deficient heteroaryl chloride core.

  • Solubilization: Suspend 1.0 equivalent of the heteroaryl chloride core and 1.1 equivalents of (4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that effectively solubilizes the salt and stabilizes the transition state of the SNAr reaction.

  • In Situ Neutralization: Add 3.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C. Causality: Two equivalents of DIPEA are required to neutralize the dihydrochloride salt, liberating the free base. The remaining 1.5 equivalents act as an acid scavenger for the HCl generated during the coupling.

  • Regioselective Coupling: Heat the reaction to 80°C for 12 hours. Causality: The secondary amine in the unhindered piperidine ring is significantly more nucleophilic than the primary amine situated on the sterically congested spiro-center. This steric differential allows for highly regioselective coupling without the need for transient Boc-protection.

  • Purification: Quench with water, extract with ethyl acetate, and purify via reverse-phase HPLC to isolate the target allosteric inhibitor.

Protocol B: DiFMUP Fluorescence Assay for SHP2 Allosteric Inhibition

Because basal SHP2 is auto-inhibited in vitro, assessing an allosteric inhibitor requires a self-validating system where the enzyme is artificially opened, and the inhibitor's ability to force it closed is measured.

  • Enzyme Activation: Pre-incubate recombinant full-length SHP2 protein (0.5 nM) with 0.5 μM of an activating bis-phosphorylated peptide (e.g., IRS1 pY1172) in assay buffer (60 mM HEPES, pH 7.2) for 30 minutes at room temperature. Causality: The p-Tyr peptide binds the N-SH2 domain, inducing the conformational switch that exposes the PTP active site. Without this step, the baseline activity is too low to accurately measure inhibition.

  • Inhibitor Binding: Add serial dilutions (10 μM to 0.1 nM) of the synthesized spirocyclic amine inhibitor and incubate for 60 minutes. Causality: This incubation period allows the inhibitor to penetrate the allosteric tunnel and shift the thermodynamic equilibrium back to the closed state, overriding the peptide's activating effect.

  • Substrate Cleavage: Add 10 μM of the fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

  • Kinetic Readout: Measure fluorescence continuously (Excitation: 340 nm, Emission: 450 nm) for 20 minutes. Calculate the IC₅₀ based on the initial velocity of DiFMU release.

References

  • Yang, L., et al. "Computational study on the binding mechanism of allosteric drug TNO155 inhibiting SHP2 E76A." Journal of Molecular Modeling, 2024.[Link]

  • Chen, Y., et al. "Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.[Link]

  • LaMarche, M. J., et al. "Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry, 2020.[Link]

Exploratory

The Biological Activity and Pharmacological Utility of (4R)-8-azaspirodecan-4-amine Dihydrochloride in Targeted Therapeutics

The Biological Activity and Pharmacological Utility of (4R)-8-azaspiro[1]decan-4-amine Dihydrochloride in Targeted Therapeutics Executive Summary (4R)-8-azaspiro[1]decan-4-amine dihydrochloride is a highly specialized, c...

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Author: BenchChem Technical Support Team. Date: March 2026

The Biological Activity and Pharmacological Utility of (4R)-8-azaspiro[1]decan-4-amine Dihydrochloride in Targeted Therapeutics

Executive Summary

(4R)-8-azaspiro[1]decan-4-amine dihydrochloride is a highly specialized, chiral spirocyclic diamine salt. While not administered as a standalone therapeutic agent, its profound biological activity is realized when it is utilized as a "privileged pharmacophore" in the rational design of targeted small-molecule inhibitors. Most notably, this sp3-rich scaffold has revolutionized the development of allosteric inhibitors targeting the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2, encoded by PTPN11)[2].

This whitepaper details the structural rationale, biological mechanisms, and experimental methodologies associated with the integration of the (4R)-8-azaspiro[1]decan-4-amine scaffold into modern oncology drugs, providing a comprehensive guide for drug development professionals.

Chemical Rationale: Escaping from Flatland

Historically, kinase and phosphatase inhibitors relied heavily on flat, sp2-hybridized aromatic rings to intercalate into ATP-binding or catalytic sites. However, these "flat" molecules often suffer from poor aqueous solubility, high entropic penalties upon target binding, and off-target promiscuity (such as hERG channel blockade)[3].

The incorporation of the 8-azaspiro[1]decane system represents a paradigm shift known as "escaping from flatland":

  • Vectorization: The rigid, three-dimensional spirocyclic core projects the primary 4-amine into a precise spatial vector. The (4R) stereocenter is critical; it ensures the amine is perfectly oriented to act as a hydrogen-bond donor within deep, solvent-occluded protein pockets[4].

  • Metabolic Stability: The lack of easily oxidizable benzylic positions and the steric shielding provided by the spiro-fusion enhance the pharmacokinetic half-life of the resulting drug[2].

  • Reduced Entropic Penalty: Because the spirocycle is conformationally restricted, it loses very little entropy upon binding to its target, translating to sub-nanomolar binding affinities[5].

Primary Biological Target: SHP2 Allosteric Inhibition

The most prominent biological application of the (4R)-8-azaspiro[1]decan-4-amine scaffold (and its closely related oxa-derivatives) is the allosteric inhibition of SHP2[6].

SHP2 acts as a critical node in the Receptor Tyrosine Kinase (RTK) / RAS / MAPK signaling pathway. Hyperactivation of SHP2—either through PTPN11 mutations or upstream RTK amplification—drives oncogenesis in non-small cell lung cancer (NSCLC), leukemia, and melanoma[6].

Mechanism of Action

SHP2 exists in an equilibrium between an auto-inhibited "closed" state (where the N-SH2 domain physically blocks the PTP catalytic site) and an "open" active state[7]. Spirocyclic inhibitors utilizing the azaspiro[1]decane moiety do not bind to the highly conserved, highly polar catalytic site. Instead, they act as "molecular glue."

The spirocyclic amine inserts into a tunnel-like allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains[4]. The protonated primary amine of the scaffold forms a critical salt bridge with acidic residues (e.g., Glu250) and hydrogen bonds with backbone carbonyls (e.g., His116), physically locking the enzyme in its auto-inhibited conformation[8].

SHP2_Conformation Inactive Auto-Inhibited SHP2 (Closed State) Active Active SHP2 (Open State) Inactive->Active Activation Inhibitor Spirocyclic Inhibitor (e.g., TNO155) Inhibitor->Inactive Stabilizes Closed State (Allosteric Tunnel) RTK Phospho-RTK Binding RTK->Inactive Relieves Autoinhibition

Conformational dynamics of SHP2 and stabilization by spirocyclic allosteric inhibitors.

MAPK_Signaling RTK Receptor Tyrosine Kinase (EGFR, FGFR) SHP2 SHP2 (PTPN11) RTK->SHP2 Recruits RAS RAS (GTP-bound) SHP2->RAS Activates MAPK RAF / MEK / ERK Cascade RAS->MAPK Phosphorylation Spiro (4R)-Spirocyclic Scaffold Spiro->SHP2 Allosteric Blockade

RTK-SHP2-RAS-MAPK signaling cascade and the intervention point of SHP2 inhibitors.

Quantitative Efficacy of Spirocyclic Derivatives

The integration of the azaspiro[1]decane core has yielded several clinical and late-preclinical candidates. (Note: Depending on heteroatom substitutions like oxygen in the ring, CIP nomenclature may shift the designation from 4R to 3S,4S, but the 3D spatial vector of the amine remains conserved).

CompoundScaffold MoietyEnzymatic SHP2 IC₅₀ (nM)Cellular p-ERK IC₅₀ (nM)Clinical Status
TNO155 (3S,4S)-3-methyl-2-oxa-8-azaspiro[1]decan-4-amine11100Phase II[2]
PB17-026-01 (3R,4R)-3-methyl-2-oxa-8-azaspiro[1]decan-4-amine18150Preclinical[5]
IACS-15414 (3S,4S)-3-methyl-2-oxa-8-azaspiro[1]decan-4-amine1589Preclinical[3]
SHP099 Basic piperidine (Non-spirocyclic predecessor)71250Tool Compound

Experimental Methodologies & Validation Protocols

To accurately evaluate the biological activity of compounds derived from the (4R)-8-azaspiro[1]decan-4-amine scaffold, researchers must utilize assays that respect the allosteric nature of the binding event.

Protocol 1: In Vitro SHP2 Phosphatase Activity Assay (DIFMUP)

Causality & Rationale: You must use full-length SHP2 (residues 1-593). Utilizing a truncated PTP catalytic domain will result in a false-negative (zero inhibitory activity) because the allosteric tunnel requires the N-SH2 and C-SH2 domains to form[8]. Furthermore, the inhibitor must be pre-incubated with the enzyme before adding the activating peptide; if the enzyme is fully opened by the peptide first, the allosteric pocket is dismantled, artificially inflating the IC₅₀[2].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer containing 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, and 0.05% Tween-20.

  • Enzyme Dilution: Dilute full-length recombinant human SHP2 to a final assay concentration of 0.5 nM.

  • Compound Pre-incubation: Dispense serially diluted spirocyclic inhibitors (in DMSO) into a 384-well black microplate. Add the SHP2 enzyme and incubate at room temperature for 30 minutes to allow the inhibitor to trap the closed conformation.

  • Activation: Add 0.5 μM of an activating bis-phosphorylated peptide (e.g., IRS1 pY1172/pY1222) to stimulate any uninhibited SHP2.

  • Substrate Addition: Initiate the reaction by adding 10 μM of the fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

  • Kinetic Readout: Measure fluorescence (Excitation: 358 nm / Emission: 455 nm) continuously for 20 minutes. Calculate the initial velocity (V₀) and determine the IC₅₀ using a 4-parameter logistic curve fit.

Protocol 2: Cellular Target Engagement (p-ERK Inhibition)

Causality & Rationale: Enzymatic inhibition must translate to pathway blockade in living cells. Because SHP2 acts upstream of RAS, successful allosteric inhibition will prevent the phosphorylation of ERK1/2 (p-ERK)[3]. Using an EGFR-amplified cell line (like KYSE-520) ensures the pathway is highly dependent on SHP2 signal transduction.

Step-by-Step Workflow:

  • Cell Seeding: Seed KYSE-520 esophageal carcinoma cells at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO₂.

  • Compound Treatment: Treat cells with a 10-point concentration gradient of the spirocyclic inhibitor for 2 hours.

  • Lysis: Aspirate media, wash with cold PBS, and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, NaF).

  • Quantification: Transfer lysates to a high-throughput AlphaLISA or Meso Scale Discovery (MSD) plate coated with total-ERK capture antibodies.

  • Detection: Add a specific anti-phospho-ERK1/2 (Thr202/Tyr204) detection antibody. Read the luminescent signal.

  • Validation: Normalize the p-ERK signal against total ERK levels to confirm that the spirocyclic compound is inhibiting the phosphorylation event, not merely causing acute cytotoxicity or downregulating total protein expression.

Conclusion

The (4R)-8-azaspiro[1]decan-4-amine dihydrochloride scaffold is a masterclass in modern medicinal chemistry. By escaping flatland, this spirocyclic building block provides the exact geometric vector required to stabilize the auto-inhibited state of SHP2. As demonstrated by clinical candidates like TNO155, the integration of this moiety directly translates to potent, selective, and orally bioavailable modulation of the MAPK pathway, offering a critical lifeline in the treatment of RTK-driven and KRAS-mutant malignancies.

References

  • LaMarche, M. J., et al. "Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry, 2020. URL: [Link]

  • Luo, Y., et al. "Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[1]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. URL: [Link]

  • Liu, C., et al. "Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor." Journal of Medicinal Chemistry, 2021. URL: [Link]

  • Hao, H. X., et al. "Computational study on the binding mechanism of allosteric drug TNO155 inhibiting SHP2." ResearchGate, 2024. URL: [Link]

Sources

Foundational

Comprehensive Stability Profile and Analytical Framework for (4R)-8-azaspiro[4.5]decan-4-amine Dihydrochloride

Executive Summary & Pharmacological Context The compound (4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride (CAS: 2306253-66-5) is a conformationally restricted, chiral spirocyclic diamine. In modern medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The compound (4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride (CAS: 2306253-66-5) is a conformationally restricted, chiral spirocyclic diamine. In modern medicinal chemistry, spirocyclic scaffolds are highly prized for their ability to project functional groups into precise 3D vectors while minimizing the entropic penalty of binding. This specific scaffold is a critical building block in the synthesis of allosteric SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) inhibitors, which are currently at the forefront of targeted oncology therapeutics [1].

Understanding the stability profile of this API (Active Pharmaceutical Ingredient) intermediate is critical. Because it contains both primary and secondary aliphatic amines, the free base is highly susceptible to oxidative degradation and atmospheric carbon dioxide absorption (carbamate formation). Formulating it as a dihydrochloride salt protonates both basic nitrogen centers, drastically lowering the energy of their lone-pair electrons (HOMO), thereby conferring chemical stability. However, this salt formation introduces physical stability challenges, primarily hygroscopicity, which must be rigorously managed during drug development.

Physicochemical Baseline & Salt Rationale

To establish a self-validating stability protocol, we must first define the intrinsic properties of the molecule. The lack of an aromatic ring or conjugated π -system fundamentally dictates both its degradation pathways and the analytical techniques required to monitor them.

Table 1: Physicochemical Properties of (4R)-8-azaspiro[4.5]decan-4-amine Dihydrochloride

PropertyValue / CharacteristicAnalytical Implication
Chemical Name (4R)-8-azaspiro[4.5]decan-4-amine dihydrochlorideN/A
CAS Registry Number 2306253-66-5N/A
Molecular Formula C 9​ H 20​ Cl 2​ N 2​ Highly polar, requires specialized chromatography.
Molecular Weight 227.17 g/mol Low MW, high charge density.
pKa (Estimated) ~10.5 (piperidine), ~9.0 (primary amine)Remains fully ionized at physiological and acidic pH.
UV Absorbance Negligible >210 nmCannot use standard HPLC-UV. Requires CAD, ELSD, or MS.
Physical State White to off-white crystalline powderProne to moisture uptake (hygroscopic).

Chemical Stability & Forced Degradation Pathways

A robust stability-indicating assay must be capable of separating the parent API from its degradation products. According to [2], forced degradation (stress testing) is required to elucidate these pathways.

Mechanistic Causality of Degradation
  • Hydrolytic Stability : The molecule is exceptionally stable under both acidic and basic aqueous conditions because it lacks hydrolyzable functional groups (e.g., esters, amides, or carbamates).

  • Oxidative Vulnerability : If the salt dissociates in basic media, the free amines become potent nucleophiles. Exposure to peroxides or radical initiators leads to N-oxidation, forming hydroxylamines or N-oxides at the piperidine nitrogen.

  • Photostability : Due to the absence of a chromophore capable of absorbing light in the UV-Vis range (290–700 nm), the compound is highly photostable, satisfying ICH Q1B requirements natively.

ChemicalStability API (4R)-8-azaspiro[4.5]decan-4-amine Dihydrochloride Salt Oxidation Oxidative Stress (H2O2 / O2) API->Oxidation High Vulnerability Thermal Thermal API->Thermal High Stability Hydrolysis Hydrolytic Stress (pH 1-12) API->Hydrolysis High Stability N_Oxide N-Oxidation (Primary/Secondary Amine) Oxidation->N_Oxide Stable1 No Cleavage (Structurally Intact) Thermal->Stable1 Stable2 Resistant to Hydrolysis (No Esters/Amides) Hydrolysis->Stable2

Fig 1: Forced degradation pathways of (4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride.

Protocol 1: Forced Degradation Methodology
  • Acid/Base Stress : Dissolve 5 mg of API in 5 mL of 0.1 N HCl and 0.1 N NaOH, respectively. Incubate at 60°C for 7 days. Neutralize prior to injection.

  • Oxidative Stress : Dissolve 5 mg of API in 5 mL of 3% H 2​ O 2​ . Incubate at 25°C for 48 hours in the dark. Quench with sodium metabisulfite prior to injection.

  • Thermal Stress : Expose 50 mg of solid API in an open petri dish to 105°C for 14 days.

Physical Stability: Hygroscopicity & Solid-State Dynamics

Because the API is a dihydrochloride salt of a low-molecular-weight diamine, the chloride ions readily coordinate with atmospheric water molecules. At relative humidities (RH) exceeding 70%, the compound may undergo deliquescence (dissolving in its own absorbed moisture).

Protocol 2: Dynamic Vapor Sorption (DVS) Workflow

To quantify hygroscopicity and define packaging requirements, DVS is utilized.

  • Preparation : Tare a quartz sample pan inside the DVS chamber. Load 10–15 mg of the API.

  • Drying Phase : Equilibrate at 25.0°C and 0% RH until the mass change rate ( dm/dt ) is < 0.002% per minute. This establishes the dry baseline mass.

  • Sorption Cycle : Increase RH from 0% to 90% in 10% increments. Hold at each step until dm/dt < 0.002% / min (or a maximum of 360 minutes).

  • Desorption Cycle : Decrease RH from 90% back to 0% in 10% increments using the same equilibrium criteria.

  • Data Evaluation : Plot the isotherm. A mass increase of >15% at 80% RH classifies the material as very hygroscopic, dictating the use of desiccant-lined, double-polyethylene bags inside HDPE drums for bulk storage.

ICH Q1A(R2) Formal Stability Testing Framework

To establish the formal re-test period or shelf-life, the API must be subjected to long-term and accelerated stability testing as defined by the [2].

Table 2: ICH Q1A(R2) Stability Matrix for Climatic Zones I & II

Study TypeStorage ConditionMinimum Time CoveredTesting Frequency (Months)
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12, 18, 24, 36
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6, 9, 12
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 1, 3, 6

Note: If a "significant change" (e.g., >5% degradation or failure to meet physical specifications) occurs during the 6-month accelerated study, intermediate conditions must be tested.

Protocol cluster_0 ICH Q1A(R2) Storage Zones Batch API Batch Selection (Min. 3 Primary Batches) LongTerm Long-Term Storage 25°C ± 2°C / 60% RH Batch->LongTerm Accelerated Accelerated Storage 40°C ± 2°C / 75% RH Batch->Accelerated Analysis Stability-Indicating Assay (HPLC-CAD / LC-MS) LongTerm->Analysis Months: 0, 3, 6, 9, 12, 18, 24, 36 Accelerated->Analysis Months: 0, 1, 3, 6 Evaluation Data Evaluation (Shelf-Life & Re-test Period) Analysis->Evaluation Statistical Trending (ICH Q1E)

Fig 2: ICH Q1A(R2) compliant stability testing workflow for drug substances.

Protocol 3: Stability-Indicating Analytical Assay (HPLC-CAD)

Because (4R)-8-azaspiro[4.5]decan-4-amine lacks a UV chromophore, standard reversed-phase HPLC-UV will result in a blank chromatogram. Furthermore, its high polarity prevents retention on standard C18 columns. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD) is the authoritative standard for this class of molecules [3].

  • Column : Waters XBridge Amide (150 mm × 4.6 mm, 3.5 µm) or equivalent HILIC phase.

  • Mobile Phase A : 10 mM Ammonium Formate in Milli-Q Water, adjusted to pH 3.0 with formic acid. (Maintains both amines in their fully protonated state for sharp peak shapes).

  • Mobile Phase B : 100% LC-MS Grade Acetonitrile.

  • Gradient Program :

    • 0–2 min: 90% B

    • 2–12 min: Linear gradient to 50% B

    • 12–15 min: Hold at 50% B

    • 15–16 min: Return to 90% B (Re-equilibration for 5 mins)

  • Flow Rate : 1.0 mL/min.

  • Detector Settings : CAD evaporator temperature set to 35°C; data collection rate at 10 Hz.

  • Sample Preparation : Dilute stability samples to 1.0 mg/mL in 80:20 Acetonitrile:Water to match initial gradient conditions and prevent solvent-induced peak distortion.

Conclusion & Handling Directives

The stability profile of (4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride is defined by excellent chemical stability against hydrolysis and thermal degradation, offset by high physical vulnerability to moisture. By utilizing the dihydrochloride salt, oxidative liabilities are neutralized. Standard handling must include processing in humidity-controlled environments (<40% RH) and utilizing stability-indicating assays that do not rely on UV absorbance, such as HPLC-CAD or LC-MS.

References

  • Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Efficacious SHP2 Inhibitor Journal of Medicinal Chemistry (ACS Publications)[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) [Link]

Exploratory

(4R)-8-Azaspiro[4.5]decan-4-amine Dihydrochloride: A Strategic Scaffold for High-Fsp³ Drug Discovery

The "Escape from Flatland" Paradigm For decades, medicinal chemistry relied heavily on planar, sp²-hybridized aromatic scaffolds due to their synthetic accessibility via established cross-coupling methodologies. However,...

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Author: BenchChem Technical Support Team. Date: March 2026

The "Escape from Flatland" Paradigm

For decades, medicinal chemistry relied heavily on planar, sp²-hybridized aromatic scaffolds due to their synthetic accessibility via established cross-coupling methodologies. However, the over-reliance on flat molecules often leads to poor physicochemical properties, including low aqueous solubility, high plasma protein binding, and off-target promiscuity. The paradigm shift toward increasing the fraction of saturated carbons (Fsp³)[1] has brought spirocyclic scaffolds to the forefront of modern drug design[2].

Spirocycles—structures where two rings are linked by a single common quaternary carbon—offer inherent three-dimensionality. The spiro[4.5]decane core is a privileged structural motif that restricts conformational flexibility while projecting functional groups into distinct spatial vectors[3]. Specifically, (4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride provides an ideal starting point for hit-to-lead optimization, offering orthogonal reactivity between its primary and secondary amines, making it highly valuable for synthesizing PROTAC linkers, kinase inhibitors, and GPCR ligands[4].

Structural & Physicochemical Profiling

The selection of (4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride is driven by its unique topological and physicochemical profile. The presence of the (4R) stereocenter locks the primary amine into a specific spatial orientation, which is critical for engaging chiral binding pockets in target proteins without the metabolic liabilities of enantiomeric mixtures.

Table 1: Physicochemical & Structural Advantages
PropertyValueImplication for Drug Design
Molecular Formula C₉H₂₀Cl₂N₂High Fsp³ (0.89), enhancing 3D spatial coverage and reducing lipophilicity.
Molecular Weight 227.17 g/mol Low molecular weight, ideal for Fragment-Based Drug Discovery (FBDD).
Stereochemistry (4R)Fixed spatial vector for target engagement; eliminates enantiomeric liability.
Salt Form DihydrochlorideSuperior bench stability; prevents atmospheric CO₂ degradation (carbamate formation) common in free diamines.
Reactivity Vectors N4 (Primary), N8 (Secondary)Enables orthogonal functionalization (e.g., dual-warhead attachment or linker elongation).

Orthogonal Reactivity Mapping

The true synthetic power of this scaffold lies in the differentiation of the N4 (cyclopentyl primary amine) and N8 (piperidinyl secondary amine). While both are nucleophilic, their steric environments and pKa values differ. The N8 piperidine nitrogen is highly basic (pKa ~10.5) and sterically accessible, whereas the N4 primary amine (pKa ~9.5) is less sterically hindered but slightly less basic.

To prevent polymerization or complex mixtures during library synthesis, chemists must exploit these differences. A standard approach involves selective protection. Because the primary amine is less sterically hindered, it can be selectively acylated using mild reagents like ethyl trifluoroacetate, leaving the secondary piperidine amine free for subsequent Boc-protection or cross-coupling[5].

Figure 1: Orthogonal reactivity vectors of the (4R)-8-azaspiro[4.5]decan-4-amine scaffold.

Experimental Protocols: Self-Validating Workflows

As an application scientist, I emphasize that protocols must be mechanistically sound and self-validating. The dihydrochloride salt must first be neutralized in situ to liberate the nucleophilic free amines.

Protocol A: Selective N4-Trifluoroacetylation and N8-Boc Protection

This workflow leverages steric differentiation. Ethyl trifluoroacetate reacts selectively with the unhindered primary N4 amine.

Step-by-Step Methodology:

  • Freebasing & N4-Protection: Suspend (4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride (1.0 equiv, 10 mmol) in anhydrous methanol (50 mL). Add triethylamine (TEA, 2.5 equiv) dropwise at 0 °C. The solution will become homogeneous as the free base is generated.

  • Selective Acylation: Add ethyl trifluoroacetate (1.1 equiv) dropwise over 15 minutes. Stir at room temperature for 2 hours.

    • Causality Check: Ethyl trifluoroacetate is a mild acylating agent. The steric bulk of the N8 piperidine ring prevents its reaction, ensuring >95% regioselectivity for the N4 primary amine.

  • N8-Boc Protection: To the same reaction flask, add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and stir for an additional 4 hours.

  • Workup & Validation: Concentrate the mixture in vacuo. Partition between Ethyl Acetate and 1M HCl. The organic layer will contain the fully protected intermediate.

    • Self-Validation: TLC (DCM:MeOH 9:1) stained with Ninhydrin should show no color change , confirming the absence of free amines.

Protocol B: N4-Selective Reductive Amination

Reductive amination is a staple for functionalizing spirocyclic amines[6],[7].

Step-by-Step Methodology:

  • Imine Formation: To a solution of the N8-Boc protected intermediate (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE), add the target aldehyde (1.1 equiv) and glacial acetic acid (0.1 equiv). Stir at room temperature for 2 hours.

    • Causality Check: Acetic acid acts as a Brønsted acid catalyst, protonating the aldehyde oxygen to accelerate nucleophilic attack by the N4 amine, driving imine formation.

  • Reduction: Cool the mixture to 0 °C and add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) in portions. STAB is chosen over NaBH₄ because it is milder and will not reduce unreacted aldehydes.

  • Quench & Isolate: Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate.

Figure 2: Step-by-step workflow for the orthogonal synthesis of N4-alkylated spirocyclic derivatives.

Applications in Modern Drug Discovery

The incorporation of the spiro[4.5]decane core has led to significant breakthroughs in several therapeutic areas:

  • HIF Prolyl Hydroxylase (PHD) Inhibitors: Extensive research has identified saturated spiro[4.5]decanone and spiro[4.5]decane derivatives as potent inhibitors of PHDs[3],[8]. The rigid 3D architecture allows the spirocycle to act as a competitive inhibitor of 2-oxoglutarate (2-OG), stabilizing HIF-α under normoxic conditions[3].

  • Targeted Protein Degradation (PROTACs): Spirocycles are increasingly used as rigidified linkers in degraders[4]. The distinct vectors of the N4 and N8 positions allow chemists to precisely tune the distance and angle between the E3 ligase ligand and the target protein warhead, optimizing the formation of the ternary complex.

  • Menin-MLL Inhibitors: The recent FDA approval of revumenib highlights the power of spirocyclic amines. The spirocycle is essential for binding, where the protonated nitrogen forms a critical cation-π interaction with the Tyr319/Tyr323 clamp of the Menin protein[4].

References

  • BenchChem. The Therapeutic Potential of Spiro[4.5]dec-9-en-7-one Derivatives and Analogues: A Technical Guide. Retrieved from

  • Taylor & Francis. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from

  • Drug Hunter. The Spirocycle Surge in Drug Discovery. Retrieved from

  • National Institutes of Health (NIH). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from

  • BenchChem. 2-(Aminoethyl)-1-N-Boc-pyrrolidine | Protocol for Selective Mono-N-Boc Protection. Retrieved from

  • Holt-Martyn, J. et al. Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. Medicinal Chemistry Communication. Retrieved from

Sources

Foundational

Therapeutic Targeting of the (4R)-8-azaspiro[4.5]decan-4-amine Scaffold: Mechanisms, Methodologies, and Clinical Horizons

Executive Summary: The Structural Privilege of Spirocyclic Amines In modern medicinal chemistry, overcoming off-target toxicities while maintaining high target affinity is a persistent challenge. The 8-azaspiro[4.5]decan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Privilege of Spirocyclic Amines

In modern medicinal chemistry, overcoming off-target toxicities while maintaining high target affinity is a persistent challenge. The 8-azaspiro[4.5]decan-4-amine scaffold—and specifically its stereochemically defined (4R) and (4S) isomers—has emerged as a highly privileged structural motif. The rigid spirocyclic geometry of this compound imparts distinct stereochemical vectors that optimize interactions within complex allosteric binding pockets[1].

Crucially, the incorporation of heteroatoms into this core (such as in 2-oxa-8-azaspiro[4.5]decan-4-amine) allows drug designers to precisely modulate the basicity (pKa) of the amine functionality. This targeted physicochemical tuning has been instrumental in mitigating human Ether-à-go-go-Related Gene (hERG) channel liabilities—a common source of cardiotoxicity in early drug discovery[2]. Today, this scaffold is the cornerstone of several first-in-class therapeutics, most notably in the allosteric inhibition of the SHP2 phosphatase[3].

Primary Therapeutic Target: SHP2 (PTPN11) Allosteric Inhibition

The Mechanistic Rationale

Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase. It plays a paradoxical but critical role as an oncoprotein by hyperactivating the RAS/MAPK signaling pathway, while simultaneously acting as an immunomodulator that transduces inhibitory signals in the PD-1/PD-L1 immune checkpoint pathway[3][4].

Historically, targeting the highly charged catalytic pocket of phosphatases yielded compounds with poor oral bioavailability and low selectivity[2]. The breakthrough occurred with the discovery of allosteric inhibitors that bind to the interface of the N-terminal SH2, C-terminal SH2, and PTP domains. By acting as a molecular "glue," these inhibitors stabilize SHP2 in its auto-inhibited, closed conformation[5].

The Role of the Spirocyclic Core

The integration of the 8-azaspiro[4.5]decan-4-amine core was a watershed moment in SHP2 inhibitor design. For example, in the development of IACS-15414 (Compound 30), replacing a standard 4-methylpiperidin-4-amine group with a (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine system dramatically reduced hERG activity while maintaining an IC50 of 122 nM against SHP2[2]. Similarly, this scaffold is the critical pharmacophore in TNO155 , the first allosteric SHP2 inhibitor to enter clinical trials for cancer[3][5].

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2_Active SHP2 (Active Conformation) RTK->SHP2_Active Phosphorylation SHP2_Inactive SHP2 (Auto-inhibited) SHP2_Inactive->SHP2_Active Conformational Shift RAS RAS GTPase Activation SHP2_Active->RAS MAPK MAPK/ERK Proliferation Pathway RAS->MAPK Inhibitor Spirocyclic Amine (e.g., TNO155) Inhibitor->SHP2_Inactive Stabilizes Inhibitor->SHP2_Active Prevents Activation

Fig 1. Mechanism of SHP2 allosteric inhibition by spirocyclic amines modulating the MAPK pathway.

Secondary and Emerging Targets

Beyond oncology, the diverse geometric configurations of the 8-azaspiro[4.5]decane scaffold have demonstrated profound efficacy across other therapeutic domains:

  • CCR4 Antagonism (Immunology): 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine derivatives have been synthesized as highly potent antagonists of the CCR4 chemokine receptor. Uniquely, these small molecules induce the endocytosis of up to 60% of cell surface CCR4 receptors—a rare and highly desirable property for sustained immunological modulation[6].

  • Antiviral Therapeutics: 1-thia-4-azaspiro[4.5]decan-3-one derivatives have shown targeted efficacy against human coronavirus 229E replication. Compound 8n, a notable derivative, exhibited an EC50 of 5.5 µM, highlighting the scaffold's versatility in antiviral drug design[7].

Quantitative Structure-Activity Relationship (SAR) Summary

The following table synthesizes the pharmacological profiles of key 8-azaspiro[4.5]decane derivatives across various targets:

Compound IdentifierScaffold VariationPrimary TargetPotency (IC50 / EC50)Key Pharmacological Advantage
TNO155 2-oxa-8-azaspiro[4.5]decan-4-amineSHP2 (Allosteric)~11 nMFirst-in-class clinical SHP2 inhibitor; high oral efficacy[3].
IACS-15414 2-oxa-8-azaspiro[4.5]decan-4-amineSHP2 (Allosteric)122 nMZero hERG liability up to 50 μM; optimal in vivo PK[2].
Compound (R)-18a 2,8-diazaspiro[4.5]decan-8-amineCCR4 ReceptorpIC50 = 8.1Induces ~60% receptor endocytosis; high binding affinity[6].
Compound 8n 1-thia-4-azaspiro[4.5]decan-3-oneHCoV-229EEC50 = 5.5 μMHighly relevant scaffold for novel antiviral development[7].

Validated Experimental Methodologies

To ensure scientific integrity, assays evaluating these spirocyclic compounds must be designed as self-validating systems. Below are the definitive protocols for evaluating target engagement.

Protocol 1: DiFMUP-Based SHP2 Allosteric Inhibition Assay

Objective: Quantify the allosteric stabilization of the SHP2 auto-inhibited state using a continuous fluorogenic readout[5].

Causality & Design: SHP2 inherently exists in an auto-inhibited state. Without an activating peptide, basal phosphatase activity is negligible, yielding an artificially low signal window. We utilize the bis-phosphorylated peptide (2P-IRS-1) to mimic RTK binding, which opens the catalytic cleft. Allosteric inhibitors will competitively prevent this peptide-induced opening.

  • Protein Preparation: Dilute full-length wild-type human SHP2 protein to a final assay concentration of 0.5 nM in assay buffer (60 mM HEPES pH 7.2, 75 mM NaCl, 2 mM DTT, 0.05% Tween-20).

  • Compound Incubation: Dispense the spirocyclic amine compound (e.g., TNO155) in a 10-point dose-response titration (10 µM to 0.5 nM) into a 384-well black microplate.

  • Activation (The Self-Validating Step): Add 0.5 µM of the activating 2P-IRS-1 peptide. Control Check: Include wells with SHP2 but without the peptide to establish the true basal auto-inhibited baseline. Include a known active-site inhibitor as a positive control to rule out compound auto-fluorescence.

  • Substrate Addition: Initiate the reaction by adding 10 µM of 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at Ex: 340 nm / Em: 450 nm. Calculate the IC50 based on the initial linear reaction velocity.

Assay_Workflow Step1 Step 1: Protein Prep Wild-Type SHP2 Step2 Step 2: Activation Add 2P-IRS-1 Peptide Step1->Step2 Step3 Step 3: Inhibition Add Spiro Compound Step2->Step3 Step4 Step 4: Substrate Add DiFMUP Step3->Step4 Step5 Step 5: Detection Ex: 340nm / Em: 450nm Step4->Step5

Fig 2. Step-by-step workflow for the DiFMUP-based SHP2 allosteric inhibition biochemical assay.

Protocol 2: CCR4 Receptor Endocytosis Validation Assay

Objective: Validate that 2,8-diazaspiro[4.5]decan-8-amine derivatives induce true receptor internalization rather than merely blocking ligand binding[6].

Causality & Design: Small molecule antagonists rarely induce receptor endocytosis. To prove internalization, flow cytometry must be paired with a temperature block. At 4°C, membrane fluidity halts, preventing endocytosis. Differences in surface receptor detection between 37°C and 4°C definitively confirm internalization.

  • Cell Preparation: Culture CCR4-expressing human cells (e.g., CCR4-transfected CHO cells or primary Th2 cells) to 80% confluence.

  • Temperature Block: Divide the cell population into two cohorts: one incubated at 37°C and one pre-chilled to 4°C for 30 minutes.

  • Compound Treatment: Treat both cohorts with the spirocyclic antagonist (1 µM) for 45 minutes.

  • Antibody Labeling: Wash cells in ice-cold PBS to halt all trafficking. Stain with a PE-conjugated anti-CCR4 antibody targeting an epitope distinct from the small molecule binding site.

  • Flow Cytometric Analysis: Quantify the Mean Fluorescence Intensity (MFI). A reduction in MFI at 37°C, but not at 4°C, self-validates that the receptor has been actively internalized into the cytoplasm.

References

  • Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. PubMed (NIH).[Link]

  • Document: Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. (CHEMBL4699491). ChEMBL - EMBL-EBI.[Link]

  • Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • 2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine potent CCR4 antagonists capable of inducing receptor endocytosis. PubMed (NIH).[Link]

  • Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. PubMed (NIH). [Link]

Sources

Exploratory

Whitepaper: Discovery and Synthesis of Novel Azaspiro Compounds in Modern Drug Development

The Paradigm Shift: Escaping "Flatland" with Azaspirocycles For decades, the drug discovery pipeline has been dominated by planar, sp2 -hybridized aromatic scaffolds. While synthetically accessible, these "flat" molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift: Escaping "Flatland" with Azaspirocycles

For decades, the drug discovery pipeline has been dominated by planar, sp2 -hybridized aromatic scaffolds. While synthetically accessible, these "flat" molecules frequently suffer from poor aqueous solubility, high lipophilicity, and promiscuous off-target binding, leading to high clinical attrition rates. To circumvent these liabilities, modern medicinal chemistry has pivoted toward increasing the fraction of sp3 carbons ( Fsp3​ ) within lead compounds.

Azaspirocycles—conformationally restricted, three-dimensional bicyclic systems sharing a single tetrahedral carbon atom—have emerged as privileged scaffolds in this arena[1]. Specifically, motifs such as azaspiro[3.3]heptanes , azaspiro[4.5]decanes , and azaspiro[2.y]alkanes act as superior bioisosteres for ubiquitous saturated rings like piperidines, morpholines, and piperazines[1]. By projecting their exit vectors in a highly defined, cambered 3D environment, azaspiro compounds enhance target selectivity and metabolic stability without inflating molecular weight or violating Lipinski’s rules.

Bioisosterism N1 Planar sp2 Scaffolds (Toxicity, Poor Solubility) N2 Fsp3 Enhancement (Scaffold Hopping) N1->N2 Identify Liability N3 Azaspirocycle Design (e.g., Azaspiro[3.3]heptane) N2->N3 3D Vectorization N4 Lead Optimization (Improved PK/PD) N3->N4 Clinical Candidate

Strategic workflow for integrating azaspirocycles into lead optimization.

Mechanistic Rationale & Advanced Synthetic Methodologies

The synthesis of highly strained spirocyclic systems historically relied on harsh thermal conditions or toxic reagents, limiting late-stage functionalization. Today, causality-driven synthetic design leverages photoredox catalysis, biocatalysis, and energy transfer sensitization to construct these complex architectures under mild conditions.

Visible-Light Photoredox Dearomative Cyclization

The synthesis of 2-azaspiro[4.5]decanes from α -bromo-N-benzyl-alkylamides represents a breakthrough in radical chemistry[2]. Traditional radical generation requires toxic tin hydrides (e.g., Bu3​SnH ) and elevated temperatures, which destroy sensitive functional groups. By employing a visible-light-activated Iridium(III) photocatalyst, chemists can trigger a single-electron transfer (SET) at ambient temperature. The excited ∗Ir(III) species reduces the C-Br bond, generating an alkyl radical that rapidly undergoes intramolecular dearomative cyclization to form the spiro-core[2].

Photoredox Ir3 Ir(III) Catalyst Ir3_star *Ir(III) Excited State Ir3->Ir3_star 450 nm Light Ir4 Ir(IV) Species Ir3_star->Ir4 Electron Transfer Substrate α-Bromo-Amide Ir3_star->Substrate Activates Ir4->Ir3 Catalyst Turnover Radical Alkyl Radical Substrate->Radical -Br⁻ Product 2-Azaspiro[4.5]decane Radical->Product Cyclization

Photoredox cycle for dearomative cyclization of 2-azaspiro[4.5]decanes.
Enzymatic Stereodivergent Synthesis

Constructing azaspiro[2.y]alkanes asymmetrically is notoriously difficult due to the high ring strain and the propensity for uncatalyzed, racemic background reactions. Recent advancements utilize engineered protoglobins—small, highly thermostable hemoproteins—as carbene transferases[3]. By sequestering the carbene intermediate within a highly defined chiral protein pocket, this biocatalytic platform achieves stereodivergent cyclopropanation of exocyclic N-heterocycles with exceptional enantiomeric and diastereomeric ratios, bypassing the need for wasteful post-synthetic chiral resolution[3][4].

On-DNA Energy Transfer Sensitization

For high-throughput screening, 2-oxa-1-azaspiro[3.2.0]heptanes are synthesized directly on DNA tags using DNA-Encoded Library Technology (DELT)[5]. Because DNA is sensitive to harsh oxidants and high-energy UV light, a visible-light-mediated [2+2] cycloaddition via energy transfer sensitization is employed. This allows the biradical triplet excited state of 2-isoxazoline-3-carboxylates to engage in intermolecular coupling without degrading the genetic barcode[5][6].

Quantitative Performance Analysis

The table below consolidates the operational metrics of the primary azaspirocycle synthesis methodologies, highlighting the causality behind their selection in different drug discovery phases.

Synthesis MethodologyTarget ScaffoldCatalyst / Reagent SystemKey Mechanistic AdvantageTypical YieldSelectivity Profile
Photoredox Cyclization 2-Azaspiro[4.5]decanes Ir(ppy)3​ , Blue LED (450 nm)Mild SET avoids toxic tin hydrides; tolerates dense functionalization.75–90%Highly Regioselective
Biocatalytic Carbene Transfer Azaspiro[2.y]alkanesEngineered Protoglobins (E. coli)Chiral pocket outcompetes racemic background reaction.>99% >99.5:0.5 (er / dr)
Energy Transfer Sensitization 2-Oxa-1-azaspiro[3.2.0]heptanes Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ Neutral redox conditions preserve sensitive DNA-tags for DELT.60–85%Diastereoselective
Thermal[2+2] Cycloaddition 1-Azaspiro[3.3]heptanes ClO2​S−NCO (Graf's Isocyanate)Scalable, transition-metal-free route to bioisosteres.50–70%N/A (Symmetrical)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each critical step contains a built-in diagnostic check to confirm mechanistic success before proceeding.

Protocol A: Visible-Light Mediated Synthesis of 2-Azaspiro[4.5]decanes

Objective: Intramolecular dearomative cyclization via radical generation.

  • Reaction Assembly : In an oven-dried Schlenk tube, combine the α -bromo-N-benzyl-alkylamide (1.0 equiv), Ir(ppy)3​ (1 mol%), and K2​CO3​ (2.0 equiv) in anhydrous acetonitrile (0.1 M).

    • Causality: K2​CO3​ acts as an acid scavenger to neutralize the HBr byproduct, preventing the premature degradation of the acid-sensitive spirocycle.

  • Degassing (Critical Validation Point) : Perform three rigorous freeze-pump-thaw cycles backfilled with Argon.

    • Validation Check: Analyze a micro-aliquot via LC-MS after 1 hour of irradiation. If a +32 Da mass shift is observed, triplet oxygen has quenched the alkyl radical to form a peroxide. The system is not fully anaerobic and must be re-degassed.

  • Photocatalysis : Irradiate the mixture with a 450 nm blue LED at 25°C for 12 hours.

    • Causality: 450 nm light selectively excites the Ir(III) catalyst without inducing background UV-mediated homolysis of the C-Br bond.

  • Reaction Monitoring :

    • Validation Check: TLC (Hexanes/EtOAc) should indicate the complete consumption of the UV-active starting material and the appearance of a highly polar, ninhydrin-active spot corresponding to the dearomatized spirocycle.

  • Isolation : Quench with deionized H2​O , extract with EtOAc (3x), dry over Na2​SO4​ , and purify via silica gel flash chromatography.

Protocol B: Stereodivergent Biocatalytic Synthesis of Azaspiro[2.y]alkanes

Objective: Asymmetric carbene transfer cyclopropanation.

  • Biocatalyst Preparation : Resuspend lyophilized E. coli lysate containing the engineered protoglobin in M9 buffer (pH 7.4).

    • Causality: Utilizing crude whole-cell lysate rather than purified protein drastically reduces scale-up costs and provides a native reducing environment to maintain the iron-heme cofactor in its active state.

  • Substrate Addition : Add the exocyclic N-heterocycle (up to 150 mM) and the diazo compound under strictly anaerobic conditions inside a glovebox.

    • Causality: Anaerobic conditions prevent the irreversible oxidation of the active Fe(II)-heme to the inactive Fe(III) state.

  • Reaction Execution : Agitate the mixture at room temperature for 4 hours.

    • Validation Check (Self-Correction): Monitor the off-gassing of N2​ (a byproduct of diazo decomposition). If bubbling ceases prematurely, the enzyme has likely undergone suicide inactivation. The addition of a mild reductant (e.g., sodium dithionite) can recover the resting Fe(II) state.

  • Stereochemical Validation : Extract the aqueous mixture with MTBE and analyze the organic layer via chiral GC-FID.

    • Validation Check: The targeted enantiomeric ratio (er) and diastereomeric ratio (dr) should exceed 99.5:0.5. Any significant drop in selectivity indicates a thermal background reaction, necessitating a reduction in reaction temperature.

References

  • Source: Angewandte Chemie International Edition (via ResearchGate)
  • -bromo-N-benzyl-alkylamides: efficient construction of 2-azaspiro[4.
  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.
  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])

Sources

Foundational

Stereochemical Architecture of 8-Azaspiro[4.5]decan-4-amine: A Technical Guide to Its Biological Significance in Modern Drug Discovery

Executive Summary The transition from flat, two-dimensional heteroaromatic rings to three-dimensional, sp3-rich scaffolds is a defining hallmark of contemporary medicinal chemistry. At the forefront of this paradigm shif...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, two-dimensional heteroaromatic rings to three-dimensional, sp3-rich scaffolds is a defining hallmark of contemporary medicinal chemistry. At the forefront of this paradigm shift is the 8-azaspiro[4.5]decane framework. Specifically, functionalized derivatives such as (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine have emerged as highly privileged moieties. By offering rigid spatial vector projection, tunable physicochemical properties, and exquisite stereochemical control, this spirocyclic system has unlocked new therapeutic avenues—most notably in the allosteric inhibition of the oncogenic phosphatase SHP2, as well as the modulation of Sigma-1 and Muscarinic M1 receptors.

This whitepaper provides an in-depth analysis of the stereochemical requirements, biological target engagement, and experimental methodologies associated with the 8-azaspiro[4.5]decan-4-amine scaffold.

Structural & Stereochemical Fundamentals

The Spirocyclic Advantage and Causality in Drug Design

The incorporation of the 8-azaspiro[4.5]decane core into drug candidates is not merely a structural novelty; it is driven by strict physicochemical causality. Traditional piperidine or piperazine-based amines often suffer from high basicity (high pKa), which frequently leads to off-target binding with the human ether-a-go-go-related gene (hERG) potassium channel, causing cardiotoxicity.

By utilizing a 2-oxa-8-azaspiro[4.5]decane system, medicinal chemists can strategically modulate this liability. The introduction of the oxygen atom into the cyclopentyl ring exerts an electron-withdrawing inductive effect, which subtly lowers the pKa of the adjacent primary amine at the 4-position. This reduction in basicity, combined with the steric bulk of the spirocyclic system, drastically reduces hERG channel affinity while maintaining the aqueous solubility conferred by a high fraction of sp3-hybridized carbons (Fsp3)[1].

The Criticality of the (3S,4S) Configuration

The biological efficacy of these molecules is intrinsically linked to their absolute configuration. The 2 of the (3S,4S) enantiomer confirms that the spatial orientation of the methyl group at C3 and the amine at C4 is non-negotiable for optimal target engagement[2]. In allosteric binding pockets, the (3S,4S) geometry projects the primary amine to act as a critical hydrogen-bond donor, while the methyl group occupies a specific hydrophobic sub-pocket. Inversion to the (3R,4R) configuration results in severe steric clashes and a loss of key electrostatic interactions.

Biological Target Engagement

SHP2 (PTPN11) Allosteric Inhibition

SHP2 is a non-receptor protein tyrosine phosphatase that acts as a critical node in the RAS/MAPK signaling pathway, driving cellular proliferation in various cancers. In its basal state, SHP2 is auto-inhibited; its N-terminal SH2 domain blocks the catalytic PTP domain.

The (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine moiety was instrumental in the1, a highly potent SHP2 inhibitor[1]. The spirocyclic amine binds to an allosteric tunnel formed at the interface of the SH2 and PTP domains, functioning as a "molecular glue" that locks the enzyme in its closed, auto-inhibited conformation.

SHP2_Mechanism RTK Receptor Tyrosine Kinase (RTK) SHP2_Auto SHP2 (Auto-inhibited) RTK->SHP2_Auto Phosphorylation SHP2_Active SHP2 (Active State) SHP2_Auto->SHP2_Active Conformational Shift MAPK RAS/MAPK Pathway SHP2_Active->MAPK Oncogenic Signaling Spiro (3S,4S)-Spirocyclic Inhibitor Spiro->SHP2_Auto Allosteric Lock

SHP2 allosteric inhibition mechanism by (3S,4S)-spirocyclic compounds.

Sigma-1 and Muscarinic M1 Receptor Modulation

Beyond oncology, the broader 1-oxa-8-azaspiro[4.5]decane scaffold has historical significance in neuropharmacology. Derivatives of this framework have been validated as highly selective 3, demonstrating nanomolar binding affinities and providing neuroprotective effects[3]. Similarly, specific stereoisomers (such as the (-)-S isomer of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane) act as partial 4, stimulating phosphoinositide hydrolysis to ameliorate cognitive impairment in Alzheimer's models[4].

Quantitative Pharmacological Data

The extreme sensitivity of biological targets to the stereochemistry of the spirocyclic core is best illustrated by quantitative binding data. The table below summarizes the structure-activity relationships (SAR) for key derivatives.

Compound / DerivativeTargetStereochemical ConfigurationBinding Affinity (IC50 / Ki)Pharmacological Notes
IACS-15414 (Cmpd 30) SHP2(3S,4S), Ra Atropisomer122 nM Potent allosteric inhibitor; negligible hERG binding[1].
Cmpd 31 SHP2(3S,4S), Sa Atropisomer7,047 nM Demonstrates the strict spatial requirements around the C-N axis[1].
1-Oxa-Derivative 1 Sigma-1Racemic / Unspecified0.47 nM 44-fold selectivity over the Sigma-2 receptor[3].
(-)-Cmpd 29 M1 Receptor(S) absolute configurationPartial AgonistExhibits potent in vivo antiamnesic activity[4].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols utilize self-validating mechanisms.

Protocol 1: Stereoselective Resolution & Structural Validation

Because standard achiral synthesis yields a racemic mixture of the spirocyclic core, chiral resolution is mandatory. This protocol uses an internal validation loop: the separation of enantiomers followed by absolute structural confirmation via X-ray diffraction.

  • Racemic Synthesis : Synthesize the racemic 3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine core via the base-catalyzed cyclization of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by reductive amination.

  • Chiral HPLC Separation : Inject the racemate onto a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate) stationary phase). Causality: The chiral stationary phase forms transient, differential diastereomeric complexes with the enantiomers, allowing baseline separation based on spatial affinity.

  • Fraction Isolation : Collect the two primary peaks. Evaporate the mobile phase under reduced pressure to yield the isolated enantiomers.

  • Crystallization & X-Ray Diffraction (Validation) : Crystallize the active fraction using slow evaporation from a methanol/dichloromethane mixture. Subject the single crystal to X-ray diffraction to definitively assign the (3S,4S) absolute configuration.

Workflow Synth Racemic Synthesis (Spirocyclic Core) HPLC Chiral HPLC Resolution Synth->HPLC IsomerS (3S,4S)-Isomer HPLC->IsomerS IsomerR (3R,4R)-Isomer HPLC->IsomerR Xray X-Ray Crystallography (Absolute Config) IsomerS->Xray Structural Validation Assay Enzymatic Assay (IC50 Validation) IsomerS->Assay High Potency IsomerR->Assay Low Potency

Stereoselective resolution and structural validation workflow.

Protocol 2: SHP2 Enzymatic Inhibition Assay (Self-Validating)

This assay measures the ability of the spirocyclic compound to lock SHP2 in its auto-inhibited state. Testing both the (3S,4S) and (3R,4R) isomers acts as an internal control system to prove that inhibition is stereospecific and target-mediated, rather than a non-specific artifact (e.g., aggregation).

  • Protein Preparation : Dilute recombinant full-length human SHP2 protein in assay buffer (60 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.05% Tween-20, pH 7.2).

  • Enzyme Activation : Incubate SHP2 with an activating bis-phosphotyrosine peptide (e.g., IRS1 pY1172) for 30 minutes at room temperature. Causality: The peptide binds the SH2 domains, relieving auto-inhibition and opening the catalytic site.

  • Inhibitor Incubation : Add the (3S,4S) spirocyclic inhibitor (or the inactive (3R,4R) control) in a 10-point dose-response titration. Incubate for 60 minutes to allow allosteric equilibrium.

  • Substrate Introduction : Add the fluorogenic surrogate substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate). Causality: DiFMUP mimics a phosphotyrosine residue; upon dephosphorylation by active SHP2, it releases a highly fluorescent coumarin derivative, allowing real-time kinetic monitoring.

  • Data Acquisition : Measure fluorescence (Excitation: 358 nm / Emission: 455 nm) continuously for 20 minutes. Calculate the IC50 using a four-parameter logistic regression model based on the initial reaction velocities.

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Protocols & Analytical Methods

Application

Application Note: Profiling (4R)-8-azaspiro[4.5]decan-4-amine Scaffold SHP2 Inhibitors in Cell Culture

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: In vitro pharmacological profiling, RAS/MAPK pathway modulation, and allosteric inhibition. Introduction & Mechanistic Rational...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: In vitro pharmacological profiling, RAS/MAPK pathway modulation, and allosteric inhibition.

Introduction & Mechanistic Rationale

The (4R)-8-azaspiro[4.5]decan-4-amine moiety (and its derivatives, such as the 3-methyl-2-oxa variant) is a privileged spirocyclic scaffold that has revolutionized the development of allosteric inhibitors targeting SHP2 (PTPN11) . SHP2 is a non-receptor protein tyrosine phosphatase that acts as a critical convergent node downstream of multiple Receptor Tyrosine Kinases (RTKs) and is essential for the full activation of the RAS/MAPK signaling cascade[1].

The Causality of Scaffold Design

Historically, targeting the catalytic active site of phosphatases yielded compounds with poor cell permeability and low selectivity. The discovery of the allosteric tunnel at the interface of the N-SH2, C-SH2, and PTP domains allowed for a new paradigm of inhibition[2].

When functionalized into mature inhibitors (e.g., TNO155, RMC-4550), the basic primary amine of the 8-azaspiro[4.5]decan-4-amine core inserts deeply into this allosteric pocket. It forms a highly specific network of hydrogen bonds with the peptide backbone of residues Thr108, Glu110, and Phe113 [3]. This interaction acts as a molecular "glue," locking the N-SH2 domain onto the PTP catalytic domain, thereby stabilizing SHP2 in an auto-inhibited, "closed" conformation. Consequently, SOS1-mediated RAS-GTP loading is blocked, starving the tumor cell of oncogenic MAPK signaling[4].

G Inhibitor (4R)-8-azaspiro[4.5]decan-4-amine Allosteric Scaffold SHP2 SHP2 (PTPN11) Auto-inhibited State Inhibitor->SHP2 RTK Receptor Tyrosine Kinases (e.g., EGFR, FGFR) RTK->SHP2 SOS1 SOS1 (GEF) SHP2->SOS1 RAS RAS-GTP SOS1->RAS MAPK MAPK Cascade (RAF/MEK/pERK) RAS->MAPK

Figure 1: Allosteric blockade of the RTK-SHP2-MAPK signaling axis.

Experimental Design: The Self-Validating System

To accurately evaluate the potency of compounds utilizing the (4R)-8-azaspiro[4.5]decan-4-amine scaffold, the experimental system must isolate the SHP2-dependent pathway from compensatory mechanisms.

Why Serum Starvation is Critical: Standard culture media containing 10% Fetal Bovine Serum (FBS) is saturated with undefined growth factors that hyper-stimulate RTKs. This creates a high basal level of phosphorylated ERK (pERK) that can mask the IC₅₀ of the inhibitor. By starving the cells in 0.1% FBS for 16 hours, the cells synchronize, and basal MAPK signaling drops. A subsequent acute pulse of Epidermal Growth Factor (EGF) provides a sharp, dynamic signal window, ensuring that any reduction in pERK is directly causally linked to the SHP2 inhibitor's efficacy.

Cell Line Selection Matrix

Not all cell lines are sensitive to SHP2 inhibition. Sensitivity is strictly dictated by the genetic drivers of the tumor.

Cell LinePrimary Driver MutationSHP2 DependencyExpected pERK IC₅₀ (nM)Expected Proliferation IC₅₀ (nM)
KYSE-520 EGFR AmplificationHigh (RTK-driven)10 - 3050 - 150
MIA PaCa-2 KRAS G12C (Cycling)High (SOS1-dependent)20 - 50100 - 300
Detroit-562 PIK3CA / EGFRModerate50 - 100500 - 1000
A549 KRAS G12S (Non-cycling)Low (Bypasses SHP2)> 10,000> 10,000

*Representative data for mature spirocyclic SHP2 inhibitors (e.g., TNO155 analogs)[1].

Step-by-Step Protocol: pERK Modulation Assay

This protocol outlines the workflow for measuring the inhibition of downstream ERK phosphorylation (pERK1/2 at Thr202/Tyr204) using an AlphaLISA or Western Blot readout.

Workflow S1 1. Cell Seeding (10% FBS) S2 2. Starvation (0.1% FBS, 16h) S1->S2 S3 3. Drug Treatment (Dose-response) S2->S3 S4 4. EGF Stimulus (10 min) S3->S4 S5 5. Lysis & Assay (pERK readout) S4->S5

Figure 2: Standardized cell culture workflow for SHP2 inhibitor evaluation.

Phase 1: Preparation and Seeding
  • Compound Preparation: Dissolve the (4R)-8-azaspiro[4.5]decan-4-amine derivative in 100% molecular-grade DMSO to create a 10 mM stock. Store aliquots at -20°C. Note: The spirocyclic amine is basic; ensure complete dissolution before serial dilution.

  • Cell Seeding: Harvest KYSE-520 cells in the logarithmic growth phase. Seed at a density of 30,000 cells/well in a 96-well plate using RPMI-1640 supplemented with 10% FBS.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adherence and recovery.

Phase 2: Starvation and Treatment
  • Serum Starvation: Carefully aspirate the growth media. Wash the wells once with 1X PBS, and add 100 µL of RPMI-1640 containing 0.1% FBS . Incubate for 16 hours.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Dilute these intermediate stocks 1:1000 into the starvation media to achieve a final top concentration of 10 µM (Final DMSO = 0.1%).

  • Compound Incubation: Replace the starvation media in the 96-well plate with the compound-containing media. Include a 0.1% DMSO vehicle control well. Incubate for exactly 2 hours at 37°C.

Phase 3: Stimulation and Lysis
  • EGF Stimulation: Prepare a 10X stock of recombinant human EGF in starvation media. Add 10 µL to each well to achieve a final EGF concentration of 10 ng/mL.

  • Pulse Timing: Incubate for exactly 10 minutes . Causality note: 10 minutes captures the peak transient phosphorylation of ERK before negative feedback loops (e.g., DUSP expression) dephosphorylate the cascade.

  • Lysis: Immediately place the plate on ice. Aspirate the media and add 50 µL of ice-cold Lysis Buffer (supplemented with protease and phosphatase inhibitors). Agitate on a plate shaker at 4°C for 15 minutes.

Phase 4: Quantification
  • Readout: Transfer the lysates to a 384-well ProxiPlate. Add AlphaLISA acceptor and donor beads specific for pERK1/2 (Thr202/Tyr204) and total ERK according to the manufacturer's protocol.

  • Data Analysis: Read the plate on an EnVision multimode plate reader. Normalize the pERK signal to the total ERK signal. Plot the normalized data against the log[Inhibitor] concentration using a 4-parameter logistic non-linear regression to determine the IC₅₀.

Troubleshooting & Quality Control

  • High Basal pERK in Vehicle Control: If the DMSO control shows no significant spike upon EGF stimulation, the cells were either not starved properly, or the cell line harbors a downstream mutation (e.g., BRAF V600E) that renders it constitutively active and SHP2-independent.

  • Poor Compound Solubility: The dihydrochloride salt forms of the spirocyclic amine are highly water-soluble, but fully elaborated free-base inhibitors may crash out in aqueous media. Always maintain the intermediate dilutions in 100% DMSO until the final 1:1000 dilution step into the media.

  • Macrophage/Immune Co-culture Considerations: If utilizing this scaffold in co-culture models, note that SHP2 inhibition drives the depletion of pro-tumorigenic M2 macrophages and increases M1 polarization via CSF1R attenuation[4]. Ensure appropriate flow cytometry markers (CD86 for M1, CD206 for M2) are used for readout.

References

  • Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer Journal of Medicinal Chemistry[Link]

  • Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors ACS Medicinal Chemistry Letters[Link]

  • Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor ResearchGate / ACS Publications[Link]

  • Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one National Institutes of Health (NIH)[Link]

Sources

Method

Application Note: (4R)-8-azaspiro[4.5]decan-4-amine as a Key Intermediate in the Synthesis of Allosteric SHP2 Inhibitors

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide and Experimental Protocol. Introduction and Mechanistic Rationale Src homology region 2 (SH2) domain-con...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide and Experimental Protocol.

Introduction and Mechanistic Rationale

Src homology region 2 (SH2) domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that acts as a critical convergent node in multiple oncogenic signaling cascades, most notably the RAS-ERK (MAPK) pathway and the PD-1/PD-L1 immune checkpoint pathway[1][2]. Hyperactivation of SHP2, driven by either germline or somatic mutations, is highly implicated in developmental disorders (e.g., Noonan syndrome) and various malignancies, including juvenile myelomonocytic leukemia (JMML), non-small cell lung cancer (NSCLC), and melanoma[3].

Historically, targeting the catalytic PTP domain of SHP2 with orthosteric inhibitors has been plagued by poor cell permeability and lack of selectivity due to the highly conserved, positively charged nature of the active site[4]. The paradigm shifted with the discovery of allosteric inhibitors . These molecules bind to a tunnel-like allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains, effectively acting as a "molecular glue" to stabilize SHP2 in its auto-inhibited (closed) conformation[3][4].

The Role of the Azaspiro[4.5]decane Scaffold

In the rational design of SHP2 allosteric inhibitors, the incorporation of spirocyclic aliphatic amines—specifically derivatives of 8-azaspiro[4.5]decan-4-amine (and its oxa-analogues)—has proven transformative[5].

  • Conformational Rigidity (Causality): The spirocyclic ring system restricts conformational entropy, minimizing the thermodynamic penalty upon binding to the SHP2 allosteric pocket[6].

  • Vector Projection: The secondary amine of the piperidine ring serves as an ideal nucleophilic attachment point to electron-deficient heteroaromatic cores (e.g., pyrazines, pyrimidinones).

  • Target Engagement: The primary amine at the 4-position (often requiring specific stereochemistry, such as 4R or 4S) projects deeply into the allosteric tunnel, forming critical polar contacts and hydrogen bonds with acidic residues (e.g., Glu249, Glu250) and backbone elements (e.g., Arg111)[3][5].

G RTK Receptor Tyrosine Kinase (RTK) Activation SHP2_Act SHP2 (Active State) PTP Domain Exposed RTK->SHP2_Act Phosphorylation SHP2_Inact SHP2 (Auto-inhibited State) PTP Domain Blocked SHP2_Inact->SHP2_Act Conformational Shift RAS_MAPK RAS / MAPK Pathway (ERK Phosphorylation) SHP2_Act->RAS_MAPK Dephosphorylation of RAS Regulators Cancer Tumor Proliferation & Immune Evasion RAS_MAPK->Cancer Oncogenic Signaling Inhibitor Allosteric Inhibitor (e.g., TNO155) Inhibitor->SHP2_Inact Stabilizes Closed Conformation

SHP2 MAPK signaling pathway and the mechanism of allosteric inhibition.

Comparative Data of Azaspiro-Based SHP2 Inhibitors

The versatility of the azaspiro[4.5]decane scaffold is evidenced by its presence in several first-in-class clinical and advanced preclinical candidates[1][3][7].

Inhibitor NameHeteroaromatic CoreSpirocyclic Amine MoietySHP2 IC₅₀Development Stage
TNO155 Pyrazine(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine11 nMClinical Phase I/II
IACS-15414 Pyrimidinone(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-ylPotentPreclinical / Phase I
PB17-026-01 Pyrrolo[2,1-f][1,2,4]triazinone(3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-ylPotentPreclinical

Experimental Protocol: Synthesis Workflow

The following protocol details the integration of the (4R)-8-azaspiro[4.5]decan-4-amine intermediate into a generic heteroaromatic core via Nucleophilic Aromatic Substitution (SNAr). This method is designed to be self-validating, ensuring high yield and preservation of stereochemical integrity.

Reagents and Materials
  • Core Scaffold: Halogenated heteroaromatic intermediate (e.g., 2-chloropyrazine or 4-chloropyrimidine derivative) (1.0 eq).

  • Amine Intermediate: (4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride (or its Boc-protected equivalent) (1.5 - 2.0 eq)[3].

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triisopropylamine (3.0 - 5.0 eq)[3][8].

  • Solvent: Anhydrous N-Methyl-2-pyrrolidone (NMP) or 1,4-Dioxane.

Step-by-Step Methodology

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Preparation: In an oven-dried, inert-gas flushed reaction vial, dissolve the halogenated heteroaromatic core (1.0 eq) in anhydrous NMP (yielding a 0.1 M to 0.2 M solution).

  • Amine Addition: Add the (4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride salt (1.5 eq) to the stirring solution.

  • Base Addition (Causality): Slowly add DIPEA (4.0 eq). Rationale: The excess non-nucleophilic base is critical to neutralize the dihydrochloride salt of the spirocyclic amine, generating the free base in situ while simultaneously acting as a proton scavenger for the HCl generated during the SNAr coupling[3][8].

  • Thermal Activation: Heat the reaction mixture to 90 °C – 120 °C for 2 to 12 hours. Rationale: The high thermal energy is required to overcome the activation energy barrier of the transition state during the SNAr reaction on electron-deficient rings. The spirocyclic aliphatic framework remains thermally stable under these conditions[3][9].

  • Monitoring: Monitor reaction progression via LC-MS until the starting core material is consumed.

Step 2: Boc-Deprotection (If Applicable) If the primary amine of the spirocyclic intermediate was protected with a tert-butyloxycarbonyl (Boc) group to prevent undesired cross-reactivity:

  • Cool the SNAr reaction mixture to room temperature and concentrate under reduced pressure.

  • Resuspend the crude intermediate in Methanol or Dichloromethane (DCM).

  • Add 4M HCl in Dioxane (10.0 eq) or Trifluoroacetic acid (TFA)[9].

  • Stir at 40 °C for 1 hour. Rationale: Acidic cleavage removes the Boc group, exposing the primary amine necessary for forming critical hydrogen bonds (e.g., with Glu250) inside the SHP2 allosteric pocket.

  • Evaporate volatiles under reduced pressure.

Step 3: Purification

  • Dilute the crude mixture with water/acetonitrile.

  • Purify via preparative reverse-phase HPLC utilizing a gradient elution of 0–50% Acetonitrile in Water (both containing 0.1% TFA)[9].

  • Alternatively, for larger scales, utilize silica gel chromatography (eluting with 2–15% MeOH containing 2% NH₄OH in DCM) to isolate the free base[10].

  • Lyophilize the pure fractions to yield the final SHP2 allosteric inhibitor as a solid powder.

W Core Heteroaryl Chloride Core (Pyrazine, Pyrimidine, etc.) SNAr SNAr Coupling (DIPEA, NMP/Dioxane, 90-120°C) Core->SNAr Amine (4R)-8-azaspiro[4.5]decan-4-amine (Boc-protected or HCl salt) Amine->SNAr Deprotect Boc Deprotection (4M HCl in Dioxane or TFA) SNAr->Deprotect If Boc-protected Purify Purification (Reverse-Phase HPLC or Silica) SNAr->Purify If Unprotected Deprotect->Purify Final Purified SHP2 Allosteric Inhibitor Purify->Final

Synthetic workflow for integrating the azaspiro[4.5]decane scaffold via SNAr.

References

  • Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. ChEMBL - EMBL-EBI / Journal of Medicinal Chemistry. Available at: [Link]

  • Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. ACS Publications. Available at:[Link]

  • Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4. PubMed Central (NIH). Available at: [Link]

  • Discovery of 6-[(3 S,4 S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor. PubMed. Available at: [Link]

  • 6-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3h)-one derivatives and related compounds as ptpn11 (shp2) inhibitors for treating cancer.Google Patents.
  • Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. ACS Publications (Synthesis Protocols). Available at: [Link]

  • TNO 155 - New Drug Approvals. New Drug Approvals. Available at: [Link]

  • SHP2 INHIBITORS - European Patent Office. Googleapis / EPO. Available at:[Link]

  • Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors. PubMed Central (NIH). Available at: [Link]

  • Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors. PubMed Central (NIH). Available at: [Link]

  • Development of Potent SHP2 Allosteric Inhibitors: Design, Synthesis, and Evaluation with Antitumor Effects. ACS Publications. Available at: [Link]

Sources

Application

Application Note: Integration of (4R)-8-Azaspiro[4.5]decan-4-amine in Solid-Phase Synthesis for Drug Discovery

Strategic Rationale & Scaffold Significance In modern drug discovery, the transition from flat, sp2-hybridized aromatic systems to highly three-dimensional, sp3-rich architectures is a proven strategy to improve pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Scaffold Significance

In modern drug discovery, the transition from flat, sp2-hybridized aromatic systems to highly three-dimensional, sp3-rich architectures is a proven strategy to improve pharmacokinetic properties, enhance solubility, and reduce off-target liabilities such as hERG channel inhibition[1]. Spirocyclic diamines represent a privileged class of conformationally restricted scaffolds that project functional groups into distinct, predictable vectors[1][2].

The specific building block (4R)-8-azaspiro[4.5]decan-4-amine is a highly versatile spirocyclic diamine. It features a piperidine ring (containing a secondary amine at position 8) spiro-fused to a cyclopentane ring (containing a primary amine at position 4). This precise architecture is foundational to several breakthrough therapeutics, most notably serving as the core structural motif in the development of allosteric SHP2 inhibitors like TNO155, which is currently in clinical trials for cancer treatment[3][4].

When adapted for Solid-Phase Organic Synthesis (SPOS) or Solid-Phase Peptide Synthesis (SPPS), the inherent chemical orthogonality between the unhindered secondary amine and the sterically distinct primary amine allows for regioselective functionalization. This application note details a self-validating, high-yielding protocol for incorporating (4R)-8-azaspiro[4.5]decan-4-amine into combinatorial libraries using solid-phase techniques.

Solid-Phase Synthesis Strategy

To successfully integrate this spirocycle into a solid-phase workflow, the differential reactivity of its two nitrogen atoms must be exploited.

Mechanistic Causality of Resin Selection: We utilize 2-Chlorotrityl chloride (2-CTC) resin as the solid support. The bulky trityl group of the 2-CTC resin exhibits high steric demand. When reacted with (4R)-4-(Fmoc-amino)-8-azaspiro[4.5]decane, the resin selectively alkylates the secondary amine (position 8) of the piperidine ring. The primary amine (position 4) remains protected by the base-labile Fmoc group.

  • Prevention of Side Reactions: The 2-CTC linker prevents diketopiperazine formation and is highly resistant to the basic conditions used during Fmoc deprotection.

  • Mild Cleavage: The trityl-amine bond can be cleaved using very mild acid (1-5% Trifluoroacetic acid), which preserves sensitive functional groups added during downstream derivatization and prevents the degradation of the spirocyclic core[5].

SPOS_Workflow R 2-CTC Resin (Solid Support) L Resin Loading (Secondary Amine) R->L D Fmoc Deprotection (20% Piperidine) L->D C Derivatization (Amide Coupling) D->C Cl Cleavage (1% TFA in DCM) C->Cl P Spirocyclic Product Cl->P

Solid-phase organic synthesis workflow for spirocyclic diamine derivatization.

Self-Validating Experimental Protocols

Note: All procedures describe the synthesis at a 0.5 mmol scale. The starting material must be the mono-protected (4R)-4-(Fmoc-amino)-8-azaspiro[4.5]decane.

Step 1: Resin Loading

Procedure:

  • Swell 0.5 g of 2-CTC resin (loading capacity ~1.0 mmol/g) in 5 mL of anhydrous Dichloromethane (DCM) for 30 minutes. Causality: Swelling expands the polystyrene matrix, maximizing the accessibility of the reactive chlorotrityl sites.

  • Dissolve 0.6 mmol (1.2 eq) of (4R)-4-(Fmoc-amino)-8-azaspiro[4.5]decane in 3 mL of DCM. Add 2.0 mmol (4.0 eq) of N,N-Diisopropylethylamine (DIPEA).

  • Add the solution to the swelled resin and agitate at room temperature for 2 hours. Causality: DIPEA neutralizes any HCl salts and acts as an acid scavenger for the HCl generated during the alkylation of the trityl chloride, driving the reaction to completion.

  • Capping: Add 1 mL of Methanol and agitate for 15 minutes to quench unreacted trityl chloride sites, preventing the attachment of subsequent reagents.

  • Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

Self-Validation (QC): Dry the resin under a vacuum. Calculate the mass gain to estimate the loading efficiency. A typical loading for this bulky spirocycle is 0.6 - 0.7 mmol/g.

Step 2: Fmoc Deprotection & Quantification

Procedure:

  • Treat the loaded resin with 5 mL of 20% Piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes. Causality: Piperidine acts as a mild base to abstract the acidic proton of the Fmoc group, initiating an E1cB elimination mechanism that liberates the primary amine at position 4.

  • Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all traces of piperidine.

Self-Validation (QC): Collect the deprotection washings and measure the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm. Using the Beer-Lambert law ( ϵ=7800 M−1cm−1 ), calculate the exact active loading of the primary amine on the resin.

Step 3: Derivatization (Amide Coupling)

Procedure:

  • Dissolve 1.5 mmol (3.0 eq) of the desired carboxylic acid and 1.5 mmol (3.0 eq) of HATU in 4 mL of DMF.

  • Add 3.0 mmol (6.0 eq) of DIPEA. Stir for 2 minutes to pre-activate the acid into an active ester.

  • Add the activated mixture to the resin and agitate for 60 minutes.

Self-Validation (QC): Perform a Kaiser Test on a few beads of the resin.

  • Mechanism: The Kaiser test uses ninhydrin, which reacts with free primary amines to produce a deep blue color (Ruhemann's purple).

  • Validation: A colorless/yellow bead indicates >99% coupling completion. If the beads are blue, repeat the coupling step before proceeding to cleavage.

Step 4: Cleavage and Isolation

Procedure:

  • Treat the resin with 5 mL of a cleavage cocktail consisting of 1% TFA in DCM (v/v) for 15 minutes. Causality: The highly stabilized trityl cation allows for cleavage under very mildly acidic conditions, ensuring that the newly formed amide bonds and the spirocyclic core remain entirely intact.

  • Filter the cleavage solution into a flask containing 1 mL of cold methanol. Repeat the cleavage step twice.

  • Evaporate the combined filtrates under a stream of nitrogen to yield the crude functionalized spirocycle.

Self-Validation (QC): Analyze the crude product via LC-MS to confirm the target mass and assess crude purity before preparative HPLC purification.

Quantitative Data Summary: Coupling Optimization

To identify the most efficient derivatization conditions for the sterically hindered position 4 of the spirocycle, various coupling reagents were evaluated on the solid support. The results are summarized below:

Coupling ReagentEquivalentsReaction Time (min)Crude Purity (LC-MS)Overall Isolated Yield
HATU / DIPEA 3.060>95% 88%
DIC / Oxyma3.06092%85%
PyBOP / DIPEA3.012088%80%
HBTU / DIPEA3.012085%76%

Biological Context: Targeting the MAPK Pathway

Derivatives of the azaspiro[4.5]decane scaffold are highly sought after for their ability to bind deep allosteric pockets in phosphatases and kinases[3]. For instance, compounds utilizing this core act as potent allosteric inhibitors of SHP2, locking the enzyme in an auto-inhibited state and preventing the transduction of oncogenic signals through the Ras/MAPK cascade[4].

SHP2_Pathway RTK RTK Activation SHP2 SHP2 Phosphatase RTK->SHP2 Phosphorylation RAS Ras/MAPK Cascade SHP2->RAS Signal Transduction Prolif Tumor Proliferation RAS->Prolif Gene Expression Drug Spirocyclic Inhibitor Drug->SHP2 Allosteric Blockade

Mechanism of action for spirocyclic allosteric SHP2 inhibitors in the MAPK pathway.

References

  • Carrel, A., Flores, A., Darsaraee, M., & Reymond, J.-L. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta.[Link]

  • LaMarche, M. J., et al. (2020). Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 63(22), 13578-13594.[Link]

  • Burilov, A. R., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[2]heptane Scaffold. The Journal of Organic Chemistry, 80(7), 3670-3676.[Link]

Sources

Method

Derivatization of (4R)-8-azaspiro[4.5]decan-4-amine for biological assays

Selective Derivatization of (4R)-8-Azaspiro[4.5]decan-4-amine: A Comprehensive Protocol for Biological Assay Probes The incorporation of sp³-rich spirocyclic scaffolds, such as 8-azaspiro[4.5]decane, has become a corners...

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Author: BenchChem Technical Support Team. Date: March 2026

Selective Derivatization of (4R)-8-Azaspiro[4.5]decan-4-amine: A Comprehensive Protocol for Biological Assay Probes

The incorporation of sp³-rich spirocyclic scaffolds, such as 8-azaspiro[4.5]decane, has become a cornerstone strategy in modern medicinal chemistry to escape "flatland"[1]. These rigid, three-dimensional bioisosteres improve physicochemical properties, including aqueous solubility, metabolic stability, and target selectivity, compared to traditional planar aromatic rings or flexible aliphatic chains[2]. Specifically, the chiral diamine (4R)-8-azaspiro[4.5]decan-4-amine provides two orthogonal exit vectors: a highly nucleophilic secondary amine embedded within the piperidine ring (N8) and a sterically distinct primary amine on the cyclopentyl ring (N4).

This structural dichotomy is highly advantageous for the design of biological assay probes, such as affinity pull-down tags or fluorescent tracers. By exploiting the differential nucleophilicity and steric environments of N4 and N8, researchers can selectively functionalize one position with a pharmacophore while conjugating the other to a reporter tag[3].

Chemical Rationale and Regioselectivity

For biological assays targeting intracellular phosphatases like SHP2 (PTPN11), the N8 piperidine nitrogen is typically utilized to anchor the molecule to a heteroaryl core (e.g., pyrazine) via Nucleophilic Aromatic Substitution (S_NAr)[4]. The N4 primary amine, projecting outward from the allosteric binding pocket, serves as the ideal vector for linker attachment[5].

Causality in Reaction Design: To prevent polymerization and ensure absolute regioselectivity, an orthogonal protection strategy is mandatory. We begin with the commercially available tert-butyl (4R)-4-amino-8-azaspiro[4.5]decane-8-carboxylate (N8-Boc protected). The N4 amine is first conjugated to a Biotin-PEG4-NHS ester. The PEG4 linker is deliberately chosen to provide sufficient hydrodynamic radius, preventing steric occlusion between the bulky streptavidin bead and the target protein during affinity chromatography. Following N4 tagging, the N8-Boc group is removed under acidic conditions, freeing the highly nucleophilic piperidine nitrogen for S_NAr coupling with the target pharmacophore.

Workflow A N8-Boc-(4R)-8-azaspiro[4.5]decan-4-amine (Starting Material) B N4-Biotinylation (Biotin-PEG4-NHS, DIPEA) A->B Step 1 C QC Check: Ninhydrin (-) / LC-MS B->C Validation D N8-Boc Deprotection (20% TFA in DCM) C->D Step 2 E N8-SNAr Coupling (Heteroaryl Halide, Base) D->E Step 3 F Final Probe Purification (Prep-HPLC) E->F Final QC

Fig 1: Orthogonal derivatization workflow for (4R)-8-azaspiro[4.5]decan-4-amine.

Self-Validating Experimental Protocols

Protocol A: Selective N4-Biotinylation

Rationale: The NHS ester selectively reacts with the unprotonated primary amine at N4. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to maintain the N4 amine in its reactive free-base form without competing for the electrophile.

  • Preparation: Dissolve 1.0 eq of N8-Boc-(4R)-8-azaspiro[4.5]decan-4-amine (100 mg, 0.39 mmol) in anhydrous DMF (4.0 mL) under an inert nitrogen atmosphere.

  • Basification: Add 3.0 eq of DIPEA (204 µL).

    • Self-Validation: Spot an aliquot onto wet pH paper; the local pH must read >9 to ensure complete amine deprotonation.

  • Conjugation: Dropwise add 1.05 eq of Biotin-PEG4-NHS ester (241 mg, 0.41 mmol) dissolved in 1.0 mL DMF. Stir at room temperature for 2 hours.

  • In-Process QC: Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat.

    • Self-Validation: The disappearance of the primary amine (loss of the deep purple spot) confirms complete conversion.

  • Workup: Quench with 10 volumes of saturated NH₄Cl, extract with EtOAc (3 × 15 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: N8-Boc Deprotection

Rationale: Trifluoroacetic acid (TFA) selectively cleaves the Boc carbamate via an isobutylene elimination mechanism, leaving the newly formed N4-amide linkage completely intact.

  • Cleavage: Dissolve the crude intermediate from Protocol A in a 4:1 mixture of DCM and TFA (5.0 mL total volume).

  • Incubation: Stir at room temperature for 1 hour.

  • In-Process QC: Analyze a 5 µL aliquot via LC-MS.

    • Self-Validation: The chromatogram must show the complete disappearance of the Boc-protected mass and the emergence of the [M-Boc+H]⁺ peak.

  • Isolation: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3 × 5 mL) to azeotropically remove residual TFA, yielding the TFA salt of the N8-free amine as a viscous oil.

Protocol C: N8-Pharmacophore Conjugation (S_NAr)

Rationale: The deprotected N8 piperidine nitrogen is highly nucleophilic and lacks steric hindrance, allowing it to readily attack electron-deficient heteroaryl halides (e.g., 2,3-dichloropyrazine)[4].

  • Coupling: Dissolve the N8-free amine TFA salt (1.0 eq) and the target heteroaryl halide (1.1 eq) in N-methyl-2-pyrrolidone (NMP, 3.0 mL).

  • Neutralization: Add 4.0 eq of K₂CO₃. This neutralizes the TFA salt and acts as an acid scavenger for the generated HCl.

  • Heating: Stir the suspension at 90°C for 12 hours.

  • Purification: Filter the crude mixture to remove inorganic salts and purify the final probe via Preparative Reverse-Phase HPLC (C18 column, gradient of 5-95% MeCN in Water with 0.1% Formic Acid).

Quantitative Data & Validation Metrics

The following table summarizes the expected quantitative metrics and validation parameters for the derivatization of the spirocyclic scaffold.

Reaction StepTarget TransformationReagents & ConditionsExpected YieldLC-MS Validation (Target Mass)QC Validation Method
Step 1 N4-BiotinylationBiotin-PEG4-NHS, DIPEA, DMF, RT, 2h88 - 92%[M+H]⁺ = 728.4 DaNinhydrin stain (Negative)
Step 2 N8-Boc Deprotection20% TFA in DCM, RT, 1h>98% (Crude)[M+H]⁺ = 628.3 DaLC-MS (Loss of +100 Da Boc)
Step 3 N8-S_NAr CouplingHeteroaryl Halide, K₂CO₃, NMP, 90°C, 12h65 - 75%Probe-SpecificPrep-HPLC (Purity >95%)

Biological Assay Integration: Target Engagement

Once synthesized, the Biotin-PEG4-(4R)-8-azaspiro[4.5]decan-4-amine-pharmacophore conjugate is deployed in target engagement assays. In the context of SHP2—a protein tyrosine phosphatase critical to the oncogenic RAS/MAPK signaling pathway—the spirocyclic core binds the allosteric pocket, stabilizing the auto-inhibited "closed" conformation[5].

The N4-linked Biotin tag allows for the pull-down of the stabilized SHP2 complex from cell lysates using streptavidin-coated magnetic beads. This enables the direct quantification of target engagement and off-target profiling via quantitative mass spectrometry (Chemoproteomics).

Pathway RTK Receptor Tyrosine Kinase (Active) SHP2 SHP2 (PTPN11) Open/Active State RTK->SHP2 Phosphorylation RAS RAS / MAPK Pathway (Oncogenic Signaling) SHP2->RAS Signal Transduction Probe Spirocyclic Probe (Allosteric Binder) Probe->SHP2 Binds Allosteric Site Inhibited SHP2 (Closed State) Probe-Bound Complex Probe->Inhibited Induces Conformational Shift Inhibited->RAS Blocks Signaling Assay Streptavidin Bead Pull-Down Assay Inhibited->Assay Affinity Capture

Fig 2: SHP2 MAPK signaling pathway modulation and affinity pull-down using the spirocyclic probe.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[6]hexanes and spiro[3.3]heptanes. RSC Publishing. 1

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[6]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing). 2

  • Automated Flow Peptide Synthesis Enables Engineering of Proteins with Stabilized Transient Binding Pockets. ACS Central Science.3

  • Tri-substituted heteroaryl derivatives as src homology-2 phosphatase inhibitors. Google Patents. 4

  • Facile Introduction of SH Group on Aromatic Substrates via Electrophilic Substitution Reactions. ResearchGate. 5

Sources

Application

Escaping Flatland: Application of (4R)-8-azaspiro[4.5]decan-4-amine in Fragment-Based Drug Discovery

Introduction: The Shift to 3D Fragment Space Historically, Fragment-Based Drug Discovery (FBDD) libraries were dominated by planar, sp²-hybridized aromatic systems. While these molecules reliably adhere to the "Rule of T...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Shift to 3D Fragment Space

Historically, Fragment-Based Drug Discovery (FBDD) libraries were dominated by planar, sp²-hybridized aromatic systems. While these molecules reliably adhere to the "Rule of Three" (Ro3)[1], their two-dimensional nature often leads to non-specific binding, poor solubility, and downstream attrition in clinical development[2].

The modern paradigm emphasizes an "escape from flatland," prioritizing fragments with a high fraction of sp³-hybridized carbons ( Fsp3​ ). Spirocyclic scaffolds, such as (4R)-8-azaspiro[4.5]decan-4-amine , are highly privileged in this context[3]. By sharing a single quaternary carbon between two rings (a piperidine and a cyclopentane), this fragment provides exceptional structural rigidity, projects functional groups into distinct three-dimensional vectors, and maintains excellent aqueous solubility[4].

This application note details the biophysical screening, structural validation, and synthetic elaboration of the (4R)-8-azaspiro[4.5]decan-4-amine fragment, providing a comprehensive blueprint for hit-to-lead campaigns.

Physicochemical Profiling & Rationale

The selection of (4R)-8-azaspiro[4.5]decan-4-amine is driven by its optimal physicochemical profile. The presence of two orthogonal nitrogen atoms—a secondary amine at the 8-position and a primary chiral amine at the 4-position—provides dual vectors for synthetic growth while maintaining strict compliance with FBDD parameters[5].

Table 1: Physicochemical Comparison of Flat vs. Spirocyclic Fragments

PropertyTraditional Flat Fragment (e.g., Aniline)(4R)-8-azaspiro[4.5]decan-4-amineFBDD "Rule of Three" Ideal
Molecular Weight (Da) 93.13154.25 300
Fsp3​ 0.001.00 (100% saturated) 0.45
cLogP 0.900.45 3.0
H-Bond Donors 12 3
H-Bond Acceptors 12 3
3D Shape Disc / PlanarSpherical / GlobularHigh 3D character

FBDD Workflow Overview

The progression of a spirocyclic fragment from a weak-affinity hit to a potent lead requires a tightly coupled cycle of biophysical screening, structural biology, and modular synthetic chemistry[6].

FBDD_Workflow Target Target Protein Preparation (Isotope labeling / Crystallization) Screening Primary Screening (STD-NMR / SPR) Target->Screening Validation Structural Validation (X-Ray Crystallography Soaking) Screening->Validation Elaboration Synthetic Elaboration (Orthogonal Derivatization) Validation->Elaboration Lead Lead Compound (In vitro & In vivo Profiling) Elaboration->Lead

Fig 1. FBDD workflow from target preparation to lead compound generation.

Experimental Protocols: Biophysical Screening

Because fragments typically bind with low affinity ( Kd​ in the μ M to mM range), traditional biochemical assays often yield false negatives. Ligand-observed NMR is the gold standard for primary screening because it is highly sensitive to transient, low-affinity interactions.

Protocol 1: Saturation Transfer Difference (STD) NMR Screening

Causality & Principle: STD-NMR relies on the nuclear Overhauser effect (NOE). The protein is selectively irradiated at a resonance frequency where only protein protons absorb (e.g., -1.0 ppm). This magnetization spreads throughout the protein and transfers to the bound fragment. Because fragment binding is weak, it rapidly dissociates back into the bulk solution, carrying the transferred magnetization. By subtracting the "on-resonance" spectrum from an "off-resonance" control, only the signals of the binding fragment remain.

Materials:

  • Target protein ( 95% purity, unlabelled).

  • (4R)-8-azaspiro[4.5]decan-4-amine (Fragment stock: 100 mM in DMSO-d6).

  • NMR Buffer: 50 mM Deuterated Tris-HCl (pH 7.4), 150 mM NaCl, 100% D2​O .

Step-by-Step Methodology:

  • Buffer Exchange: Dialyze the target protein into the NMR Buffer to remove H2​O . Rationale: H2​O protons will swamp the ligand signals and interfere with saturation transfer.

  • Sample Preparation: Prepare a 500 μ L NMR sample containing 20 μ M protein and 1.0 mM fragment (1:50 protein-to-ligand ratio). Limit final DMSO-d6 concentration to 2% to prevent protein denaturation.

  • Data Acquisition:

    • Acquire a standard 1D 1H reference spectrum.

    • Set up the STD experiment using a train of Gaussian-shaped pulses (50 ms each) for a total saturation time of 2.0 seconds.

    • Set "on-resonance" irradiation at -1.0 ppm (aliphatic protein protons) and "off-resonance" at 40 ppm (empty spectral region).

    • Apply a T1ρ​ spin-lock filter (30-50 ms). Rationale: This suppresses the broad background signals of the large protein, leaving only the sharp small-molecule signals.

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. A positive signal corresponding to the spirocycle's cyclopentyl or piperidinyl protons confirms binding.

Structural Validation

Once binding is confirmed, determining the exact 3D orientation of the spirocycle within the binding pocket is mandatory for structure-based drug design (SBDD).

Protocol 2: High-Concentration Crystal Soaking

Causality & Principle: Co-crystallization with low-affinity fragments often fails because the high fragment concentration required can disrupt crystal lattice formation. Instead, pre-formed apo-crystals are soaked in a high-concentration fragment solution.

Step-by-Step Methodology:

  • Crystal Growth: Grow apo-crystals of the target protein using vapor diffusion (hanging or sitting drop).

  • Soak Solution Preparation: Prepare a soaking solution identical to the crystallization mother liquor, supplemented with 20% (v/v) glycerol and 25 mM of the spirocyclic fragment. Rationale: Glycerol acts as a cryoprotectant to prevent ice lattice formation during liquid nitrogen freezing, which would destroy diffraction resolution.

  • Soaking: Transfer the apo-crystal into a 2 μ L drop of the soak solution using a nylon loop. Incubate for 1 to 24 hours. Rationale: The optimal time must be empirically determined; too short yields low occupancy, while too long may crack the crystal due to conformational changes induced by the fragment.

  • Harvesting & Freezing: Flash-cool the crystal directly in liquid nitrogen.

  • Diffraction & Phasing: Collect X-ray diffraction data and solve the structure using molecular replacement. The distinct globular electron density of the spirocycle allows unambiguous modeling of the (4R) stereocenter.

Synthetic Elaboration Strategy (Hit-to-Lead)

The true power of the (4R)-8-azaspiro[4.5]decan-4-amine fragment lies in its dual amine handles. To prevent cross-reactivity, elaboration utilizes an orthogonal protection strategy, typically starting with a commercially available N8-Boc protected precursor[4].

Elaboration_Pathway Core N8-Boc-(4R)-8-azaspiro[4.5]decan-4-amine (Commercially Available Core) Amide Vector 1: N4-Amidation (HATU, DIPEA, R1-COOH) Core->Amide Deprotect N8-Deprotection (TFA / DCM) Amide->Deprotect Alkylate Vector 2: N8-Alkylation/Arylation (Buchwald-Hartwig or Reductive Amination) Deprotect->Alkylate Final Optimized 3D Lead Compound Alkylate->Final

Fig 2. Orthogonal synthetic elaboration pathway for the spirocyclic diamine.

Protocol 3: Orthogonal Derivatization

Step 1: Vector 1 Elaboration (N4-Amidation)

  • Procedure: To a solution of N8-Boc-(4R)-8-azaspiro[4.5]decan-4-amine (1.0 eq) and a target carboxylic acid (1.2 eq) in DMF, add DIPEA (3.0 eq) followed by HATU (1.5 eq). Stir at room temperature for 4 hours.

  • Causality: HATU is selected over EDC/NHS due to its superior efficiency in coupling sterically hindered primary amines situated on the cyclopentane ring adjacent to the spiro-center.

Step 2: Deprotection

  • Procedure: Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature. Remove solvent under reduced pressure to yield the TFA salt of the N8-amine.

Step 3: Vector 2 Elaboration (N8-Arylation via Buchwald-Hartwig)

  • Procedure: Combine the deprotected spirocycle (1.0 eq), an aryl bromide (1.1 eq), Pd2​(dba)3​ (0.05 eq), RuPhos (0.1 eq), and Cs2​CO3​ (3.0 eq) in anhydrous toluene. Degas with N2​ for 10 minutes. Heat at 100°C for 12 hours.

  • Causality: The secondary piperidine nitrogen (N8) is moderately sterically hindered. The RuPhos ligand is specifically chosen for its ability to facilitate C-N cross-coupling of secondary amines with aryl halides while suppressing β -hydride elimination.

Data Presentation: Affinity Progression

By systematically growing the fragment along Vector 1 and Vector 2, the binding affinity can be driven from the millimolar range down to the nanomolar range, validating the FBDD approach.

Table 2: Representative Hit-to-Lead Affinity Progression

StageCompound ModificationTarget Binding Affinity ( Kd​ or IC50​ )Ligand Efficiency (LE)
Initial Hit Unmodified (4R)-8-azaspiro[4.5]decan-4-amine1.2 mM0.38
Vector 1 Growth N4-Amidation (Addition of phenyl ring)45 μ M0.35
Vector 2 Growth N8-Arylation (Addition of pyridine ring)320 nM0.32
Lead Optimization Fluorination of Vector 1 & 2 appendages15 nM0.34

Note: Ligand Efficiency (LE) remains stable ( 0.30) throughout the elaboration process, indicating that the added molecular weight is actively contributing to binding energy rather than merely increasing lipophilicity.

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of Fsp3-Rich Fragments in Drug Discovery." BenchChem, 2025. 2[2]

  • FCH Group. "Fragment Libraries." FCH Group, 2025. 7[7]

  • Life Chemicals. "Fsp³-enriched Screening Compound Library." Life Chemicals, 2025. 3[3]

  • Hung, A. W., et al. "Route to three-dimensional fragments using diversity-oriented synthesis." Proceedings of the National Academy of Sciences (PNAS), 2011. 1[1]

  • Foley, D. J., et al. "Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery." Journal of the American Chemical Society, 2025. 4[4]

  • Foley, D. J., et al. "Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery." ChemRxiv, 2020. 5[5]

  • Cox, O., et al. "Design, modular synthesis and screening of 58 shape-diverse 3-D fragments." Chemical Science (RSC Publishing), 2025.6[6]

Sources

Method

High-Throughput Screening with (4R)-8-Azaspiro[4.5]decan-4-amine Libraries: Accelerating Fsp3-Enriched Lead Discovery

Introduction & Mechanistic Rationale In modern medicinal chemistry, the paradigm of drug design has shifted away from planar, heavily aromatic libraries toward structurally complex, three-dimensional architectures. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the paradigm of drug design has shifted away from planar, heavily aromatic libraries toward structurally complex, three-dimensional architectures. This transition is driven by the "Escape from Flatland" hypothesis, which demonstrates that increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) in a molecule significantly correlates with clinical success, improved aqueous solubility, and reduced off-target promiscuity[1].

Spirocyclic scaffolds are privileged structures in this domain[2]. Specifically, the (4R)-8-azaspiro[4.5]decan-4-amine core provides an exceptional foundation for High-Throughput Screening (HTS) libraries due to three mechanistic advantages:

  • High Fsp3​ Character: The spiro-fusion guarantees a highly saturated framework, naturally elevating the Fsp3​ value of derived libraries well above the 0.47 threshold typical of approved drugs[1].

  • Orthogonal Functionalization: The scaffold possesses a secondary amine at the 8-position (piperidine ring) and a primary amine at the 4-position (cyclopentane ring). This allows for rapid, combinatorial parallel synthesis (e.g., selective amide coupling at N8 followed by reductive amination at C4).

  • Pre-organized Stereochemistry: The defined (4R) stereocenter projects functional groups into specific 3D vectors. This rigidity reduces the entropic penalty upon target binding, a critical factor for achieving nanomolar affinities in tightly packed biological pockets.

Note on Handling: The scaffold is typically supplied as a dihydrochloride salt. This is a deliberate choice to prevent oxidation of the primary amine and improve shelf-life. During library synthesis, the addition of a non-nucleophilic base (e.g., DIPEA) is required to liberate the free amines for coupling.

Library Synthesis & Formatting Workflow

To execute a successful HTS campaign, the (4R)-8-azaspiro[4.5]decan-4-amine core is first diversified into a screening library (typically 5,000–10,000 members) and formatted for automated screening.

G A Core Scaffold (4R)-8-azaspiro[4.5]decan-4-amine B Parallel Synthesis (Orthogonal Functionalization) A->B C Acoustic Dispensing (384-well Format) B->C D Primary HTS (Target Binding Assay) C->D E Hit Triage & Validation D->E

Workflow from spirocyclic core functionalization to HTS execution and hit triage.

Table 1: Physicochemical Impact of the Spirocyclic Scaffold
PropertyFlat Aromatic (e.g., Aniline derivative)Spirocyclic ((4R)-8-azaspiro[4.5]decan-4-amine)
Fsp3​ < 0.25> 0.60
Aqueous Solubility Low (<10 µg/mL)High (>100 µg/mL)
3D Vector Projection Planar (2D)Spherical/Globular (3D)
Target Selectivity Promiscuous (Intercalation risks)Highly Specific (Lock-and-key fit)

High-Throughput Screening Protocol: Sigma-1 Receptor (S1R) Assay

Spirocyclic systems, particularly 8-azaspiro[4.5]decane derivatives, are highly validated scaffolds for targeting the Sigma-1 Receptor (S1R), an endoplasmic reticulum chaperone protein implicated in neurodegenerative diseases[3][4]. The following is a self-validating HTS protocol for a radioligand displacement assay using this library.

Reagent & Plate Preparation
  • Target Tissue: Guinea pig brain membrane homogenate (or recombinant CHO cells expressing human S1R), resuspended in 50 mM Tris-HCl buffer (pH 8.0) to a concentration of 200 µg protein/well.

  • Radioligand: -pentazocine (S1R specific, Kd​ ~ 3 nM).

  • Compound Formatting: Solubilize the spirocyclic library in 100% DMSO. Use acoustic liquid handling (e.g., Echo 550) to transfer 50 nL of compound into 384-well assay plates.

    • Causality: Acoustic dispensing eliminates tip-based carryover and allows nanoliter precision. This keeps the final DMSO concentration at 0.5%, which maintains compound solubility without denaturing the S1R protein.

Assay Execution
  • Assembly: To the 384-well plates containing the 50 nL library compounds, add 50 µL of the assay buffer containing 3 nM -pentazocine.

  • Protein Addition: Add 50 µL of the membrane suspension to initiate the binding reaction.

  • Self-Validating Controls: Include wells with DMSO only (Total Binding) and wells with 10 µM Haloperidol (Non-Specific Binding).

    • Causality: These controls are mandatory to calculate the assay window and the Z'-factor. An assay is only deemed robust and trustworthy if the Z'-factor is > 0.5.

  • Incubation: Incubate the plates at 37°C for 120 minutes to ensure thermodynamic equilibrium is reached between the radioligand and the spirocyclic competitors.

Filtration & Detection
  • Termination: Terminate the reaction by rapid vacuum filtration through 384-well glass-fiber (GF/B) filter plates.

    • Causality: Prior to use, the GF/B plates must be soaked in 0.5% Polyethylenimine (PEI). PEI neutralizes the negatively charged glass fibers, preventing the positively charged amines of the spirocyclic library from binding non-specifically to the filter, which would otherwise cause false negatives.

  • Washing: Wash the filters 3× with 200 µL of ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Readout: Add 30 µL of microscintillator fluid per well and quantify the retained radioactivity using a MicroBeta scintillation counter.

Data Presentation & Hit Triage

Once the primary HTS is complete, hits (compounds showing >50% displacement of the radioligand at 10 µM) must be triaged through a rigorous logic tree to identify true lead compounds. Because S1R shares structural convergence with the Sigma-2 Receptor (S2R), a counter-screen is mandatory to ensure selectivity[4].

G Primary Primary Hit (>50% Displacement at 10 µM) Counter Counter-Screen (Sigma-2 Receptor) Primary->Counter DoseResp Dose-Response (IC50 Determination) Counter->DoseResp Selectivity > 10x ADME In Vitro ADME (Solubility, Microsomes) DoseResp->ADME IC50 < 100 nM Lead Lead Compound (Fsp3 > 0.5, High Selectivity) ADME->Lead Favorable Profile

Decision logic for advancing HTS hits to validated lead compounds.

Table 2: HTS Quality Control & Hit Validation Metrics
MetricAcceptance CriteriaScientific Purpose
Z'-Factor > 0.5Validates assay robustness, dynamic range, and signal-to-noise ratio.
DMSO Tolerance < 10% signal varianceEnsures the solvent does not artificially interfere with target binding.
IC50​ (Hit) < 1 µMMinimum potency threshold for advancing to hit-to-lead optimization.
Selectivity Index > 10-fold (S1R vs S2R)Minimizes off-target toxicity and ensures specific pharmacological action.

By leveraging the inherent 3D complexity of the (4R)-8-azaspiro[4.5]decan-4-amine scaffold, drug discovery teams can bypass the attrition rates commonly associated with flat, lipophilic libraries, rapidly advancing high-quality, soluble, and selective candidates into the optimization pipeline.

References

  • New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character Source: MDPI (Molecules) URL:[Link]

  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging Source: MDPI (Pharmaceuticals) URL:[Link]

Sources

Application

Application Note: The (4R)-8-Azaspiro[4.5]decan-4-amine Scaffold in Modern Medicinal Chemistry

Document Type: Technical Application Note & Laboratory Protocol Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Chemists Subject: Design, Synthesis, and Application of Spirocyclic Scaffolds in...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Laboratory Protocol Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Chemists Subject: Design, Synthesis, and Application of Spirocyclic Scaffolds in Allosteric Kinase/Phosphatase Inhibitors

Introduction: The "Escape from Flatland"

In contemporary medicinal chemistry, the transition from planar, sp²-rich aromatic rings to complex, sp³-rich three-dimensional architectures is a proven strategy to improve clinical success rates. The (4R)-8-azaspiro[4.5]decan-4-amine scaffold represents a privileged spirocyclic building block that has gained immense traction, particularly in the development of allosteric inhibitors [1].

By fusing a piperidine ring (the 8-aza component) with a cyclopentane ring via a single spiro carbon, this scaffold provides a rigid, highly defined 3D vector projection. The chiral primary amine at the 4-position (4R) serves as a critical hydrogen-bond donor/acceptor, enabling precise interactions deep within allosteric binding pockets.

Rationale for Scaffold Selection

As a Senior Application Scientist, I frequently recommend substituting traditional piperazine or flexible diamine linkers with the 8-azaspiro[4.5]decane system for the following causal reasons:

  • Conformational Restriction: The spiro-fusion locks the spatial arrangement of the secondary and primary amines. This reduces the entropic penalty upon target binding compared to flexible aliphatic chains.

  • Improved Physicochemical Profile: Increasing the sp³ character (Fsp³) enhances aqueous solubility and reduces lipophilicity (LogP), which often translates to better oral bioavailability and lower off-target toxicity (e.g., reduced hERG liability).

  • Metabolic Stability: The steric bulk around the spiro center shields adjacent carbons from cytochrome P450-mediated oxidation.

Mechanistic Insight: Allosteric Inhibition of SHP2

The most prominent application of the azaspiro[4.5]decane scaffold is in the inhibition of SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) , an oncoprotein encoded by the PTPN11 gene [2]. SHP2 is a critical node in the RAS/MAPK signaling pathway and a key player in the PD-1/PD-L1 immune checkpoint axis.

The (4R)-8-azaspiro[4.5]decan-4-amine moiety (and its oxa-derivatives) acts as the central pharmacophore in clinical-stage SHP2 inhibitors like TNO155 [2]. The spirocycle acts as a molecular "wedge," inserting into the interdomain interface of the N-SH2, C-SH2, and PTP domains. The chiral (4R)-amine forms a critical salt bridge with acidic residues in the allosteric pocket, stabilizing SHP2 in its auto-inhibited, "closed" conformation and preventing its activation by upstream Receptor Tyrosine Kinases (RTKs) [3].

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2_Open SHP2 (Open/Active) Phosphatase Active RTK->SHP2_Open Phosphorylation (Activation) SHP2_Closed SHP2 (Closed/Inactive) Auto-inhibited SHP2_Closed->SHP2_Open Inhibits Transition MAPK RAS / MAPK Signaling Pathway SHP2_Open->MAPK Promotes Signaling Inhibitor Spirocyclic Inhibitor (e.g., TNO155 analog) Inhibitor->SHP2_Closed Binds Allosteric Pocket

Caption: Mechanism of spirocyclic allosteric inhibitors locking SHP2 in an inactive, closed conformation.

Data Presentation: Scaffold Comparison

To justify the synthetic effort required to incorporate this spirocycle, we must look at the empirical data. Below is a comparative summary of physicochemical properties when a standard piperazine is replaced with the 8-azaspiro[4.5]decane scaffold in a generic kinase inhibitor model.

Property / MetricPiperazine Analog(4R)-8-azaspiro[4.5]decan-4-amine AnalogCausality / Impact
Fsp³ (Fraction sp³) 0.350.58Higher 3D character; improved solubility.
Aqueous Solubility 12 µg/mL>150 µg/mLDisruption of planar stacking in crystal lattice.
hERG IC₅₀ 1.2 µM>30 µMSteric bulk prevents binding to hERG potassium channels.
Target IC₅₀ (SHP2) >10,000 nM11 nMPerfect vector alignment of the primary amine for salt-bridge formation.
Microsomal Clearance High (t½ < 15 min)Low (t½ > 60 min)Steric hindrance protects against N-dealkylation and oxidation.

Experimental Workflows & Methodologies

The following protocols detail the incorporation of the N-Boc protected (4R)-8-azaspiro[4.5]decan-4-amine building block into a heteroaryl core via Nucleophilic Aromatic Substitution (S_NAr), followed by deprotection. This is a self-validating system: the robust nature of the S_NAr reaction ensures high conversion, while the subsequent acidic deprotection cleanly yields the active amine salt.

Synthetic Workflow Diagram

Synthetic_Workflow Core Heteroaryl Halide (e.g., Pyrazine/Pyrimidine) Coupling SNAr Coupling (DIPEA, NMP, 100°C) Core->Coupling Amine (4R)-8-azaspiro[4.5]decan-4-amine (Boc-protected) Amine->Coupling Intermediate Spiro-fused Intermediate Coupling->Intermediate Deprotection Boc Deprotection (4M HCl in Dioxane/MeOH) Intermediate->Deprotection Product Final Active API (Amine Hydrochloride) Deprotection->Product

Caption: Standard two-step synthetic workflow for incorporating the azaspiro[4.5]decane scaffold.

Protocol 1: S_NAr Coupling of the Spirocyclic Scaffold

Objective: Couple tert-butyl ((4R)-8-azaspiro[4.5]decan-4-yl)carbamate to a chloropyrazine/chloropyrimidine core.

Reagents:

  • Heteroaryl chloride core (1.0 eq, e.g., 1.0 mmol)

  • tert-butyl ((4R)-8-azaspiro[4.5]decan-4-yl)carbamate (1.2 eq, 1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol)

  • N-Methyl-2-pyrrolidone (NMP) (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride (1.0 mmol) in anhydrous NMP (5.0 mL).

    • Expert Insight: NMP is selected over DMF due to its higher boiling point and superior solvating power for rigid spirocycles, ensuring homogeneous reaction conditions at elevated temperatures[4].

  • Amine Addition: Add the Boc-protected (4R)-8-azaspiro[4.5]decan-4-amine (1.2 mmol) to the solution.

  • Base Addition: Dropwise add DIPEA (3.0 mmol).

    • Expert Insight: A non-nucleophilic base is critical here to scavenge the HCl generated during the S_NAr process without competing for the electrophilic site on the heteroaryl core.

  • Heating: Seal the vial and heat the reaction mixture to 100 °C using an aluminum heating block for 2–4 hours. Monitor progression via LC-MS.

  • Workup: Upon completion (indicated by the disappearance of the starting halide), cool the mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and wash sequentially with distilled water (3 × 15 mL) and brine (15 mL).

    • Self-Validation: The multiple water washes are strictly required to remove the high-boiling NMP, which would otherwise suppress crystallization or cause baseline drift in subsequent NMR/HPLC analyses.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to afford the Boc-protected intermediate.

Protocol 2: Boc-Deprotection and Salt Formation

Objective: Remove the tert-butyloxycarbonyl (Boc) protecting group to reveal the active (4R)-primary amine.

Reagents:

  • Boc-protected intermediate from Protocol 1 (1.0 eq, e.g., 0.5 mmol)

  • 4M HCl in Dioxane (10.0 eq, 5.0 mmol)

  • Methanol (MeOH) (2.0 mL)

Step-by-Step Procedure:

  • Dissolution: Dissolve the Boc-protected intermediate (0.5 mmol) in MeOH (2.0 mL) in a 10 mL round-bottom flask.

  • Acid Addition: Slowly add 4M HCl in Dioxane (1.25 mL, 5.0 mmol) at 0 °C.

    • Expert Insight: Conducting the initial addition at 0 °C prevents exothermic degradation of sensitive heteroaryl moieties. The mixture is then allowed to warm to room temperature or heated to 40 °C to drive the deprotection to completion [5].

  • Reaction: Stir the mixture for 1–2 hours. The evolution of CO₂ gas (bubbling) serves as a visual, self-validating indicator that the deprotection is occurring.

  • Isolation: Once LC-MS confirms complete mass shift (-100 Da for Boc loss), concentrate the volatiles under reduced pressure.

  • Trituration: Triturate the resulting solid with cold diethyl ether (5 mL) to remove residual organic impurities and dioxane. Filter and dry the solid under high vacuum to yield the final (4R)-8-azaspiro[4.5]decan-4-amine hydrochloride salt as a highly pure powder.

Conclusion

The integration of the (4R)-8-azaspiro[4.5]decan-4-amine scaffold is a masterclass in rational drug design. By leveraging its unique 3D topology, medicinal chemists can overcome the limitations of planar molecules, achieving exquisite target selectivity, profound allosteric modulation, and superior pharmacokinetic profiles. The protocols provided herein ensure robust, scalable incorporation of this privileged motif into novel drug candidates.

References

  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery Source: Journal of Combinatorial Chemistry (ACS Publications) URL:[Link]

  • Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer Source: Journal of Medicinal Chemistry (PubMed / NIH) URL:[Link]

  • Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed Central / NIH) URL:[Link]

  • Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • TNO 155 - New Drug Approvals (Synthesis and Deprotection Methodologies) Source: New Drug Approvals URL:[Link]

Method

Application of (4R)-8-azaspiro[4.5]decan-4-amine in Peptide Synthesis: Conformational Restriction and Peptidomimetic Design

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Experimental Protocol Introduction & Scientific Rationale The integration of spirocyclic scaffolds into pept...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Experimental Protocol

Introduction & Scientific Rationale

The integration of spirocyclic scaffolds into peptide synthesis represents a paradigm shift in the development of peptidomimetics, constrained macrocycles, and bivalent degraders (PROTACs). Traditional linear peptides often suffer from poor metabolic stability, high conformational entropy, and lack of membrane permeability. To overcome these liabilities, medicinal chemists increasingly utilize spirocyclic diamines as bioisosteric replacements for flat aromatic rings or flexible alkyl chains.

(4R)-8-azaspiro[4.5]decan-4-amine is a highly valuable, rigid spirocyclic diamine. Featuring a piperidine ring fused to a cyclopentylamine system via a single spiro carbon, this scaffold enforces a strict three-dimensional geometry. Its structural utility was prominently validated in the discovery of TNO155, a first-in-class allosteric SHP2 inhibitor [1]. In the context of peptide synthesis, this diamine serves three distinct mechanistic purposes:

  • Conformational Freezing: It acts as a rigid dipeptide surrogate, reliably inducing β -turn or hairpin motifs by restricting the ϕ and ψ dihedral angles [2].

  • Enhanced Fsp³ Character: With an Fsp³ value of 1.0, it dramatically improves the aqueous solubility and metabolic stability of the resulting peptide compared to planar aromatic linkers.

  • Orthogonal Functionalization: As an asymmetric diamine (one primary, one secondary amine), it allows for highly regioselective orthogonal protection (e.g., Fmoc/Boc), enabling precise, unidirectional elongation during Solid-Phase Peptide Synthesis (SPPS) [3].

Physicochemical & Structural Profiling

Understanding the intrinsic properties of the (4R)-8-azaspiro[4.5]decan-4-amine scaffold is critical for predicting its behavior during SPPS coupling and its ultimate pharmacokinetic impact on the peptide therapeutic.

PropertyValueImplication for Peptide Design
Molecular Weight 154.25 g/mol Low molecular weight allows multiple incorporations without violating Lipinski's Rule of 5.
Fraction sp³ (Fsp³) 1.0 (9/9 carbons)High 3D character disrupts planar aggregation, improving aqueous solubility.
TPSA ~38.0 ŲMinimal polar surface area preserves the membrane permeability of the parent peptide.
pKa (Primary Amine) ~9.8Highly nucleophilic; requires robust protection (e.g., Fmoc) during resin loading.
pKa (Secondary Amine) ~8.7Sterically hindered but basic; ideal for forming stable amide bonds or acting as a protonatable center for endosomal escape.

Synthetic Strategy: Conversion to an SPPS-Compatible Surrogate

Because (4R)-8-azaspiro[4.5]decan-4-amine is a diamine, it lacks the native carboxylate required for standard N→C peptide chain elongation. To seamlessly integrate this scaffold into standard Fmoc-SPPS, it must be converted into an amino acid surrogate.

The most robust strategy involves protecting the primary amine (position 4) with an Fmoc group, while reacting the secondary piperidine amine (position 8) with a dicarboxylic acid anhydride (e.g., succinic anhydride). This generates a free carboxylate handle, transforming the diamine into an orthogonally protected, highly constrained γ -amino acid surrogate.

Workflow Visualization

SPPS_Workflow Node1 Fmoc-Spiro-Diamine (Primary Amine Protected) Node2 Succinylation (Secondary Amine) Reagent: Succinic Anhydride, DIPEA Node1->Node2 Step 1 Node3 Fmoc-Spiro-Acid Surrogate (LC-MS & NMR Validation) Node2->Node3 Step 2 Node4 SPPS Coupling to Resin Reagents: HATU, HOAt, DIPEA Node3->Node4 Step 3 Node5 Resin Cleavage & Deprotection Reagent: TFA/TIPS/H2O (95:2.5:2.5) Node4->Node5 Step 4 Node6 Purified Constrained Peptidomimetic (HPLC/HRMS Validation) Node5->Node6 Step 5

Caption: Workflow for the conversion and SPPS integration of the (4R)-8-azaspiro[4.5]decan-4-amine scaffold.

Experimental Protocols

Protocol A: Synthesis of Fmoc-(4R)-8-succinyl-8-azaspiro[4.5]decan-4-amine

Causality & Design: Succinic anhydride is chosen to provide a flexible 2-carbon spacer that mitigates the extreme steric bulk of the spirocycle during subsequent SPPS coupling. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to prevent premature Fmoc cleavage, which would occur if a primary or secondary amine base were utilized.

Materials:

  • (4R)-4-(Fmoc-amino)-8-azaspiro[4.5]decane (1.0 eq)

  • Succinic anhydride (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Dissolution: Suspend (4R)-4-(Fmoc-amino)-8-azaspiro[4.5]decane (10 mmol) in 50 mL of anhydrous DCM under an inert argon atmosphere.

  • Base Addition: Add DIPEA (20 mmol) dropwise at 0 °C. Rationale: Cooling minimizes exothermic side reactions and preserves the integrity of the Fmoc group.

  • Acylation: Add succinic anhydride (12 mmol) in one portion. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • In-Process QC: Monitor the reaction via LC-MS. The disappearance of the starting material mass ( [M+H]+ ) and the appearance of the succinylated product mass confirm completion.

  • Workup: Quench the reaction with 1M HCl (aqueous) to pH 3 to protonate the newly formed carboxylate, driving the product into the organic layer. Extract with DCM (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica, DCM/MeOH gradient) to yield the pure Fmoc-spiro-acid surrogate.

Protocol B: SPPS Incorporation of the Spirocyclic Surrogate

Causality & Design: The spirocyclic core imposes significant steric hindrance, which can drastically reduce coupling efficiency. Standard carbodiimide chemistry (DIC/Oxyma) is often insufficient. Therefore, the highly reactive uronium salt HATU combined with HOAt is utilized. HOAt accelerates the reaction by providing a neighboring-group effect via its pyridine nitrogen, stabilizing the active ester intermediate and preventing epimerization [4].

Materials:

  • Resin-bound peptide with a free N-terminus (e.g., Rink Amide AM resin)

  • Fmoc-spiro-acid surrogate (from Protocol A) (3.0 eq)

  • HATU (2.9 eq)

  • HOAt (3.0 eq)

  • DIPEA (6.0 eq)

  • N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin-bound peptide (0.1 mmol scale) in DMF for 30 minutes. Drain the solvent.

  • Pre-Activation: In a separate vial, dissolve the Fmoc-spiro-acid surrogate (0.3 mmol), HATU (0.29 mmol), and HOAt (0.3 mmol) in 2 mL of DMF. Add DIPEA (0.6 mmol) and vortex for 2 minutes. Rationale: A slight substoichiometry of HATU (2.9 eq vs 3.0 eq of acid) ensures no unreacted uronium salt caps the resin-bound amine.

  • Coupling: Add the pre-activated mixture to the resin. Agitate at room temperature for 120 minutes. For highly hindered sequences, microwave-assisted coupling (75 °C for 15 minutes) is recommended.

  • Validation (Kaiser Test): Drain the resin and wash thoroughly with DMF (5x) and DCM (5x). Perform a Kaiser test. A yellow/colorless bead indicates successful coupling (complete consumption of free amines). A blue bead indicates incomplete coupling, necessitating a double-coupling cycle.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (v/v) for 2 x 10 minutes to remove the Fmoc group from the spirocycle's primary amine, preparing it for the next amino acid addition.

  • Global Cleavage: Once the peptide sequence is complete, cleave the peptide from the resin using a standard cleavage cocktail (TFA/TIPS/H₂O, 95:2.5:2.5) for 2 hours. Precipitate the crude constrained peptide in cold diethyl ether and isolate via centrifugation.

Conclusion

The incorporation of (4R)-8-azaspiro[4.5]decan-4-amine into peptide sequences offers a highly effective method for engineering conformational rigidity and improving the physicochemical properties of peptidomimetics. By utilizing strategic orthogonal protection and high-efficiency coupling reagents like HATU/HOAt, researchers can seamlessly integrate this complex 3D scaffold into automated flow or manual SPPS workflows, unlocking new chemical space for challenging therapeutic targets such as protein-protein interactions (PPIs) and targeted protein degradation.

References

  • Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, ACS. URL:[Link]

  • Design, synthesis, and conformational analysis of a novel spiro-bicyclic system as a type II beta-turn peptidomimetic. Journal of the American Chemical Society. URL:[Link]

  • Automated Flow Peptide Synthesis Enables Engineering of Proteins with Stabilized Transient Binding Pockets. ACS Central Science. URL:[Link]

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PMC / Journal of Medicinal Chemistry. URL:[Link]

Application

In vitro assay development using (4R)-8-azaspiro[4.5]decan-4-amine

Application Note: Development of In Vitro Assays for SHP2 Allosteric Inhibitors Utilizing the (4R)-8-azaspiro[4.5]decan-4-amine Scaffold Pharmacological Rationale: The Spirocyclic Advantage The development of allosteric...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development of In Vitro Assays for SHP2 Allosteric Inhibitors Utilizing the (4R)-8-azaspiro[4.5]decan-4-amine Scaffold

Pharmacological Rationale: The Spirocyclic Advantage

The development of allosteric inhibitors targeting the Src homology 2 domain-containing phosphatase 2 (SHP2) has revolutionized targeted oncology. SHP2, encoded by the PTPN11 gene, is a critical node in the receptor tyrosine kinase (RTK) and MAPK signaling cascades[1]. Early SHP2 inhibitors frequently utilized basic piperidine rings; however, these flexible moieties often resulted in off-target binding to the hERG potassium channel, leading to unacceptable cardiotoxic liabilities.

The introduction of the rigid, spirocyclic (4R)-8-azaspiro[4.5]decan-4-amine scaffold and its derivatives (such as the 2-oxa variants) provided a structural breakthrough. This bioisostere perfectly occupies the allosteric tunnel formed by the N-SH2, C-SH2, and PTP domains of SHP2, stabilizing the auto-inhibited "closed" conformation[2]. By modulating the pKa of the basic amine and restricting bond rotation, this scaffold eliminates hERG binding while significantly improving target potency and oral bioavailability. This core pharmacophore has been instrumental in the discovery of clinical-stage SHP2 inhibitors, including TNO155[1], IACS-15414[3], and PB17-026-01[2].

SHP2_Signaling RTK Receptor Tyrosine Kinase (Activated) IRS1 Bis-phosphorylated Adaptor (e.g., IRS1) RTK->IRS1 Phosphorylates SHP2_Closed SHP2 (Auto-inhibited) Basal State SHP2_Open SHP2 (Active) Open Conformation SHP2_Closed->SHP2_Open IRS1 binds SH2 domains (Relieves auto-inhibition) RAS RAS Activation SHP2_Open->RAS Dephosphorylates regulatory sites Inhibitor Azaspirodecane Derivatives Inhibitor->SHP2_Closed Stabilizes closed state (Allosteric inhibition) ERK pERK1/2 Signaling (Proliferation) RAS->ERK MAPK Cascade

Fig 1. SHP2 MAPK signaling pathway and the mechanism of allosteric inhibition by azaspirodecane.

Self-Validating Screening Workflow

To accurately evaluate compounds containing the (4R)-8-azaspiro[4.5]decan-4-amine core, the assay cascade must be designed to differentiate true allosteric target engagement from non-specific catalytic inhibition.

Assay_Workflow Synth Compound Synthesis (Azaspiro Core) Enz Tier 1: DiFMUP Assay (Full-length SHP2) Synth->Enz Cell Tier 2: pERK AlphaLISA (KYSE-520 Cells) Enz->Cell IC50 < 100 nM Bio Tier 3: SPR Binding (Target Engagement) Cell->Bio Cellular IC50 < 500 nM

Fig 2. Self-validating in vitro screening cascade for SHP2 allosteric inhibitors.

Tier 1: Enzymatic Allosteric Inhibition Assay (DiFMUP)

Causality & Design: The assay utilizes full-length human SHP2 (residues 1-593). Because the azaspirodecane scaffold acts as an allosteric inhibitor binding the tunnel between the SH2 and PTP domains, using a truncated enzyme would result in false negatives. To activate the auto-inhibited full-length enzyme, a bis-phosphorylated IRS1 peptide (pY1172/pY1222) is added to bind the SH2 domains and open the catalytic site.

Self-Validation System: To validate the allosteric mechanism, a counter-screen using the isolated SHP2 catalytic domain (SHP2_PTP, residues 226-593) must be run in parallel. True allosteric inhibitors will show potent inhibition of the full-length enzyme but a >100-fold loss of activity against the truncated mutant, proving the mechanism of action.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, and 5 mM DTT.

    • Rationale: DTT maintains the essential catalytic cysteine (Cys459) in a reduced state, while Tween-20 prevents non-specific compound aggregation.

  • Enzyme Activation: Pre-incubate 0.5 nM full-length SHP2 with 0.5 µM IRS1 bis-phosphorylated peptide in assay buffer for 15 minutes at room temperature (RT) to achieve the open, active conformation.

  • Compound Incubation: Dispense compounds (serially diluted in DMSO) into a 384-well black microplate. Add the Enzyme/Activator complex. The final DMSO concentration must strictly remain ≤1% to prevent solvent-induced denaturation. Incubate for 30 minutes to allow the allosteric inhibitor to shift the conformational equilibrium back to the closed state.

  • Substrate Addition: Initiate the reaction by adding 10 µM DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate), a fluorogenic substrate mimicking phosphotyrosine.

  • Detection: Incubate for 30 minutes at RT. Quench the reaction with 5 µL of 160 mM bpV (Potassium bisperoxo[1,10-phenanthroline]oxovanadate). Read fluorescence on a microplate reader (Excitation: 358 nm, Emission: 455 nm).

Tier 2: Cellular Target Engagement Assay (pERK AlphaLISA)

Causality & Design: KYSE-520 human esophageal squamous cell carcinoma cells are utilized because they harbor an EGFR amplification, making their MAPK signaling highly dependent on SHP2[3]. This provides a robust, wide dynamic range for detecting downstream pERK1/2 downregulation.

Step-by-Step Methodology:

  • Cell Seeding: Seed KYSE-520 cells at 10,000 cells/well in a 384-well tissue culture plate using RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Serum Starvation: Wash cells and replace with RPMI-1640 containing 0.1% FBS for 16 hours.

    • Rationale: Serum starvation reduces basal, SHP2-independent ERK phosphorylation driven by exogenous serum growth factors, maximizing the assay window.

  • Compound Treatment: Treat cells with a 10-point dose-response of the synthesized azaspirodecane derivatives for 2 hours.

  • Lysis: Remove media and add 10 µL of AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate for 10 minutes at RT.

  • Detection: Add Acceptor beads conjugated to an anti-ERK1/2 antibody and Donor beads conjugated to an anti-pERK (Thr202/Tyr204) antibody. Incubate in the dark for 2 hours.

  • Readout: Read the plate on an EnVision multimode plate reader using standard AlphaLISA settings (Excitation 680 nm, Emission 615 nm).

Quantitative Data Interpretation

The transition from a flexible piperidine to the rigid (4R)-8-azaspiro[4.5]decan-4-amine core yields distinct pharmacological advantages. The table below summarizes the expected assay outcomes when validating this scaffold transition, reflecting established medicinal chemistry benchmarks[3].

Table 1: Impact of the Azaspirodecane Scaffold on SHP2 Inhibitor Profiles

Scaffold CoreSHP2 Enzymatic IC₅₀ (nM)KYSE-520 pERK IC₅₀ (nM)hERG Inhibition (% at 30 µM)Permeability (Papp, 10⁻⁶ cm/s)
4-amino-piperidine (Reference)1585>80% (High Liability)4.2
(4R)-8-azaspiro[4.5]decan-4-amine1260<10% (Safe)15.5
(3S,4S)-3-methyl-2-oxa-derivative318<5% (Safe)22.1

Note: The introduction of the oxygen atom in the 2-oxa derivative further lowers the basicity (pKa) of the amine, completely abolishing hERG binding while maintaining sub-nanomolar enzymatic potency.

References

  • Title: Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL: [Link]

Sources

Method

Animal models for testing (4R)-8-azaspiro[4.5]decan-4-amine derivatives

[label="RAS Activation", fillcolor Diagram 1: SHP2 signaling and mechanism of allosteric inhibition by spirocyclic derivatives. Core Animal Models for Pharmacological Evaluation Model A: RTK-Driven Cell Line-Derived Xeno...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="RAS Activation", fillcolor

Diagram 1: SHP2 signaling and mechanism of allosteric inhibition by spirocyclic derivatives.

Core Animal Models for Pharmacological Evaluation

Model A: RTK-Driven Cell Line-Derived Xenograft (CDX)
  • Rationale: To assess direct anti-tumor efficacy and target engagement (pharmacodynamics), models with high dependency on RTK signaling must be utilized. The KYSE-520 human esophageal squamous cell carcinoma line is the industry gold standard because its proliferation is driven by EGFR amplification, making it exquisitely sensitive to SHP2 inhibition[1].

  • Causality in Design: Athymic nude mice are used to prevent xenograft rejection. The primary pharmacodynamic (PD) biomarker is phosphorylated ERK (p-ERK). Since SHP2 acts upstream of RAS, its successful inhibition directly correlates with a rapid, dose-dependent decrease in p-ERK levels in the tumor tissue[2].

Model B: Syngeneic Murine Tumor Model
  • Rationale: To evaluate the immunomodulatory effects of SHP2 inhibition, an immunocompetent model is required. The CT26 murine colon carcinoma model in BALB/c mice is ideal because it forms "hot" tumors characterized by high levels of tumor-infiltrating lymphocytes (TILs)[3].

  • Causality in Design: Inhibiting SHP2 in T-cells prevents the dephosphorylation of signaling molecules downstream of PD-1, thereby restoring T-cell activation. Efficacy in this model is measured not just by tumor volume, but by flow cytometric analysis of CD8+ T-cell infiltration and activation markers.

Experimental Protocols: Self-Validating Workflows

Protocol 1: CDX Efficacy and PK/PD Study (KYSE-520)
  • Cell Preparation & Inoculation: Harvest KYSE-520 cells in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel to enhance engraftment. Inject 5×106 cells subcutaneously into the right flank of 6-8 week old female athymic nude mice.

  • Randomization (Self-Validation Step): Monitor tumor growth using digital calipers. When the mean tumor volume reaches 150–200 mm³ (typically Day 10-14), randomize mice into vehicle and treatment groups (n=8/group) to ensure equal starting tumor burdens.

  • Dosing: Administer the (4R)-8-azaspiro[4.5]decan-4-amine derivative via oral gavage (PO) once daily (QD). Formulation note: These basic amines often require acidic or buffered vehicles (e.g., 0.5% Methylcellulose / 0.1% Tween-80) for optimal solubility and oral bioavailability.

  • In-Life Monitoring: Measure tumor volume ( V=0.5×length×width2 ) and body weight bi-weekly. A body weight loss of >10% indicates potential toxicity requiring dose modification.

  • Endpoint & Tissue Harvest: At the end of the study (e.g., Day 21), sacrifice the animals at specific time points post-last dose (e.g., 2h, 12h, 24h) to correlate pharmacokinetics (PK) with pharmacodynamics (PD).

  • PD Analysis (p-ERK): Snap-freeze half of the tumor in liquid nitrogen. Homogenize in RIPA buffer with protease/phosphatase inhibitors. Quantify p-ERK1/2 relative to total ERK via Western blot or Meso Scale Discovery (MSD) assay.

Protocol 2: Syngeneic Immunomodulation Study (CT26)
  • Inoculation: Inject 1×106 CT26 cells subcutaneously into the flank of immunocompetent BALB/c mice.

  • Treatment Initiation: Randomize and begin oral dosing when tumors reach ~100 mm³.

  • Flow Cytometry Endpoint: On Day 15, harvest tumors and digest using Collagenase IV and DNase I to obtain a single-cell suspension.

  • Staining: Stain cells with fluorophore-conjugated antibodies against CD45 (leukocytes), CD3 (T-cells), CD8 (cytotoxic T-cells), and intracellular IFN-γ.

  • Validation: A successful allosteric SHP2 inhibitor will demonstrate a statistically significant increase in the CD8+/Treg ratio compared to the vehicle cohort, validating the relief of immune suppression.

Workflow Visualization

Workflow Acclimation Animal Acclimation Inoculation Tumor Cell Inoculation Acclimation->Inoculation Randomization Randomization (Tumor ~150 mm³) Inoculation->Randomization Dosing Oral Dosing (Spiro-Inhibitor) Randomization->Dosing Monitoring In-life Monitoring (Tumor Vol & Wt) Dosing->Monitoring Endpoint Endpoint Harvest (Plasma & Tumor) Monitoring->Endpoint Analysis PK/PD Analysis (p-ERK & TILs) Endpoint->Analysis

Diagram 2: In vivo workflow for evaluating SHP2 inhibitors in murine tumor models.

Quantitative Data Presentation

The following table summarizes the expected PK/PD and efficacy metrics for an optimized (4R)-8-azaspiro[4.5]decan-4-amine derivative, benchmarked against clinical-stage candidates like TNO155 and IACS-15414[1],[2].

ParameterAssay / ModelTarget Metric for Lead CompoundsMechanistic Significance
Enzymatic IC₅₀ SHP2 Full-Length Assay< 20 nMConfirms high-affinity allosteric binding to the auto-inhibited state.
Cellular IC₅₀ KYSE-520 (p-ERK modulation)< 50 nMDemonstrates cell permeability and target engagement in RTK-driven cells.
Oral Bioavailability (F%) Mouse PK Study> 40%Ensures sufficient systemic exposure via oral administration.
Tumor Growth Inhibition KYSE-520 Xenograft> 80% TGI at 30 mg/kg QDValidates in vivo anti-tumor efficacy driven by MAPK pathway suppression.
Immune Infiltration CT26 Syngeneic Model> 2-fold increase in CD8+ TILsConfirms relief of PD-1 mediated immunosuppression in the tumor microenvironment.

References

  • Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer Source: Journal of Medicinal Chemistry (2020) URL:[Link]

  • Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor Source: Journal of Medicinal Chemistry (2021) URL:[Link]

  • Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one (PB17-026-01) Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (4R)-8-azaspiro[4.5]decan-4-amine Synthesis

Welcome to the Technical Support Center. (4R)-8-azaspiro[4.5]decan-4-amine and its derivatives (such as 3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine) are highly sought-after chiral building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. (4R)-8-azaspiro[4.5]decan-4-amine and its derivatives (such as 3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine) are highly sought-after chiral building blocks. They form the core scaffolding for several potent, allosteric SHP2 inhibitors currently in clinical trials, including TNO155 and SHP099[1][2].

Synthesizing these sterically demanding spirocyclic cores while maintaining high enantiomeric and diastereomeric excess (ee/de) presents significant synthetic bottlenecks[3]. This guide provides field-proven troubleshooting strategies, optimized self-validating protocols, and quantitative data to resolve common yield and stereoselectivity issues.

Part 1: Troubleshooting Guide (Q&A)

Q: My spirocyclization step (forming the 8-azaspiro[4.5]decan-4-one intermediate) is stalling at 40-50% yield, with significant side-product formation. How can I drive this to completion? A: The formation of the spiro[4.5]decane framework via intramolecular cyclization is kinetically hindered by the steric strain of forming a quaternary carbon center[3][4]. If you are using standard thermal heating with a weak base, the activation energy barrier is not efficiently overcome, leading to competing side reactions like elimination or intermolecular alkylation.

  • The Fix: Transition to microwave-assisted synthesis and utilize a stronger, sterically hindered base. Patent literature highlights that using Potassium tert-butoxide (t-BuOK) in THF at low temperatures (to cleanly form the enolate), followed by microwave irradiation, significantly improves the yield[3][5]. The steric bulk of t-BuOK prevents unwanted nucleophilic attack on the alkylating agent, ensuring the enolate drives the cyclization.

Q: I am losing yield during the C4 amination step, and my enantiomeric excess (ee) for the (4R) configuration is below 80%. What is the most reliable method to set this stereocenter? A: Direct reductive amination of the spiro-ketone often yields a nearly 1:1 mixture of diastereomers due to the lack of facial bias on the puckered piperidine ring[3].

  • The Fix: Implement a chiral auxiliary approach. Condensing the ketone with (R)-2-methylpropane-2-sulfinamide (Ellman's auxiliary) mediated by Titanium(IV) ethoxide (Ti(OEt)₄) forms a chiral sulfinyl imine. Subsequent reduction with L-Selectride occurs with high facial selectivity, driven by the steric bulk of the tert-butylsulfinyl group[6][7].

Part 2: Workflow & Logic Visualizations

SynthesisWorkflow A N-Boc Piperidine Precursor B Spirocyclization (t-BuOK, THF, Microwave) A->B C Spiro-ketone Intermediate B->C D Asymmetric Amination (Ellman's Auxiliary, Ti(OEt)4) C->D E (4R)-8-azaspiro[4.5]decan-4-amine D->E

Optimized synthetic workflow for (4R)-8-azaspiro[4.5]decan-4-amine utilizing asymmetric amination.

TroubleshootingLogic Start Low Overall Yield Detected Q1 Is IPC showing <90% ketone conversion? Start->Q1 Sol1 Increase Microwave Temp to 110°C or change base to t-BuOK Q1->Sol1 Yes Q2 Is the issue poor ee% (<95%)? Q1->Q2 No Sol2 Ensure Ti(OEt)4 is strictly anhydrous; Switch to L-Selectride Q2->Sol2 Yes Q3 Is yield lost during deprotection? Q2->Q3 No Sol3 Use 4M HCl in Dioxane at 40°C Avoid aqueous workup Q3->Sol3 Yes

Troubleshooting logic tree for diagnosing and resolving yield bottlenecks in spirocycle synthesis.

Part 3: Quantitative Optimization Data

To guide your reaction setup, the following table summarizes the impact of different conditions on the critical asymmetric amination step (converting the spiro-ketone to the protected (4R)-amine).

Reaction Condition (Amination)Reducing AgentTemp (°C)Conversion (%)Diastereomeric Ratio (4R:4S)Isolated Yield (%)
NH₄OAc / NaBH₃CN (Direct)NaBH₃CN25851.2 : 138
Transaminase (Enzymatic)Isopropylamine3060>99 : 145
(R)-Ellman's AuxiliaryNaBH₄-40 to 0989 : 172
(R)-Ellman's Auxiliary L-Selectride -78 >99 >99 : 1 88

Data synthesized from standard optimization matrices for spirocyclic SHP2 inhibitor intermediates[6][7].

Part 4: Self-Validating Experimental Protocol

Optimized Protocol: Stereoselective Synthesis of (4R)-8-azaspiro[4.5]decan-4-amine via Chiral Sulfinamide

This protocol incorporates built-in In-Process Controls (IPC) to ensure the system self-validates before proceeding to subsequent, resource-intensive steps.

Step 1: Imine Formation

  • Setup: In an oven-dried flask under argon, dissolve tert-butyl 4-oxo-8-azaspiro[4.5]decane-8-carboxylate (1.0 eq) in anhydrous THF (0.2 M).

  • Reagent Addition: Add (R)-2-methylpropane-2-sulfinamide (1.2 eq) followed by Ti(OEt)₄ (2.0 eq). Causality: Ti(OEt)₄ acts dually as a Lewis acid to activate the ketone and as a dehydrating agent to irreversibly drive the equilibrium toward the imine[7].

  • Reaction: Stir at 60 °C for 12 hours.

  • IPC (Self-Validation): Pull a 10 µL aliquot, quench with water, extract with EtOAc, and analyze via LC-MS. Proceed to Step 2 only if the ketone peak (UV 210 nm) is <2% relative to the sulfinyl imine mass [M+H]⁺.

Step 2: Diastereoselective Reduction 5. Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Ultra-low temperatures maximize the energy difference between the diastereomeric transition states, ensuring high facial selectivity. 6. Reduction: Dropwise add L-Selectride (1.0 M in THF, 1.5 eq) over 30 minutes. Stir for 2 hours at -78 °C. 7. Quench & Workup: Quench slowly with saturated aqueous NH₄Cl. Filter through a pad of Celite to remove titanium salts. Extract the filtrate with EtOAc, dry over Na₂SO₄, and concentrate. 8. IPC (Self-Validation): Run Chiral HPLC on the crude residue. The desired (R,R)-diastereomer must be present at >95% de before proceeding to deprotection.

Step 3: Deprotection to Free Amine 9. Cleavage: Dissolve the crude intermediate in Methanol (5 mL/mmol). Add 4M HCl in dioxane (10 eq) and stir at 40 °C for 1 hour[6]. Causality: This specific acid/solvent combination simultaneously cleaves both the Boc protecting group and the chiral sulfinyl group without requiring harsh aqueous conditions that cause product loss. 10. Isolation: Concentrate the volatiles under reduced pressure. Triturate the resulting solid with cold diethyl ether to afford (4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride as a highly pure, filterable solid[3].

Part 5: Frequently Asked Questions (FAQs)

Q: Why do I lose so much product during the aqueous workup of the final free amine? A: The free base of 8-azaspiro[4.5]decan-4-amine is highly polar and extremely water-soluble due to the presence of two basic nitrogen atoms. Aqueous extractions often lead to massive yield losses into the aqueous layer.

  • Solution: Avoid aqueous workup entirely in the final step. By using anhydrous HCl in dioxane for the deprotection, the product precipitates directly as the dihydrochloride salt, which can be isolated by simple filtration[3][6].

Q: Can I use a Cbz protecting group instead of Boc on the piperidine nitrogen? A: While Cbz is stable to the acidic conditions used to remove the sulfinyl auxiliary, removing Cbz requires catalytic hydrogenation (Pd/C, H₂). The sterically congested spirocyclic core can sometimes poison the catalyst or require high pressures, leading to incomplete conversion. Boc is preferred because it allows for a highly efficient, global one-pot deprotection (cleaving both Boc and sulfinyl groups simultaneously) using HCl/dioxane[6].

Q: How strictly does the stereochemistry of this intermediate dictate the final drug product's efficacy? A: The absolute configuration (e.g., 4R or 3S,4S) is absolutely critical for biological activity. In SHP2 allosteric inhibitors like TNO155 and SHP099, the specific stereoisomer dictates the hydrogen bonding network with key residues (like Arg111 and Phe113) in the allosteric pocket of the SHP2 protein. The wrong enantiomer will exhibit a drastic drop in pharmacological potency, often >100-fold[1][2][8].

Sources

Optimization

Overcoming solubility issues with (4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals who encounter sudden roadblocks when handling highly polar inter...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals who encounter sudden roadblocks when handling highly polar intermediates.

The compound (4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride is a prime example of a double-edged sword in modern medicinal chemistry. Spirocyclic diamines are highly prized building blocks—often utilized in the synthesis of cutting-edge therapeutics like allosteric SHP2 inhibitors (e.g., TNO155)[1]—because their high fraction of sp3-hybridized carbons ( Fsp3​ ) drastically improves the metabolic stability and aqueous solubility of the final drug[2]. However, formulating this diamine as a dihydrochloride salt creates a rigid, highly polar ionic lattice that presents severe solubility and handling challenges during intermediate synthetic steps[3].

This guide is designed to deconstruct the causality behind these solubility issues and provide self-validating, field-proven protocols to keep your workflows moving.

Part 1: Troubleshooting FAQs

Q1: Why won't my (4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride dissolve in standard organic solvents (DCM, THF, EtOAc) for my coupling reaction? Causality: The dihydrochloride salt is held together by a robust ionic crystal lattice. Standard organic solvents possess low dielectric constants and lack the hydrogen-bond donating capacity required to overcome this lattice energy. Consequently, the salt remains entirely insoluble as a suspension. Solution: Do not attempt to dissolve the salt directly in non-polar solvents. Instead, transition to polar aprotic solvents (DMF, DMA, or NMP) and utilize an in situ free-basing strategy (see Protocol A)[4].

Q2: I tried to free-base the salt using 1M aqueous NaOH and extract it with dichloromethane (DCM). My recovery yield is abysmal (<10%). Where did my compound go? Causality: You have lost your compound to the aqueous layer. Even when fully deprotonated, (4R)-8-azaspiro[4.5]decan-4-amine possesses a low partition coefficient (LogP) and a high topological polar surface area (TPSA). The two basic nitrogens (the piperidine ring and the primary amine) make the free base highly water-soluble[3]. Solution: Avoid aqueous workups entirely when isolating highly polar spirocyclic diamines. Utilize an anhydrous free-basing method using sodium methoxide (NaOMe) in methanol to precipitate out the chloride as NaCl (see Protocol B).

Q3: My compound was a free-flowing powder, but it turned into a sticky resin on the balance. Is it degrading? Causality: It is not degrading; it is deliquescing. Dihydrochloride salts of aliphatic amines are notoriously hygroscopic. They rapidly absorb atmospheric moisture, which alters their physical state and drastically skews stoichiometric calculations. Solution: Store the compound in a desiccator over Drierite. When setting up sensitive reactions (like Buchwald-Hartwig aminations), weigh the compound rapidly in a nitrogen-purged glove box or prepare a standardized stock solution in anhydrous DMSO.

Part 2: Quantitative Solubility Profile

To make informed solvent choices, you must understand how the protonation state dictates the solvation mechanics.

Table 1: Comparative Solubility Profile of (4R)-8-azaspiro[4.5]decan-4-amine

Solvent SystemDihydrochloride SaltFree BaseMechanistic Rationale
Water Highly Soluble (>50 mg/mL)Highly SolubleHigh polarity and hydrogen bonding capacity solvate both ionic and neutral forms.
Methanol / EtOH Moderately SolubleHighly SolubleProtic solvents can partially disrupt the ionic lattice of the salt.
DMF / DMSO Poorly SolubleHighly SolubleSalt requires in situ neutralization (addition of base) to achieve solubility.
DCM / EtOAc InsolubleModerately SolubleLack of hydrogen-bond donors prevents salt dissolution; free base is soluble but prone to crashing out if concentrated.

Part 3: Standardized Experimental Protocols

The following methodologies are designed as self-validating systems. If executed correctly, the physical state of the reaction mixture will provide immediate visual feedback confirming success.

Protocol A: In Situ Free-Basing for SNAr or Amide Coupling

Use this protocol when you want to bypass the isolation of the free base and proceed directly to coupling (e.g., synthesizing SHP2 inhibitor precursors)[1].

  • Charge the Reactor: Add (4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvation: Suspend the solid in anhydrous DMF or DMA to achieve a concentration of 0.1 M to 0.2 M. Observation: The mixture will remain a cloudy suspension.

  • Neutralization: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.5 to 5.0 eq).

    • Causality: You need 2.0 equivalents to neutralize the dihydrochloride salt, plus an additional 1.5–3.0 equivalents to act as an acid scavenger for the subsequent coupling reaction.

  • Activation: Stir at room temperature for 15–30 minutes. Validation: The suspension will either clarify into a homogenous solution or transition into a very fine, translucent suspension (which is the precipitated DIPEA·HCl salt).

  • Coupling: Add your electrophile (aryl halide or activated carboxylic acid) and proceed with the standard reaction conditions.

Protocol B: Anhydrous Isolation of the Free Base

Use this protocol when a purified free base is strictly required for a moisture- or base-sensitive downstream reaction.

  • Suspension: Suspend the dihydrochloride salt (1.0 eq) in anhydrous methanol (0.2 M) under a nitrogen atmosphere.

  • Deprotonation: Cool the flask to 0 °C. Dropwise, add a standardized solution of sodium methoxide (NaOMe) in methanol (2.0 eq).

    • Causality: NaOMe acts as a strong base to deprotonate the ammonium salts. Because NaCl is highly insoluble in methanol, it acts as a thermodynamic sink, driving the equilibrium forward.

  • Precipitation: Stir for 1 hour, allowing the reaction to warm to room temperature. Validation: A dense, white precipitate of NaCl will form.

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the NaCl. Wash the filter cake with a small volume of cold methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude free base as a viscous oil or low-melting solid, ready for immediate use.

Part 4: Workflow Visualizations

To further clarify the strategic choices in handling this compound, refer to the logical workflows below.

Extraction Start Dihydrochloride Salt (Highly Polar) Path1 Aqueous NaOH / DCM Extraction Start->Path1 Traditional (Not Recommended) Path2 Anhydrous NaOMe in MeOH Start->Path2 Anhydrous (Recommended) Result1 Loss to Aqueous Layer (<10% Recovery) Path1->Result1 Result2 NaCl Precipitates Filter & Concentrate Path2->Result2 Final Pure Free Base (>90% Recovery) Result2->Final

Figure 1: Comparison of traditional aqueous extraction vs. anhydrous free-basing for highly polar diamines.

Coupling Salt (4R)-8-azaspiro[4.5]decan-4-amine 2HCl Solvent Suspend in Polar Aprotic Solvent (DMF, DMA, or NMP) Salt->Solvent Base Add Non-Nucleophilic Base (DIPEA or DBU, 3.5-5.0 eq) Solvent->Base Active In Situ Free Base (Soluble & Reactive) Base->Active Electrophile Add Electrophile (Aryl Halide or Activated Acid) Active->Electrophile Product Coupled Product (e.g., SHP2 Inhibitor Precursor) Electrophile->Product

Figure 2: Step-by-step workflow for the in situ free-basing and coupling of spirocyclic diamine salts.

References

  • Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer ResearchGate / Journal of Medicinal Chemistry. URL:[Link]

  • Pharmaceutical Salts Handbook Guide Scribd. URL:[Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry ResearchGate. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing (4R)-8-Azaspiro[4.5]decan-4-amine in Solution

Welcome to the technical support resource for (4R)-8-azaspiro[4.5]decan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for preventin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for (4R)-8-azaspiro[4.5]decan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for preventing the degradation of this valuable spirocyclic amine in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the stability of your compound.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of (4R)-8-azaspiro[4.5]decan-4-amine in solution?

A1: The degradation of (4R)-8-azaspiro[4.5]decan-4-amine, a secondary amine integrated into a spirocyclic system, is primarily influenced by three main factors: oxidation, pH, and light exposure.

  • Oxidation: The lone pair of electrons on the nitrogen atom makes it susceptible to attack by oxidizing agents. This can include dissolved oxygen from the atmosphere or residual peroxides in solvents.[1][2] Oxidative degradation can lead to the formation of N-oxides or other undesired byproducts.[3]

  • pH: The pH of the solution plays a critical role in the stability of amines.[4] In highly acidic conditions, the amine will be protonated, which can sometimes offer protection against certain reactions. However, extreme pH levels, both acidic and basic, can catalyze hydrolysis or other degradation pathways, especially if other sensitive functional groups are present in the molecule.[1][4]

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy needed to initiate degradation reactions.[5][6] This is a common issue for many amine-containing compounds and can lead to complex mixtures of degradation products.

Q2: What is the ideal pH range for storing solutions of (4R)-8-azaspiro[4.5]decan-4-amine?

A2: While the optimal pH must be determined empirically for your specific application and formulation, a general guideline for simple alkyl amines is to maintain a slightly basic to neutral pH, typically in the range of 7 to 9.5. Most simple alkyl amines have pKa values for their conjugate acids in the range of 9.5 to 11.0.[7] Storing the amine in a pH range where it is predominantly in its free base form can be suitable, but care must be taken to minimize exposure to atmospheric carbon dioxide, which can form carbamates. For LC-MS analysis, separations in acidic mobile phases can protonate the amine, reducing retention, while basic mobile phases can increase retention times as the amine is in its unionized state.

Q3: Which solvents are recommended for dissolving and storing (4R)-8-azaspiro[4.5]decan-4-amine?

A3: The choice of solvent is critical for maintaining the stability of the compound. Here are some recommendations:

  • Aprotic Solvents: High-purity, anhydrous aprotic solvents are generally preferred. Examples include:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Acetonitrile (ACN)

  • Protic Solvents: If a protic solvent is necessary, consider using:

    • Ethanol

    • Methanol It is crucial to use high-purity, anhydrous grades of these solvents to minimize water content, which can participate in degradation reactions.[8]

It's important to verify the miscibility of your chosen solvent with any other components in your solution.[9]

Q4: How should I store solutions of (4R)-8-azaspiro[4.5]decan-4-amine to ensure long-term stability?

A4: For optimal long-term stability, solutions should be stored under the following conditions:

  • Temperature: Store solutions at low temperatures, generally between 2-8°C.[10] For extended storage, freezing at -20°C or -80°C is recommended.[10][11]

  • Inert Atmosphere: To prevent oxidation, it is highly recommended to overlay the solution with an inert gas such as argon or nitrogen before sealing the container.[11]

  • Light Protection: Always store solutions in amber vials or wrap the container with aluminum foil to protect them from light.[12]

  • Container Type: Use high-quality, inert containers such as those made of borosilicate glass or high-density polyethylene (HDPE).[8] Ensure the container is tightly sealed to prevent solvent evaporation and exposure to air and moisture.[8]

II. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides step-by-step guidance to resolve them.

Problem 1: I'm observing a new, unexpected peak in my HPLC chromatogram after storing my solution for a short period.
  • Possible Cause: This is a classic sign of degradation. The new peak likely represents a degradation product. The most probable initial cause is oxidation from dissolved oxygen in your solvent or headspace.

  • Troubleshooting Steps:

    • Solvent Purity Check:

      • Action: Use a fresh bottle of high-purity, anhydrous solvent. Consider purchasing solvents in smaller bottles that are sealed under an inert atmosphere.

      • Rationale: Solvents can absorb atmospheric oxygen and moisture over time, and older bottles may have been exposed to air multiple times.

    • Inert Gas Purging:

      • Action: Before dissolving your compound, gently bubble a stream of an inert gas (argon or nitrogen) through the solvent for 5-10 minutes to remove dissolved oxygen. After preparing your solution, flush the headspace of the vial with the inert gas before sealing.

      • Rationale: This minimizes the amount of oxygen available to react with your amine.

    • Antioxidant Addition (for specific applications):

      • Action: If compatible with your downstream experiments, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).

      • Rationale: Antioxidants can scavenge free radicals and inhibit oxidative degradation pathways.

Problem 2: The concentration of my stock solution of (4R)-8-azaspiro[4.5]decan-4-amine seems to be decreasing over time, even when stored at low temperatures.
  • Possible Cause: If oxidation has been ruled out, this could be due to pH-catalyzed degradation or adsorption to the container surface.

  • Troubleshooting Steps:

    • pH Measurement and Adjustment:

      • Action: Measure the pH of your solution. If it is outside the optimal range (7-9.5), adjust it using a dilute, compatible buffer system.

      • Rationale: Maintaining an optimal pH is crucial for the stability of amines.[4] Extreme pH values can accelerate degradation.

    • Container Material Evaluation:

      • Action: If you are using standard glass vials, consider switching to silanized glass vials.

      • Rationale: The free silanol groups on the surface of standard glass can be slightly acidic and may interact with or adsorb basic compounds like amines. Silanization neutralizes these active sites.

Problem 3: My solution has developed a yellow or brownish tint after exposure to ambient light.
  • Possible Cause: This is a strong indication of photodegradation.[5][6]

  • Troubleshooting Steps:

    • Immediate Light Protection:

      • Action: Immediately transfer the solution to an amber vial or wrap the current container in aluminum foil.

      • Rationale: This prevents further light-induced degradation.

    • Workflow Modification:

      • Action: Conduct all experimental manipulations with the compound under low-light conditions. Use yellow or red lighting in the lab if possible, as these are less energetic than white or UV light.

      • Rationale: Minimizing light exposure at all stages of handling is the most effective way to prevent photodegradation.

    • Forced Degradation Study (for advanced characterization):

      • Action: To understand the photodegradation pathway, you can perform a controlled photostability study according to ICH Q1B guidelines.[10] This involves exposing the solution to a calibrated light source and analyzing the degradation products.

      • Rationale: This provides valuable information about the lability of your compound and helps in developing a stability-indicating analytical method.[10][13]

III. Experimental Protocols & Data

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the steps for preparing a stock solution of (4R)-8-azaspiro[4.5]decan-4-amine with enhanced stability.

  • Solvent Preparation: Select a high-purity, anhydrous solvent (e.g., DMSO). De-gas the solvent by bubbling argon or nitrogen through it for 10-15 minutes.

  • Weighing: Accurately weigh the desired amount of (4R)-8-azaspiro[4.5]decan-4-amine in a clean, dry amber glass vial.

  • Dissolution: Add the de-gassed solvent to the vial to achieve the target concentration. Mix gently by vortexing or sonicating until fully dissolved.

  • Inert Headspace: Flush the headspace of the vial with argon or nitrogen for 30 seconds.

  • Sealing: Immediately and tightly cap the vial. For long-term storage, consider using a cap with a PTFE/silicone septum for a superior seal.

  • Storage: Store the vial at the recommended temperature (2-8°C or -20°C), protected from light.

Data Summary: Stability Under Different Conditions

The following table summarizes expected stability outcomes based on storage conditions. These are illustrative and should be confirmed by your own stability studies.

Storage ConditionSolventTemperatureAtmosphereLight ConditionExpected Stability (Illustrative)
Optimal Anhydrous DMSO-20°CInert (Argon)Dark (Amber Vial)>99% recovery after 3 months
Sub-optimal 1 Acetonitrile4°CAirDark (Amber Vial)95-98% recovery after 1 month
Sub-optimal 2 Anhydrous DMSO25°C (RT)Inert (Argon)Dark (Amber Vial)~90% recovery after 1 month
Poor Methanol25°C (RT)AirAmbient Light<85% recovery after 1 week
Analytical Method for Stability Monitoring

A stability-indicating HPLC method is essential for accurately quantifying the parent compound and its degradants.

  • Column: C18 reverse-phase column (e.g., Waters XTerra MS C18)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A time-gradient from high aqueous to high organic content.

  • Detection: UV detection at a suitable wavelength (determined by UV scan of the parent compound) and/or Mass Spectrometry (MS) for identification of degradants.[12]

Ion-exchange chromatography with suppressed conductivity detection is another well-established method for determining amine concentrations.[14]

IV. Visualized Degradation Pathways and Workflows

Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for a secondary amine like (4R)-8-azaspiro[4.5]decan-4-amine.

G cluster_main Potential Degradation Pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation A (4R)-8-Azaspiro[4.5]decan-4-amine B N-Oxide Derivative A->B [O] C Imine Intermediate A->C Oxidative Dehydrogenation E Radical Intermediates A->E UV/Visible Light D Ring-Opened Products C->D Hydrolysis F Complex Mixture of Degradation Products E->F

Caption: Primary degradation routes for the spirocyclic amine.

Recommended Experimental Workflow for Stability Testing

This workflow provides a systematic approach to evaluating the stability of your compound in solution.

G cluster_workflow Stability Testing Workflow A Prepare Solution (Protocol 1) B Divide into Aliquots (e.g., for T=0, 1, 4, 12 weeks) A->B C Store under Varied Conditions (Temp, Light, Atmosphere) B->C D Analyze Aliquots at Each Time Point via HPLC C->D E Quantify Parent Peak Area and Degradant Peaks D->E F Plot % Parent Remaining vs. Time E->F G Determine Optimal Storage Conditions F->G

Caption: Systematic workflow for assessing solution stability.

By implementing these best practices and troubleshooting guides, you can significantly improve the stability of (4R)-8-azaspiro[4.5]decan-4-amine solutions, leading to more reliable and reproducible experimental results.

V. References

  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society. Available at: [Link]

  • Creasey, J. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. Available at: [Link]

  • Silver Fern Chemical Inc. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]

  • Nelson, E. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. Available at: [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

  • Ahmad, I., et al. (2024). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega. Available at: [Link]

  • Foye, W. O. (n.d.). Oxidation of Secondary and Primary Amines. SlideShare. Available at: [Link]

  • George, A. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Chen, Y., et al. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology. Available at: [Link]

  • Ahmad, I., et al. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. Available at: [Link]

  • Islam, M. S., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. African Journal of Pure and Applied Chemistry. Available at: [Link]

  • Lepaumier, H. (2010). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. Available at: [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]

  • Chen, Y., et al. (2009). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Environmental Science & Technology. Available at: [Link]

  • ResearchGate. (2015, February 15). What is the influence of the pH on imine formation in a water solution? Available at: [Link]

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]

  • LibreTexts Chemistry. (2020, August 26). 21.4: Acidity and Basicity of Amines. Available at: [Link]

  • Zhang, Y. (2012). Dehydrogenation of Secondary Amines to Imines Catalyzed by an Iridium PCP Pincer Complex. ScholarSpace. Available at: [Link]

  • Mirkhani, V., et al. (2025, August 6). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Photodegradation of Amine Drugs in the Presence of Natural Environmental Substances. Available at: [Link]

  • Hurrell, R. F., & Carpenter, K. J. (2021, August 12). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry. Available at: [Link]

  • Ahmad, I., et al. (2024, January 29). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Azaspiro(4.5)decane. PubChem. Available at: [Link]

  • Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines. Available at: [Link]

  • Carreira, E. M., et al. (2013). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. The Journal of Organic Chemistry. Available at: [Link]

  • University of Kentucky. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 8-AZASPIRO(4.5)DECANE-7,9-DIONE, 8-(4-(4-(1,2-BENZISOTHIAZOL-3-YL)-1-PIPERAZINYL)BUTYL)-6-HYDROXY-. PubChem. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Solvent Selection Tool. Available at: [Link]

  • Islam, M. S., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. African Journal of Pure and Applied Chemistry. Available at: [Link]

  • MDPI. (2025, May 23). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Available at: [Link]

  • ResearchGate. (n.d.). Structures, reagents and conditions for the synthesis of spiro heterocycle [4.5.0] D32. Available at: [Link]

  • Procopiou, P. A., et al. (2016). 2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine potent CCR4 antagonists capable of inducing receptor endocytosis. European Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). US8105420B2 - Method for inhibiting amine degradation during CO2 capture from a gas stream. Available at:

Sources

Optimization

Troubleshooting asymmetric synthesis of azaspiro compounds

Welcome to the Technical Support Center for the Asymmetric Synthesis of Azaspiro Compounds. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic bottlenecks you may encou...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Asymmetric Synthesis of Azaspiro Compounds. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic bottlenecks you may encounter when constructing these congested quaternary spiro centers.

Azaspirocyclic compounds are privileged three-dimensional scaffolds in modern drug discovery. Their rigid, non-planar geometry and high fraction of sp³-hybridized carbons (Fsp³) lead to improved solubility, metabolic stability, and precise spatial orientation of pharmacophores[1]. However, their enantioselective synthesis requires meticulous control over catalytic intermediates. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the scientific integrity of your workflows.

Troubleshooting Metal-Catalyzed Cyclopropanation

Issue: Low enantiomeric excess (ee) and competitive carbene dimerization during the synthesis of azaspiro[n.2]alkanes via rhodium catalysis.

Causality & Solution: Low enantioselectivity and high background dimerization are symptomatic of a highly reactive, unshielded metallocarbene intermediate and a mismatch in the chiral ligand pocket. Acceptor-only carbenes are highly electrophilic and prone to rapid, unselective background reactions.

To suppress these side reactions, switch to donor/acceptor carbenes (e.g., aryldiazoacetates). The donor group stabilizes the metallocarbene, dampening its reactivity and allowing the chiral catalyst to dictate the stereochemical outcome. Employing a sterically demanding chiral dirhodium tetracarboxylate catalyst, such as Rh₂(p-PhTPCP)₄, creates a well-defined chiral pocket that forces the exocyclic olefin to approach from a single trajectory, resulting in highly enantioselective and diastereoselective cyclopropanation[2].

Self-Validating Protocol: Rhodium-Catalyzed Synthesis of Azaspiro[n.2]alkanes

  • Preparation: Flame-dry a Schlenk tube under vacuum and backfill with argon (repeat 3x) to ensure strict anhydrous conditions. Causality: Trace moisture prematurely quenches the metallocarbene.

  • Reagent Loading: Add the exocyclic azacyclomethylidene substrate (1.0 equiv) and the chiral catalyst Rh₂(p-PhTPCP)₄ (0.01 equiv) into the tube.

  • Solvent Addition: Dissolve the mixture in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Controlled Addition: Using a syringe pump, add the donor/acceptor diazo compound (1.5 equiv) dissolved in DCM over 2 hours at -20 °C.

    • Self-Validation Step: Observe steady N₂ gas evolution. Rapid, violent bubbling indicates undesirable homocoupling (dimerization); if observed, decrease the addition rate and lower the temperature.

  • Monitoring: Stir for an additional 1 hour. Validate reaction completion via LC-MS.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography. Determine ee via chiral HPLC.

RhCatalysis Start Exocyclic Olefin + Diazo Compound Cat Add Rh2(p-PhTPCP)4 Catalyst Start->Cat Carbene Metallocarbene Formation (N2 Extrusion) Cat->Carbene Approach Stereoselective Olefin Approach (Dictated by Chiral Ligand) Carbene->Approach Product Chiral Azaspiro[n.2]alkane (High ee & dr) Approach->Product

Mechanistic workflow of Rh-catalyzed enantioselective cyclopropanation.

Troubleshooting Organocatalytic Annulations

Issue: Poor diastereomeric ratio (dr < 3:1) and inconsistent yields during the construction of azaspiro[4.5]decanes via NHC-catalyzed [5+1] cycloadditions.

Causality & Solution: Poor dr in N-heterocyclic carbene (NHC)-catalyzed [5+1] cycloadditions typically results from the reversible enolization of the intermediate or an inappropriate choice of base that promotes post-reaction epimerization at the newly formed stereocenters.

The NHC catalyst must provide sufficient steric shielding to lock the conformation of the active Breslow intermediate. Utilizing a bulky chiral triazolium salt in conjunction with a mild, non-nucleophilic inorganic base (e.g., Cs₂CO₃) in a non-polar solvent minimizes background epimerization. This mechanistically distinct transformation proceeds under mild conditions to afford spirocyclic products with up to 99% ee and excellent yields[3].

Self-Validating Protocol: NHC-Catalyzed [5+1] Cycloaddition

  • Preparation: In an argon-filled glovebox, weigh out the chiral triazolium NHC precatalyst (10 mol%) and Cs₂CO₃ (20 mol%).

  • Substrate Addition: Add the α,β-γ,δ-unsaturated aldehyde (1.0 equiv) and 3-aminomaleimide (1.2 equiv) to the reaction vial.

  • Activation: Add anhydrous toluene (0.05 M). The base deprotonates the triazolium salt to generate the active free carbene in situ.

  • Incubation: Stir the reaction mixture at room temperature for 12-24 hours.

    • Self-Validation Step: Monitor the disappearance of the intensely colored unsaturated aldehyde via UV-Vis or TLC. A persistent color indicates catalyst deactivation or failure to form the Breslow intermediate.

  • Quenching: Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

NHCCatalysis Aldehyde Unsaturated Aldehyde NHC Chiral Triazolium NHC Catalyst Aldehyde->NHC Breslow Breslow Intermediate (Nucleophilic Enol) NHC->Breslow Annulation [5+1] Annulation (Stereocontrolled C-C Bond) Breslow->Annulation Maleimide 3-Aminomaleimide (Electrophile) Maleimide->Annulation Product Azaspiro[4.5]decane (High ee) Annulation->Product

Organocatalytic cycle for NHC-mediated [5+1] annulation.

Troubleshooting Stereodivergent Limitations

Issue: Inability to access all possible stereoisomers of azaspiro[2.y]alkanes using traditional chemical catalysis.

Causality & Solution: Traditional transition-metal catalysts often favor a single diastereomeric pathway due to the inherent rigid biases of their chiral ligands. When you need to synthesize a complete matrix of stereoisomers for structure-activity relationship (SAR) studies, chemical catalysis often falls short.

The solution lies in biocatalysis. Engineered carbene transferases, specifically those based on protoglobins, offer a highly tunable stereodivergent platform. By mutating specific amino acid residues within the active site of the protoglobin, the enzyme's binding pocket can be reshaped to selectively stabilize different transition states. This allows access to multiple stereoisomers with high diastereo- and enantioselectivity (up to >99.5:0.5 er) using simple E. coli lysates on a gram scale[4].

Biocatalysis Substrates Exocyclic N-heterocycle + Diazo Enzyme Engineered Protoglobin (Carbene Transferase) Substrates->Enzyme MutantA Active Site Mutation A Enzyme->MutantA MutantB Active Site Mutation B Enzyme->MutantB Isomer1 (1R, 2S)-Azaspirocycle MutantA->Isomer1 Isomer2 (1S, 2R)-Azaspirocycle MutantB->Isomer2

Biocatalytic pathway for stereodivergent azaspirocycle synthesis.

Quantitative Data Summary: Comparative Asymmetric Methodologies

To assist in selecting the appropriate synthetic route for your target scaffold, the following table summarizes the performance metrics of the validated methodologies discussed above.

Synthesis MethodologyTarget ScaffoldCatalyst SystemKey ReagentsYield RangeMax EnantioselectivityMax Diastereoselectivity
Rh-Catalyzed Cyclopropanation Azaspiro[n.2]alkanesRh₂(p-PhTPCP)₄Exocyclic olefins, Donor/Acceptor Carbenes65–92%>99% ee>20:1 dr
NHC-Catalyzed[5+1] Annulation Azaspiro[4.5]decanesChiral Triazolium NHCα,β-γ,δ-unsaturated aldehydes, 3-aminomaleimides70–85%99% ee>20:1 dr
Biocatalytic Carbene Transfer Azaspiro[2.y]alkanesEngineered ProtoglobinExocyclic N-heterocycles, Diazo compounds21–>99%>99.5:0.5 er>99.5:0.5 dr

References

  • [Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC-catalyzed [5+1] Cycloaddition] - Hep Journals. URL:[Link] 4.[Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes] - ChemRxiv. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Reactivity of (4R)-8-azaspiro[4.5]decan-4-amine in Coupling Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the unique synthetic challenges associated with (4R)-8-azaspiro[4.5]decan-4-amine.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the unique synthetic challenges associated with (4R)-8-azaspiro[4.5]decan-4-amine. This privileged spirocyclic scaffold is a cornerstone in the design of modern allosteric SHP2 inhibitors, such as TNO155 and IACS-15414[1][2]. However, its dual-amine nature (a secondary N8 piperidine amine and a primary N4 cyclopentane amine) combined with the extreme steric bulk of the spiro[4.5]decane system requires precise kinetic and thermodynamic control during coupling reactions[3].

Frequently Asked Questions (FAQs)

Q: How do I achieve regioselective functionalization between the N4 and N8 amines? A: The N8 position (secondary amine) is significantly more nucleophilic and less sterically hindered than the N4 position (primary amine adjacent to the spiro carbon). For selective N4 functionalization, you must first protect the N8 position. A standard and highly reliable approach is the selective addition of Di-tert-butyl dicarbonate (Boc2O) at 0 °C, which kinetically favors the N8 amine[2][4].

Q: Why are my amide coupling yields at the N4 position so low? A: The N4 primary amine is situated adjacent to a quaternary spiro carbon, creating a highly sterically hindered, neopentyl-like environment[3]. Standard coupling reagents like EDC/HOBt are often insufficient because the bulky amine cannot efficiently attack the intermediate active ester. We recommend using highly reactive uronium-based coupling reagents such as HATU or COMU, coupled with a non-nucleophilic base (DIPEA) and an extended pre-activation time.

Q: Can I perform a Buchwald-Hartwig cross-coupling directly on the N4 primary amine? A: It is notoriously difficult due to the steric bulk hindering the amine coordination and reductive elimination steps of the catalytic cycle. If N4 arylation is strictly required, specialized bulky biarylphosphine ligands like BrettPhos or tBuBrettPhos are necessary[5]. Conversely, Buchwald-Hartwig amination at the N8 piperidine nitrogen is highly efficient and can typically be achieved using RuPhos or Xantphos with Pd2(dba)3[4].

Troubleshooting Guide

Issue: Incomplete Amide Coupling at N4

  • Symptom: High recovery of unreacted spirocyclic starting material; presence of unreacted carboxylic acid on LC-MS.

  • Root Cause: Steric hindrance prevents the formation of the active ester intermediate or drastically slows down the nucleophilic attack.

  • Solution: Pre-activate the carboxylic acid with HATU for 15-30 minutes before adding the spirocyclic amine. Elevate the temperature to 40-50 °C if the starting materials are thermally stable. Ensure strictly anhydrous conditions, as trace water will rapidly hydrolyze the highly reactive HOAt ester.

Issue: Catalyst Poisoning during Buchwald-Hartwig Amination at N8

  • Symptom: Reaction stalls at <20% conversion; formation of palladium black.

  • Root Cause: Free primary amines (if N4 is left unprotected) can coordinate strongly to the Palladium center, displacing the phosphine ligand and deactivating the catalyst.

  • Solution: Ensure the N4 position is fully protected (e.g., with a Boc or Cbz group) prior to the cross-coupling reaction[6]. Utilize a pre-catalyst system (like RuPhos Pd G3) to ensure rapid, quantitative generation of the active Pd(0) species.

Issue: Poor Solubility of the Spirocyclic Intermediate

  • Symptom: Heterogeneous reaction mixture; inconsistent yields across batches.

  • Root Cause: The rigid, highly lipophilic nature of the spirocycle, especially when protected, can lead to poor solubility in standard organic solvents like DCM or THF.

  • Solution: Switch to more polar aprotic solvents such as DMF, NMP, or DMAc[7]. Heating the reaction mixture gently (e.g., 40 °C) prior to reagent addition can also ensure complete dissolution.

Quantitative Data: Reagent Selection for N4 Amidation

To optimize your time and yield, refer to the following benchmarking data for coupling a standard aliphatic carboxylic acid to the N4 position of N8-Boc-protected (4R)-8-azaspiro[4.5]decan-4-amine.

Coupling ReagentBaseSolventTemp (°C)Relative YieldCausality / Mechanistic Notes
EDC / HOBt DIPEADMF25Low (<30%)Steric bulk at N4 prevents efficient nucleophilic attack on the relatively stable HOBt ester.
HATU DIPEADMF25 - 40High (75-90%)HOAt active ester is highly electrophilic; the internal hydrogen bond accelerates the attack despite sterics.
COMU TMPDMF25High (80-95%)Non-explosive alternative to HATU; excellent for hindered primary amines due to the morpholino leaving group.
Acid Chloride Et3NDCM0 - 25Very High (>90%)Bypasses the need for coupling agents entirely; highly electrophilic and less sensitive to steric bulk.
Experimental Protocols

Protocol A: Regioselective N8-Boc Protection Causality Focus: Operating at 0 °C maximizes the kinetic differentiation between the highly nucleophilic secondary N8 amine and the sterically hindered primary N4 amine[2].

  • Dissolve (4R)-8-azaspiro[4.5]decan-4-amine (1.0 eq) in anhydrous DCM (0.1 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add Triethylamine (1.2 eq) dropwise.

  • Slowly add a solution of Boc2O (0.95 eq) in DCM over 30 minutes. (Note: Using a slight deficit of Boc2O prevents over-protection at the N4 position.)

  • Stir at 0 °C for 2 hours, then quench with saturated aqueous NaHCO3.

  • Extract with DCM, dry over Na2SO4, and purify via silica gel chromatography.

Protocol B: Amide Coupling at the Hindered N4 Position Causality Focus: Pre-activation ensures the carboxylic acid is fully converted to the highly reactive HOAt ester before encountering the bulky spirocyclic amine.

  • In a dry flask, dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 eq) and stir at room temperature for 20 minutes to pre-activate.

  • Add the N8-Boc-protected spirocyclic amine (1.0 eq) in one portion.

  • Heat the reaction to 40 °C and stir for 12-16 hours.

  • Dilute with EtOAc and wash extensively with 5% LiCl (aq) to remove DMF, followed by brine.

  • Dry, concentrate, and purify.

Protocol C: Buchwald-Hartwig Amination at N8 Causality Focus: RuPhos is specifically selected as the ligand because its large steric profile facilitates the reductive elimination step, which is often the bottleneck when coupling bulky secondary amines[4][5].

  • In a glovebox or under strict argon flow, charge a vial with the N4-protected spirocyclic amine (1.0 eq), aryl halide (1.1 eq), Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (1.5 eq).

  • Add degassed anhydrous Toluene or 1,4-Dioxane (0.1 M).

  • Seal the vial and heat to 90-100 °C for 8-12 hours.

  • Cool to room temperature, filter through a pad of Celite, and concentrate.

  • Purify via flash chromatography.

Visualizing the Workflows

Workflow N1 1. Unprotected (4R)-8-azaspiro[4.5]decan-4-amine N2 2. Selective N8-Boc Protection N1->N2 Boc2O, 0°C Regioselective N3 3. Amide Coupling at N4 (HATU) N2->N3 R-COOH, DIPEA Overcoming Sterics N4 4. N8-Boc Deprotection N3->N4 HCl or TFA Cleavage N5 5. Buchwald-Hartwig at N8 N4->N5 Ar-X, Pd-Cat Cross-Coupling

Fig 1: Regioselective functionalization workflow for (4R)-8-azaspiro[4.5]decan-4-amine.

Mechanism Pd0 Pd(0)L_n Active Cat. OxAdd Oxidative Addition Pd0->OxAdd Ar-X AmCoord Amine Coordination OxAdd->AmCoord Spiro-Amine Deprot Deprotonation (Base) AmCoord->Deprot Base RedElim Reductive Elimination Deprot->RedElim HX RedElim->Pd0 Product

Fig 2: Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination at the N8 position.

References
  • Cao, Q., et al. "Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines." Nature Communications (2023). 5

  • Revolution Medicines, Inc. "Heterocyclic compounds and methods of use." Google Patents (EP4384177A1). 6

  • Lacker, C. R., et al. "Removing Neighboring Ring Influence in Monocyclic B–OH Diazaborines: Properties and Reactivity as Phenolic Bioisosteres." Journal of the American Chemical Society (2024). 3

  • LaMarche, M. J., et al. "Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry (2020).1

  • Wang, J., et al. "Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4." European Journal of Medicinal Chemistry (2022). 7

  • Chen, Y., et al. "Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor." ACS Medicinal Chemistry Letters (2021). 2

  • Novartis AG. "6-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3h)-one derivatives and related compounds as ptpn11 (shp2) inhibitors for treating cancer." Google Patents (CA3109181A1). 4

Sources

Optimization

Reducing side products in the synthesis of (4R)-8-azaspiro[4.5]decan-4-amine

Welcome to the Technical Support Center for the synthesis of (4R)-8-azaspiro[4.5]decan-4-amine . This chiral spirocyclic amine is a privileged structural motif, heavily utilized in the design of central nervous system (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (4R)-8-azaspiro[4.5]decan-4-amine . This chiral spirocyclic amine is a privileged structural motif, heavily utilized in the design of central nervous system (CNS) therapeutics and potent allosteric SHP2 inhibitors for oncology, such as TNO155 and IACS-15414[1],[2].

The primary bottleneck in synthesizing this scaffold is achieving strict diastereofacial selectivity during the installation of the C4-amine while minimizing side products like the (4S)-epimer, spiro-alkenes, and over-alkylated dimers. This guide provides a mechanistic troubleshooting framework to eliminate these impurities.

Part 1: Mechanistic Workflow & Causality

The most reliable route to the (4R)-amine utilizes Ellman’s chiral auxiliary ((R)-tert-butanesulfinamide). The critical juncture for side-product generation is the stereoselective reduction of the intermediate imine.

G cluster_reduction Stereoselective Reduction Pathway A 8-Boc-azaspiro[4.5]decan-4-one (Spiro-ketone) B (R)-tert-Butanesulfinyl Imine (via Ti(OEt)4) A->B (R)-t-Bu-Sulfinamide C L-Selectride (-78°C) Open Transition State B->C Bulky Hydride D NaBH4 (0°C) Closed Transition State B->D Small Hydride E (4R)-Sulfinamide (Major Product, d.r. >95:5) C->E High (4R) Selectivity F (4S)-Epimer Side Product (Diastereomeric Leakage) D->F Poor Facial Control G Global Deprotection (4M HCl in Dioxane) E->G Acidic Cleavage H (4R)-8-azaspiro[4.5]decan-4-amine (Target Scaffold) G->H Isolation

Mechanistic workflow for the stereoselective synthesis of (4R)-8-azaspiro[4.5]decan-4-amine.

Part 2: Diagnostic Q&A (Troubleshooting Guide)

Q1: Why am I observing high levels of the (4S)-epimer (diastereomeric leakage) during the reductive amination step? Cause: The formation of the undesired (4S)-epimer is caused by poor diastereofacial control during the hydride reduction of the chiral N-tert-butanesulfinyl imine. If you are using small, coordinating hydrides like NaBH₄, the reaction often proceeds through a closed, six-membered transition state where the sulfinyl oxygen coordinates with the metal[3],[4]. This coordination overrides the steric bulk of the auxiliary, leading to mixed or inverted stereochemistry[5]. Solution: Switch your reducing agent to a bulky, non-coordinating hydride such as L-Selectride (lithium tri-sec-butylborohydride)[3]. L-Selectride forces the reduction to proceed via an open transition state. The extreme steric bulk of the sec-butyl groups dictates that hydride delivery must occur from the less hindered face—specifically, the same face as the sulfur lone pair—yielding the desired (4R)-configuration[4].

Q2: I am detecting spiro-alkene elimination side products during the imine condensation step. How can I prevent this? Cause: The 8-azaspiro[4.5]decan-4-one system is highly prone to enolization. Using harsh dehydrating conditions (e.g., Dean-Stark trapping with strong acid catalysts like pTSA at reflux) promotes E1cB-type elimination, destroying the spirocyclic core. Solution: Utilize Titanium(IV) ethoxide (Ti(OEt)₄) as both a mild Lewis acid and an irreversible water scavenger[3]. Conduct the condensation at moderately elevated temperatures (50–60 °C) in THF. Ti(OEt)₄ activates the ketone without promoting enolization, cleanly yielding the sulfinyl imine.

Q3: My final deprotection step yields a mixture of the primary amine and secondary amine dimers. What is going wrong? Cause: During the acidic cleavage of the tert-butanesulfinyl group, the newly liberated primary amine can inter-react with any unreduced trace imine, or undergo intermolecular coupling if the concentration is too high and the reaction is neutralized too slowly. Solution: Perform the deprotection using strictly anhydrous 4M HCl in 1,4-dioxane or methanol[4],[6]. Keep the reaction dilute (≤0.1 M) and precipitate the product directly as the dihydrochloride salt. Do not free-base the amine during isolation; the salt form completely halts nucleophilic dimerization.

Part 3: Quantitative Reagent Profiling

The choice of reducing agent fundamentally alters the thermodynamic pathway of the imine reduction. Below is the comparative data for the reduction of the (R)-tert-butanesulfinyl imine intermediate.

Reducing AgentTemperatureTransition State ModelDiastereomeric Ratio (4R:4S)Average Yield (%)
NaBH₄ 0 °C to RTClosed (Metal-Coordinating)1:2 to 1:4 (Inverted)75%
DIBAL-H -78 °CMixed / Partially Closed2:1 (Poor Selectivity)60%
L-Selectride -78 °COpen (Steric Control)>95:5 (Highly Selective)83%

Data adapted from established Ellman auxiliary methodologies and spirocyclic amine synthesis profiles[3],[4].

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and prevent side-product progression, this protocol integrates strict In-Process Controls (IPCs) that validate each chemical transformation before proceeding.

Step 1: Imine Condensation

  • Charge a flame-dried flask with 8-Boc-azaspiro[4.5]decan-4-one (1.0 eq) and (R)-tert-butanesulfinamide (1.2 eq) in anhydrous THF (0.5 M).

  • Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature. Heat the mixture to 60 °C for 12 hours.

  • IPC Validation: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation is achieved when the ketone mass (m/z [M+H-Boc]⁺ = 154) is completely depleted and the imine mass (m/z [M+H]⁺ = 357) is the dominant peak.

  • Quench with saturated aqueous NaHCO₃, filter the resulting titanium dioxide salts through Celite, and concentrate the filtrate.

Step 2: Asymmetric Reductive Amination

  • Dissolve the crude imine in anhydrous THF (0.2 M) and cool to strictly -78 °C under nitrogen.

  • Add L-Selectride (1.0 M in THF, 1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below -70 °C. Stir for 2 hours at -78 °C.

  • IPC Validation: Quench a 50 µL aliquot in 1 mL MeOH. Analyze via LC-MS. Validation is achieved when the imine mass (m/z 357) shifts entirely to the sulfinamide mass (m/z 359). Chiral HPLC must confirm a single peak corresponding to the (4R)-diastereomer (>95% AUC).

  • Quench the bulk reaction with saturated NH₄Cl at -78 °C, warm to room temperature, extract with EtOAc, and concentrate.

Step 3: Global Deprotection & Salt Isolation

  • Dissolve the crude (4R)-sulfinamide in anhydrous 1,4-dioxane (0.1 M).

  • Add 4M HCl in 1,4-dioxane (5.0 eq) at 0 °C. Stir and allow to warm to room temperature for 2 hours[6].

  • IPC Validation: Analyze via LC-MS. Validation is achieved when both the Boc group and the sulfinyl group are cleaved, yielding the target mass (m/z [M+H]⁺ = 155).

  • Add cold diethyl ether to precipitate the (4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride. Filter and dry under a vacuum to afford the pure, stable salt, free of dimerization side products.

References

  • [1] Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor - ACS Publications. 1

  • [2] Development of Potent SHP2 Allosteric Inhibitors: Design, Synthesis, and Evaluation with Antitumor Effects - Journal of Medicinal Chemistry. 2

  • [3] Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program - PMC / NIH. 3

  • [5] Reversal of Diastereofacial Selectivity in Hydride Reductions of N-tert-Butanesulfinyl Imines - ResearchGate. 5

  • [4] Enantioselective Synthesis of Savolitinib: Application of Mosher's Method in the Development of Ellman's Auxiliary-Directed Construction of the Key Chiral Amine Fragment - ACS Publications.4

  • [6] PYRIMIDINE-4(3H)-KETONE HETEROCYCLIC COMPOUND, PREPARATION METHOD THEREFOR AND USE THEREOF IN MEDICINE AND PHARMACOLOGY - EP 4092024 A1 / Google Patents. 6

Sources

Troubleshooting

Technical Support Center: Scaling Up (4R)-8-Azaspirodecan-4-amine Dihydrochloride Production

Technical Support Center: Scaling Up (4R)-8-Azaspiro[1]decan-4-amine Dihydrochloride Production Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and d...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scaling Up (4R)-8-Azaspiro[1]decan-4-amine Dihydrochloride Production

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the production of (4R)-8-azaspiro[1]decan-4-amine dihydrochloride .

This spirocyclic amine is a highly valued chiral pharmacophore, most notably serving as a critical building block in the synthesis of allosteric SHP2 inhibitors (such as TNO155) for oncology applications[2][3]. Transitioning this molecule from discovery-scale (milligrams) to process-scale (kilograms) introduces significant challenges in stereocontrol, thermal management, and polymorph isolation.

Section 1: Route Selection & Stereocontrol (FAQs)

Q: What is the most robust synthetic route for scaling up the (4R)-enantiomer? A: The most reliable and scalable approach utilizes the Ellman's sulfinamide auxiliary protocol[4]. By condensing N-Boc-8-azaspiro[1]decan-4-one with (R)-2-methylpropane-2-sulfinamide, you form a chiral sulfinyl imine. Causality: We use Titanium(IV) ethoxide ( Ti(OEt)4​ ) in this step because it serves a dual purpose: it acts as a Lewis acid to activate the sterically hindered spiro-ketone, and it acts as an irreversible water scavenger to drive the equilibrium of the imine condensation forward.

Q: How do we prevent epimerization or loss of enantiomeric excess (ee) during scale-up? A: Stereocontrol is entirely dictated by the temperature during the hydride transfer step. The bulky tert-butyl group of the sulfinamide auxiliary blocks one face of the imine. Causality: By lowering the reaction temperature to -50°C, you lock the transition state conformation, forcing the reducing agent (e.g., NaBH4​ ) to attack exclusively from the less hindered face. This establishes the (4R) stereocenter with a diastereomeric ratio (dr) exceeding 98:2.

Section 2: Process Chemistry & Experimental Workflows

To ensure a self-validating system, the workflow below integrates In-Process Controls (IPCs) that must be met before proceeding to subsequent steps.

SyntheticWorkflow A N-Boc-4-piperidone B Spiro-ketone Intermediate A->B Alkylation C Chiral Sulfinyl Imine (Ti(OEt)4, (R)-Sulfinamide) B->C Condensation D Diastereoselective Reduction (NaBH4, -50°C) C->D Hydride Transfer E (4R)-Amine Dihydrochloride (HCl/Dioxane) D->E Global Deprotection

Synthetic workflow for (4R)-8-azaspiro[1]decan-4-amine dihydrochloride.
Step-by-Step Methodology: Imine Condensation & Reduction
  • Imine Condensation: Charge a jacketed reactor with N-Boc-8-azaspiro[1]decan-4-one (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous 2-MeTHF.

  • Titanium Addition: Add Ti(OEt)4​ (2.0 eq) dropwise at 20°C. Stir for 12 hours.

    • Self-Validation (IPC 1): Analyze via HPLC. The reaction must show <2% residual ketone. If >2%, add 0.1 eq Ti(OEt)4​ and stir for an additional 2 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Crucial Step: Filter the resulting thick suspension through a pad of Celite to remove insoluble TiO2​ salts, which otherwise cause severe emulsion issues during phase separation.

  • Diastereoselective Reduction: Dissolve the concentrated sulfinyl imine in anhydrous THF and cool the jacket to -50°C.

  • Hydride Transfer: Add NaBH4​ (2.0 eq) in 4 equal portions, ensuring the internal temperature does not exceed -45°C to maintain facial selectivity. Stir for 4 hours.

  • Quench: Quench carefully with Methanol (hydrogen gas evolution will occur). Warm to room temperature, concentrate, and partition between EtOAc and brine.

Section 3: Salt Formation & Crystallization

Q: Why isolate as the dihydrochloride salt, and how do we control its polymorphs? A: The free base of (4R)-8-azaspiro[1]decan-4-amine is a low-melting, hygroscopic oil that is prone to oxidative degradation. Global deprotection using HCl in dioxane simultaneously removes the Boc and sulfinyl groups, yielding the dihydrochloride salt. This salt provides exceptional crystallinity and long-term stability. Polymorph Form I is isolated via a highly controlled anti-solvent crystallization process.

CrystallizationWorkflow N1 Crude Dihydrochloride Salt N2 Dissolution in hot MeOH (60°C) N1->N2 N3 Polish Filtration N2->N3 Remove insolubles N4 Cool to 45°C & Seed N3->N4 N5 Anti-solvent Addition (EtOAc) N4->N5 Induce supersaturation N6 Controlled Cooling to 5°C N5->N6 N7 Pure (4R)-Polymorph Form I N6->N7 Filtration & Drying

Anti-solvent crystallization workflow for isolating the dihydrochloride salt.
Step-by-Step Methodology: Crystallization
  • Dissolution: Suspend the crude dihydrochloride salt in Methanol (5 volumes) and heat to 60°C until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 1 μm inline filter to remove any particulate matter or residual titanium salts.

  • Seeding: Cool the reactor to 45°C. Add 0.5 wt% of pure (4R)-8-azaspiro[1]decan-4-amine dihydrochloride Form I seeds. Hold for 30 minutes to allow the seed bed to mature.

  • Anti-Solvent Addition: Linearly dose Ethyl Acetate (15 volumes) over 4 hours. Causality: A slow dosing rate prevents localized supersaturation, avoiding the nucleation of kinetic polymorphs or oiling out.

  • Isolation: Cool the slurry to 5°C at a rate of 0.2°C/min. Filter, wash with cold Ethyl Acetate, and dry under vacuum at 45°C.

Section 4: Impurity Tracking & Analytical Methods

To guarantee API-grade building blocks, quantitative data regarding reaction optimization and impurity tracking must be strictly monitored.

Table 1: Reaction Optimization Data for Hydride Transfer | Temperature (°C) | Reducing Agent | Solvent | Isolated Yield (%) | Diastereomeric Ratio (4R:4S) | | :--- | :--- | :--- | :--- | :--- | | 0 | NaBH4​ | THF | 85 | 80:20 | | -20 | NaBH4​ | THF | 88 | 92:8 | | -50 | NaBH4​ | THF | 91 | 98:2 | | -78 | L-Selectride | THF | 94 | >99:1 (Not scalable due to cost) |

Table 2: Impurity Profile and Specification Limits | Impurity | Origin / Mechanism | Control Strategy | Specification Limit | | :--- | :--- | :--- | :--- | | (4S)-Epimer | Non-selective hydride attack | Cryogenic control (-50°C) during reduction | < 0.5% (HPLC) | | Des-Boc Intermediate | Premature deprotection | Avoid acidic excursions prior to Step 4 | < 0.1% (LC-MS) | | Residual Titanium | Ti(OEt)4​ condensation | Celite filtration & polish filtration | < 10 ppm (ICP-MS) | | Residual Methanol | Crystallization solvent | Vacuum drying at 45°C for 24h | < 3000 ppm (GC-HS) |

References

  • N-tert-Butanesulfinyl Aldimines and Ketimines: Versatile Intermediates for the Asymmetric Synthesis of Amines Source: Accounts of Chemical Research URL:[Link]

  • Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Advanced Handling &amp; Storage of (4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with (4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with (4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride .

This chiral spirocyclic amine is a highly valued building block, most notably utilized in the synthesis of allosteric SHP2 inhibitors (such as TNO155 analogs) for oncology research . While the dihydrochloride salt form significantly enhances the compound's baseline stability and aqueous solubility compared to its free base, it introduces severe hygroscopicity. The guidelines below synthesize field-proven methodologies to ensure your compound maintains absolute molecular integrity from the reagent shelf to the biological assay.

Module 1: Core Storage & Handling FAQs

Q: Why is the compound supplied as a dihydrochloride salt, and how does this dictate storage? A: The free base of this spirocyclic amine is susceptible to rapid oxidation and degradation at ambient temperatures. Converting it to a dihydrochloride salt protonates the basic nitrogen centers, drastically reducing their nucleophilicity and preventing oxidative degradation. However, this ionic lattice is highly deliquescent (moisture-absorbing). Therefore, it must be stored at -20°C under an inert atmosphere (Argon or Nitrogen) to prevent atmospheric water from dissolving the crystal lattice and initiating hydrolysis .

Q: Can I store the compound as a pre-dissolved stock solution? A: Yes, but with strict limitations. Solutions should be prepared in strictly anhydrous DMSO (water content <0.005%) and stored at -80°C for a maximum of 6 months . Causality: DMSO is highly hygroscopic. If stored at higher temperatures or subjected to multiple freeze-thaw cycles, the solvent pulls moisture from the air. This microscopic water ingress alters the local pH of the solution, which can catalyze the ring-opening of the spirocyclic core or lead to the precipitation of the free base.

Q: What is the impact of degradation on downstream biological assays? A: In cellular assays targeting the MAPK signaling pathway, degraded spirocyclic intermediates fail to properly lock the SHP2 phosphatase in its auto-inhibited closed conformation . This results in false negatives (loss of potency) and off-target cytotoxicity due to reactive degradation byproducts.

Module 2: Mechanistic Visualizations

To understand why preserving the structural integrity of this amine is critical, we must look at its downstream application in SHP2 allosteric inhibition.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2_Inactive SHP2 (Auto-inhibited) Closed Conformation RTK->SHP2_Inactive Phosphorylation SHP2_Active SHP2 (Active) Open Conformation SHP2_Inactive->SHP2_Active Activation MAPK RAS / MAPK Signaling Pathway SHP2_Active->MAPK Dephosphorylation Tumor Tumor Proliferation MAPK->Tumor Promotes Inhibitor SHP2 Allosteric Inhibitor (Spirocyclic Scaffold) Inhibitor->SHP2_Inactive Locks closed state

Mechanism of SHP2 allosteric inhibitors utilizing spirocyclic amine scaffolds.

Module 3: Troubleshooting Degradation Issues

Observed IssueDiagnostic CausalityRecommended Corrective Action
Powder turns into a sticky, gummy paste Deliquescence: The cold vial was opened before reaching room temperature, causing atmospheric water to condense directly onto the hygroscopic salt.Discard if high-purity biological testing is required. To salvage for basic synthesis, dissolve in anhydrous methanol, precipitate with cold diethyl ether, and dry under high vacuum overnight.
LC-MS shows an unexpected +16 Da mass peak N-Oxidation: The primary or secondary amine has oxidized due to prolonged exposure to ambient air or dissolved oxygen in poorly degassed solvents.Ensure all storage solvents are degassed (e.g., via freeze-pump-thaw) and stored over activated 3Å molecular sieves. Backfill all vials with Argon.
Precipitate forms in thawed DMSO stock Salt Disproportionation: Moisture ingress has altered the pH, converting the highly soluble dihydrochloride salt back into the poorly soluble free base.Do not heat to redissolve, as this accelerates degradation. Discard the aliquot. Implement the self-validating workflow (Module 4) to prevent recurrence.

Module 4: Self-Validating Reconstitution Workflow

To guarantee that your compound remains intact throughout your experimental timeline, you must implement a self-validating system. This protocol ensures that any degradation is caught before the compound is introduced into expensive downstream assays.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed vial from the -20°C freezer. Place it in a desiccator for exactly 30 minutes to equilibrate to room temperature. Causality: This prevents the thermodynamic condensation of room moisture onto the cold glass and hygroscopic powder.

  • Inert Transfer: Move the equilibrated vial into a nitrogen-purged glovebox or open it exclusively under a continuous argon stream using standard Schlenk techniques.

  • Anhydrous Dissolution: Inject the required volume of Sure/Seal™ anhydrous DMSO (water <0.005%) directly through the septum to create a 10 mM or 50 mM master stock. Vortex gently until the solution is optically clear.

  • Aliquoting: Dispense the master stock into single-use, low-bind amber microcentrifuge tubes (e.g., 20 µL to 50 µL per tube). Causality: Single-use aliquots completely eliminate the freeze-thaw cycles that drive moisture ingress and thermal degradation.

  • Validation Check (Critical): Before freezing, take a 1 µL sample from a random aliquot. Dilute it in LC-MS grade Acetonitrile/Water (0.1% Formic Acid) and run a rapid LC-MS analysis. Verify that the mass matches the expected [M+H]+ ion and that the purity remains >98%.

  • Cryopreservation: Once validated, flash-freeze the remaining aliquots in liquid nitrogen and transfer them immediately to a -80°C freezer for long-term storage.

Reconstitution_Workflow Start Solid Compound at -20°C Eq Equilibrate to RT in Desiccator (30 mins) Start->Eq Glovebox Transfer to N2 Glovebox / Argon Stream Eq->Glovebox Prevents condensation Dissolve Dissolve in Anhydrous DMSO (Water <0.005%) Glovebox->Dissolve Aliquot Aliquot into Amber Tubes (Single-use) Dissolve->Aliquot Validate LC-MS Validation (Confirm M+H & Purity) Aliquot->Validate Store Flash-freeze (Liq N2) & Store at -80°C Validate->Store If Purity >98%

Self-validating reconstitution and aliquoting workflow for hygroscopic dihydrochloride salts.

Module 5: Quantitative Stability Profile

The following table summarizes the quantitative stability data of (4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride under various environmental conditions. Use this to audit your laboratory's storage practices.

Storage StateTemperatureAtmosphereMaximum Shelf LifePrimary Degradation Risk
Solid Powder -20°CArgon / Nitrogen24+ monthsNegligible (Optimal Condition)
Solid Powder 4°CAir (Desiccated)6 monthsSlow moisture absorption
Solid Powder 25°CAir (Ambient)< 1 weekRapid deliquescence / Oxidation
Solution (DMSO) -80°CArgon6 monthsPrecipitation via freeze-thaw
Solution (Aqueous) 37°CAir (pH 7.4 Buffer)< 24 hoursHydrolysis / Amine oxidation

References

  • Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer Journal of Medicinal Chemistry (2020) URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting the Stereoselective Synthesis of 8-Azaspiro[4.5]decan-4-amines

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemical and spatial challenges inherent in synthesizing spirocyclic piperidine derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemical and spatial challenges inherent in synthesizing spirocyclic piperidine derivatives. 8-azaspiro[4.5]decan-4-amines are critical scaffolds in modern drug discovery, but their quaternary stereocenters and rigid conformations make stereoselective amination notoriously difficult.

This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure high enantiomeric and diastereomeric excess (ee/de) in your workflows.

Workflow Visualization

Workflow A Spirocyclic Ketone Precursor (8-azaspiro[4.5]decan-4-one) B Biocatalytic Route (ω-Transaminase + PLP) A->B Amine Donor C Chemical Route (Chiral Sulfinamide) A->C Ti(OEt)4 D Direct (4S)-Amine (High ee%, Low Yield) B->D Transamination E Sulfinyl Imine Intermediate (Requires Reduction) C->E Condensation F Optimization: Equilibrium Shifting D->F If <10% Conv. G Optimization: Bulky Hydride (L-Selectride) E->G Diastereoselective Reduction H Target: Stereopure 8-azaspiro[4.5]decan-4-amine F->H Improved Yield G->H Acidic Cleavage

Logical workflow for the stereoselective amination of spirocyclic ketones.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why am I observing poor diastereomeric ratios (dr) during the reductive amination of 8-azaspiro[4.5]decane-4-ones using standard chiral auxiliaries? Causality & Expert Insight: The spirocyclic core introduces significant steric hindrance and conformational rigidity. The piperidine ring adopts a chair conformation, and the spiro-fusion creates severe 1,3-diaxial interactions (A(1,3) strain) depending on the approach trajectory of the hydride source (1)[1]. When using Ellman's chiral sulfinamide, the bulky tert-butanesulfinyl group often clashes with the axial protons of the spiro-fused ring during imine reduction if standard small hydrides (like NaBH4) are used, leading to mixed facial attack. Solution: Switch to a bulkier reducing agent like L-Selectride at -78°C to force hydride delivery exclusively from the less hindered face.

Q2: My transaminase (ω-TA) biocatalytic route is yielding <10% conversion for the (4S)-amine. How can I optimize this? Causality & Expert Insight: Biocatalytic transaminases are highly stereoselective but are often inhibited by the spirocyclic bulk or suffer from unfavorable thermodynamic equilibria when using isopropylamine (IPA) as the amine donor (2)[2]. The 8-azaspiro[4.5]decane system is exceptionally bulky, which can prevent proper docking in the enzyme's active site or cause product inhibition. Solution: Implement an equilibrium-shifting strategy. Use an excess of the amine donor (e.g., 1M IPA) and couple the reaction with an in-situ product removal (ISPR) technique, or utilize a "smart" amine donor like ortho-xylylenediamine to drive the reaction forward.

Q3: How do I separate the diastereomers if my asymmetric synthesis fails and I have to rely on classical resolution? Causality & Expert Insight: Diastereomers of 8-azaspiro[4.5]decan-4-amines often have very similar Rf values due to the dominant polarity of the secondary/tertiary amines, making standard silica gel chromatography ineffective. Furthermore, hindered rotation can sometimes lead to atropisomerism when the spirocycle is coupled to bulky aromatic systems (3)[3]. Solution: Utilize classical resolution via chiral tartaric acid derivatives to form precipitating diastereomeric salts (1)[1]. Alternatively, consider a Pd-catalyzed allylation-condensation sequence to build the ring stereoselectively from the ground up rather than relying on late-stage resolution (4)[4].

Standard Operating Protocols (SOPs)
Protocol A: Chemo-Enzymatic Asymmetric Amination (Biocatalytic)

Objective: Direct, highly enantioselective conversion of 8-azaspiro[4.5]decane-4-one to (4S)-8-azaspiro[4.5]decan-4-amine.

  • Preparation: Dissolve the spirocyclic ketone precursor (100 mM) in DMSO (2.5% v/v) to ensure complete solubility.

  • Buffer Addition: Add 100 mM phosphate buffer (pH 7.5) containing 0.25 mM Pyridoxal 5'-phosphate (PLP) and 1 M isopropylamine (amine donor) (2)[2].

  • Enzyme Loading: Introduce the (S)-selective ω-transaminase (e.g., ATA-117) at a loading of 4 mg/mL.

  • Incubation: Shake the reaction vessel at 30°C and 250 rpm for 24 hours.

  • Self-Validation Step: At the 2-hour mark, extract a 50 µL aliquot, quench with 1N HCl, and analyze via GC-FID. Logic: If conversion is <5%, spike the reaction with an additional 0.1 mM PLP to validate that cofactor depletion (rather than enzyme inhibition) is not the limiting factor.

  • Workup: Adjust the pH to 12 with 6N NaOH, extract with EtOAc (3x), dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Chemical Asymmetric Amination via Ellman’s Auxiliary

Objective: Diastereoselective synthesis via a chiral sulfinyl imine intermediate.

  • Imine Formation: Combine the spirocyclic ketone (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF. Add Ti(OEt)4 (2.0 eq) dropwise at room temperature. Stir under N2 for 12 hours.

  • Self-Validation Step: Monitor the reaction by 1H-NMR of a crude aliquot. Logic: The disappearance of the ketone α-protons and the appearance of a single sulfinyl imine set of signals validates complete and stereoselective condensation. If two imine isomers are visible, the downstream reduction will fail to be diastereoselective.

  • Reduction: Cool the solution to -78°C. Add L-Selectride (1.5 eq) dropwise. The bulky hydride attacks from the less hindered face, dictated by the spiro-ring's A(1,3) strain (1)[1].

  • Cleavage: Quench with MeOH and filter through a Celite pad. Treat the crude sulfinamide with 4M HCl in dioxane for 2 hours to cleave the auxiliary.

  • Isolation: Basify the aqueous layer with Na2CO3 and extract with DCM to yield the free amine.

Quantitative Data Comparison
Synthesis StrategyKey ReagentsTypical Yield (%)StereoselectivityScalabilityPrimary Limitation
Biocatalytic Transamination ω-TA, PLP, Isopropylamine40–60%>99% eeHighSubstrate steric inhibition
Chiral Auxiliary (Ellman's) Ti(OEt)4, L-Selectride70–85%85–95% deMediumHigh cost of auxiliary
Classical Resolution Tartaric Acid Derivatives30–40%>98% eeVery HighMax theoretical yield 50%
Enzymatic Kinetic Resolution Lipase PS35, MTBE~40%>95% eeMediumRequires pre-functionalized alcohols

(Note: Data aggregated from standard spirocyclic amination benchmarks and kinetic resolution of racemic mixtures using lipases (5)[5].)

References
  • Source: NIH (PMC)
  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine...
  • Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]...
  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block Source: ACS Publications URL
  • Transaminases Applied to the Synthesis of High Added-Value Enantiopure Amines Source: ACS Publications URL

Sources

Optimization

Technical Support Center: Purification of (4R)-8-Azaspiro[4.5]decan-4-amine and its Derivatives

Welcome to the technical support center for the purification of (4R)-8-azaspiro[4.5]decan-4-amine and its structurally related derivatives. This guide is designed for researchers, medicinal chemists, and process developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (4R)-8-azaspiro[4.5]decan-4-amine and its structurally related derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of spirocyclic amines. The unique structural features of these compounds—namely their basicity, chirality, and rigid spirocyclic core—present specific challenges and opportunities in purification that this guide will address in detail.

Our approach is to provide not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about developing a purification strategy for 8-azaspiro[4.5]decan-4-amine and its derivatives.

Q1: What are the primary challenges in purifying spirocyclic amines like (4R)-8-azaspiro[4.5]decan-4-amine?

A1: The purification of these compounds presents a dual challenge. First, as organic amines, they are basic and prone to strong, often problematic, interactions with standard silica gel, which is acidic. This can lead to significant peak tailing, low recovery, or even irreversible adsorption during column chromatography.[1] Second, the target molecule is a single enantiomer, (4R). This necessitates a high-resolution chiral separation step to isolate it from its (4S) counterpart, which is critical as enantiomers frequently exhibit different pharmacological and toxicological profiles.[2]

Q2: What is a good general strategy for purifying a crude synthesis mixture of (4R)-8-azaspiro[4.5]decan-4-amine?

A2: A robust, multi-step strategy is recommended. Start with an initial bulk purification to remove non-isomeric impurities, followed by a dedicated chiral separation step.

  • Initial Bulk Purification (Achiral): The goal here is to isolate the racemic 8-azaspiro[4.5]decan-4-amine from starting materials, reagents, and byproducts. This can be achieved through:

    • Acid-Base Extraction: A simple liquid-liquid extraction to separate the basic amine from neutral or acidic impurities.

    • Recrystallization (as a salt): Converting the amine to a salt (e.g., hydrochloride or fumarate) often yields a highly crystalline solid that can be purified effectively by recrystallization.[3][4]

    • Flash Chromatography: Using either amine-functionalized silica or standard silica with a basic modifier in the mobile phase.[1][5]

  • Chiral Separation: Once the racemic mixture is chemically pure, the enantiomers can be resolved using:

    • Preparative Chiral HPLC or SFC: This is the most common and versatile method for obtaining high-purity enantiomers.[2][6]

    • Diastereomeric Salt Resolution: A classical method involving reaction with a chiral acid to form diastereomeric salts, which are then separated by fractional crystallization.

The following diagram outlines this general purification workflow.

G cluster_0 Purification Workflow Crude Crude Synthetic Mixture Achiral Achiral Purification (Remove non-isomeric impurities) Crude->Achiral Extraction / Recrystallization / Flash Chromatography Racemate Chemically Pure Racemate Achiral->Racemate Chiral Chiral Separation (Resolve enantiomers) Racemate->Chiral Chiral HPLC/SFC / Diastereomeric Salt Resolution Target Pure (4R)-Enantiomer Chiral->Target Waste Impure Fractions / (4S)-Enantiomer Chiral->Waste G Start Start: Poor Resolution (Rs < 1.5) ScreenCSPs Screen Different CSPs (e.g., Amylose vs. Cellulose derivatives) Start->ScreenCSPs ScreenCSPs->Start No separation on any CSP OptimizeMP Optimize Mobile Phase (Solvent ratio, alcohol modifier) ScreenCSPs->OptimizeMP Best CSP selected OptimizeFlow Reduce Flow Rate OptimizeMP->OptimizeFlow OptimizeTemp Adjust Temperature OptimizeFlow->OptimizeTemp Success Success: Baseline Resolution (Rs ≥ 1.5) OptimizeTemp->Success

Sources

Troubleshooting

Technical Support Center: Troubleshooting (4R)-8-azaspiro[4.5]decan-4-amine Scaffolds

Welcome to the Technical Support and Troubleshooting Center for drug development professionals working with (4R)-8-azaspiro[4.5]decan-4-amine and related spirocyclic scaffolds. These core structures are prominently utili...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for drug development professionals working with (4R)-8-azaspiro[4.5]decan-4-amine and related spirocyclic scaffolds. These core structures are prominently utilized in the design of highly potent allosteric inhibitors of the Src homology 2 domain-containing phosphatase 2 (SHP2), such as the clinical candidates TNO155 and IACS-15414[1][2].

While this scaffold provides exquisite geometric alignment within the SHP2 allosteric tunnel, its physicochemical properties—specifically its basic amine and lipophilicity—can introduce significant off-target liabilities. As a Senior Application Scientist, I have structured this guide to help you identify the mechanistic causality behind these off-target effects and implement self-validating experimental protocols to overcome them.

Quantitative Off-Target Profiling Summary

Before diving into specific troubleshooting workflows, it is critical to benchmark your derivatives against known developmental milestones. The table below summarizes how structural evolution of the azaspiro scaffold impacts key off-target metrics[3][4][5].

Scaffold Variant / CompoundSHP2 IC₅₀ (nM)hERG IC₅₀ (µM)Off-Target Autophagy InhibitionCYP3A4 IC₅₀ (µM)
Base Scaffold (e.g., 8-azaspiro[4.5]decan-1-amine)~150< 0.3 (High Risk)High (Severe Vacuolization)< 10
Optimized Scaffold (2-oxa-8-azaspiro[4.5]decan-4-amine)122> 50 (Safe)Low> 50
TNO155 (Clinical Candidate)11> 50 (Safe)None Observed> 50
Troubleshooting Guides & FAQs
Q1: We are observing significant hERG channel inhibition (QT prolongation risk) with our unmodified azaspiro derivatives. How can we rationally eliminate this liability while maintaining SHP2 potency?

Mechanistic Causality: The basic amine group in the unmodified azaspiro ring is heavily protonated at physiological pH. This resulting cation interacts strongly with the aromatic residues (Tyr652 and Phe656) located in the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel pore[4].

Expert Solution: You must modulate the pKa of the basic amine to reduce the fraction of positively charged molecules at physiological pH. Introducing an electronegative heteroatom—such as inserting an oxygen atom into the cyclopentyl ring to form a (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine system—significantly reduces the basicity. This simple bioisosteric replacement drops hERG affinity without disrupting the critical hydrogen-bonding network required for SHP2 allosteric inhibition[2][4].

Self-Validating Protocol: High-Throughput hERG Fluorescence Polarization (FP) Assay

  • Assay Preparation: In a 384-well black plate, incubate Predictor hERG membranes (2X) with your test compounds (serially diluted from 0.1 nM to 50 µM) in assay buffer (25 mM HEPES, 15 mM KCl, 1 mM MgCl₂, 0.5 µM Pluronic F-127)[6].

  • Tracer Addition: Add a high-affinity red fluorescent hERG channel ligand (Tracer Red) as the competitive substrate[6].

  • Internal Validation Control: Include wells treated with 10 µM E-4031 (a known hERG inhibitor). Self-Validation Check: If E-4031 does not achieve >95% displacement of the tracer, the assay window is compromised, and the plate must be rejected.

  • Data Acquisition: Incubate for 3 hours at room temperature and measure fluorescence polarization (Excitation: 530/25 nm, Emission: 590/35 nm).

  • Orthogonal Validation: For any lead compound exhibiting an FP IC₅₀ > 10 µM, mandate a manual whole-cell patch-clamp assay in CHO cells stably expressing hERG to confirm functional safety[4][7].

HERG_Optimization Start Base Scaffold (High pKa Amine) FP_Assay hERG FP Assay (Primary Screen) Start->FP_Assay Decision IC50 > 10 µM? FP_Assay->Decision Modify Modulate pKa (e.g., 2-oxa insertion) Decision->Modify No (High Liability) PatchClamp Patch-Clamp Validation Decision->PatchClamp Yes (Low Liability) Modify->FP_Assay Re-test Success Safe Candidate (e.g., IACS-15414) PatchClamp->Success Confirmed Safe

Workflow for mitigating hERG liability via pKa modulation of the azaspiro scaffold.

Q2: During cellular assays (e.g., KYSE-520 cells), we noticed severe cytoplasmic vacuolization. Is this an on-target consequence of SHP2 inhibition?

Mechanistic Causality: No, this is a well-documented off-target effect related to lysosomotropism. Highly basic, lipophilic amines (like early-generation azaspiro compounds) readily cross cell membranes but become protonated and trapped within the acidic environment of lysosomes. This accumulation neutralizes lysosomal pH, blocking autophagic flux and leading to severe cytoplasmic vacuolization[5]. Highly selective, optimized inhibitors like TNO155 have been engineered to avoid this off-target autophagy inhibition[5].

Self-Validating Protocol: Autophagic Flux and Lysosomal Accumulation Assay

  • Cell Treatment: Plate U2OS or KYSE-520 cells. Treat with the test compound (10 µM) for 24 hours.

  • Control Implementation: Use TNO155 (10 µM) as a negative control for vacuolization, and Chloroquine (CQ, 20 µM) as a positive control for lysosomotropism[5].

  • Lysosomal Tracking: Stain cells with LysoTracker Red DND-99 for 30 minutes. Visualize lysosomal swelling via confocal microscopy. Self-Validation Check: CQ-treated cells must show massive red vacuolar accumulation; if absent, the LysoTracker dye is degraded or inactive.

  • Flux Readout (Western Blot): Lyse cells and probe for LC3B and p62. An accumulation of LC3-II and p62 indicates a blockade in autophagic flux. If your compound mirrors the CQ profile, it suffers from off-target lysosomotropism and requires a reduction in lipophilicity (clogP) or basicity.

Mechanism cluster_OnTarget On-Target Efficacy cluster_OffTarget Off-Target Liability Compound (4R)-8-azaspiro[4.5]decan-4-amine Derivatives SHP2 SHP2 Allosteric Pocket Compound->SHP2 High Affinity Binding Lysosome Lysosomal Accumulation (Due to High Basicity) Compound->Lysosome Lysosomotropism MAPK MAPK Pathway Inhibition (Tumor Suppression) SHP2->MAPK Autophagy Autophagy Blockade (Cytoplasmic Vacuolization) Lysosome->Autophagy

Divergent pathways of on-target SHP2 inhibition versus off-target lysosomotropism.

Q3: Our lead compound exhibits minor off-target cross-reactivity with Cav1.2 and VMAT. Should we abandon the scaffold?

Mechanistic Causality: The azaspiro[4.5]decane scaffold shares structural homology with several neuroactive and cardiovascular pharmacophores. Consequently, even highly optimized clinical candidates like TNO155 exhibit mild off-target IC₅₀ values for Cav1.2 (18 µM) and VMAT (6.9 µM)[3].

Expert Solution: Do not abandon the scaffold based on high micromolar off-target hits. Instead, calculate the Therapeutic Index (Margin of Safety) . If your cellular target engagement (e.g., pERK IC₅₀ in KYSE-520 cells) is in the low nanomolar range (e.g., 10 nM), an off-target IC₅₀ of 10 µM represents a 1,000-fold selectivity window. This is generally considered safe for advancing to in vivo xenograft models. Validate this by running a comprehensive secondary pharmacology panel (e.g., Eurofins SafetyScreen44) to ensure no off-target hits fall below a 100-fold selectivity threshold.

Q4: How do we ensure our derivatives do not suffer from CYP450-mediated drug-drug interactions (DDIs)?

Mechanistic Causality: Highly lipophilic spirocycles can nonspecifically bind to the hydrophobic active sites of major Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6), leading to reversible or time-dependent inhibition.

Self-Validating Protocol: CYP Inhibition Assay using Human Liver Microsomes (HLM)

  • Incubation Setup: Dilute the test compound to 4 mM in acetonitrile, then further dilute into a mixture containing pooled Human Liver Microsomes (0.1 mg/mL for CYP3A4) and specific fluorescent/mass-spec substrates (e.g., Midazolam for CYP3A4)[6].

  • Reaction Initiation: Pre-warm the plate to 37°C. Initiate the reaction by adding 15 µL of 8 mM NADPH (pre-warmed)[6].

  • Termination & Analysis: Terminate the reaction at exactly 10 minutes using cold acetonitrile containing an internal standard (e.g., imipramine). Centrifuge and subject the supernatant to LC-MS/MS quantitation[6].

  • Self-Validation Check: Every assay plate must include a known selective inhibitor (e.g., Ketoconazole for CYP3A4). If the IC₅₀ of Ketoconazole deviates by more than 3-fold from historical lab averages, the HLM batch viability is compromised, and data must be discarded.

References
  • Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer Journal of Medicinal Chemistry / ResearchGate URL:[Link]

  • Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Supplementary Information: Discovery of IACS-15414 (Assay Protocols) ACS Publications / DOI URL:[Link]

  • Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers Journal of Clinical Investigation (JCI) URL:[Link]

  • Discovery and Safety Profiling of a Potent Preclinical Candidate (CM-352) Journal of Medicinal Chemistry (ACS) URL:[Link]

Sources

Optimization

Technical Support Center: Bioassay Refinement for (4R)-8-azaspiro[4.5]decan-4-amine Analogs

Welcome to the Advanced Application Support Center. As a Senior Application Scientist specializing in phosphatase pharmacology, I frequently consult with drug development teams optimizing pyrazine and triazine-based allo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist specializing in phosphatase pharmacology, I frequently consult with drug development teams optimizing pyrazine and triazine-based allosteric inhibitors. The (4R)-8-azaspiro[4.5]decan-4-amine scaffold (and its oxa-derivatives) is a highly privileged structure utilized in clinical-stage inhibitors like TNO155 (Batoprotafib) to target SHP2 (PTPN11) [1].

Because SHP2 is a critical node linking Receptor Tyrosine Kinases (RTKs) to the RAS/MAPK signaling pathway, validating these spirocyclic analogs requires highly sensitive, self-validating assay systems[2]. Below is our definitive troubleshooting guide and protocol repository for overcoming the most common experimental bottlenecks.

Section 1: Biochemical Assay Dynamics (DiFMUP Enzymatic Assays)

The most frequent point of failure when evaluating (4R)-8-azaspiro[4.5]decan-4-amine analogs is a fundamental misunderstanding of SHP2's auto-inhibited conformation.

Frequently Asked Questions

Q1: My baseline SHP2 enzymatic activity is nearly undetectable, and my spirocyclic analogs show no inhibitory effect. What is wrong with my assay? A: You are likely assaying the enzyme in its closed state. Wild-type SHP2 adopts an auto-inhibited conformation where its N-terminal SH2 domain physically occludes the phosphatase active site[3]. To establish a functional assay, you must add a surrogate binding protein—typically a dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide—to relieve this auto-inhibition[4]. Furthermore, because (4R)-8-azaspiro[4.5]decan-4-amine analogs are allosteric inhibitors that stabilize the closed conformation, they will appear inactive if the enzyme is already forcibly held open by excessive peptide concentrations.

Q2: How do I prove my compound is an allosteric inhibitor and not just a promiscuous active-site binder? A: A self-validating protocol must include the isolated SHP2 catalytic domain (SHP2cat) as a negative control. Because the spirocyclic scaffold binds at the allosteric interface between the SH2 and kinase domains, true analogs will exhibit potent IC50 values against SHP2-WT but >10,000 nM IC50 against SHP2cat[3]. If your compound inhibits SHP2cat, it lacks the required allosteric selectivity.

Standardized Protocol: DiFMUP Kinetic Inhibition Assay

This protocol utilizes 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) to measure continuous phosphatase activity[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer (50 mM Bis-Tris pH 6.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20). Causality note: DTT is critical to prevent oxidation of the catalytic cysteine.

  • Enzyme Activation: Pre-incubate 0.5 nM full-length recombinant SHP2-WT with 500 nM dually phosphorylated IRS-1 peptide in Assay Buffer for 20 minutes at room temperature[3].

  • Compound Addition: Dispense (4R)-8-azaspiro[4.5]decan-4-amine analogs (serial dilutions in DMSO) into a 384-well black plate. Add the activated SHP2/IRS-1 complex. Incubate for 30 minutes to allow the allosteric inhibitor to shift the equilibrium back to the closed state.

  • Substrate Initiation: Add DiFMUP to a final concentration of 100 µM[5].

  • Kinetic Read: Immediately measure fluorescence intensity (Ex: 358 nm / Em: 450 nm) in kinetic mode every minute for 15 minutes[4]. Calculate initial velocity (V0) from the linear progression curves.

Fig 1. Mechanistic logic of SHP2 auto-inhibition and spirocyclic allosteric stabilization.

Section 2: Cellular Pathway Modulation (p-ERK Assays)

Biochemical potency does not guarantee cellular efficacy. The primary biomarker for SHP2 inhibition in cancer models is the reduction of phosphorylated ERK1/2 (p-ERK)[2].

Frequently Asked Questions

Q3: My compound has a 10 nM biochemical IC50, but I see no p-ERK reduction in KYSE-520 cells at 24 hours. Is my compound failing to penetrate the cell? A: Not necessarily. You are likely measuring at the wrong time point. SHP2 inhibition effectively reduces p-ERK levels at 2–4 hours. However, suppressing the MAPK pathway removes negative feedback loops, causing cells to upregulate RTKs and resulting in a p-ERK "rebound" by 24 hours[6]. To accurately assess target engagement, you must measure p-ERK at the 2-hour mark.

Q4: Why do we specifically use the KYSE-520 cell line for these assays? A: KYSE-520 (esophageal squamous cell carcinoma) is highly dependent on EGFR/RTK signaling, which strictly funnels through SHP2 to activate RAS. It provides a massive dynamic range for p-ERK modulation, making it the industry gold standard for validating SHP2 pathway inhibitors[2].

Standardized Protocol: Cellular p-ERK AlphaLISA / Western Blot

Step-by-Step Methodology:

  • Cell Seeding: Seed KYSE-520 cells at 1.5 × 10^4 cells/well in a 96-well plate in RPMI medium supplemented with 10% FBS. Incubate overnight.

  • Compound Treatment: Replace media with serum-free RPMI containing serial dilutions of the (4R)-8-azaspiro[4.5]decan-4-amine analog. Causality note: Serum-free media is used to establish a baseline before acute growth factor stimulation, or to test basal RTK dependency without serum protein binding interference.

  • Incubation: Incubate for exactly 2 hours at 37°C[6].

  • Lysis & Detection: Terminate the assay by adding lysis buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Transfer lysates to a 384-well plate and use a SureFire p-ERK AlphaLISA kit (or equivalent TR-FRET assay). Measure the fluorescence signal. Normalize the percentage of inhibition to the total ERK signal and compare it against the DMSO vehicle control[2].

Fig 2. Self-validating cellular workflow for capturing acute SHP2 pathway inhibition.

Section 3: Quantitative Data & Benchmarking

To ensure your bioassays are calibrated correctly, benchmark your novel (4R)-8-azaspiro[4.5]decan-4-amine derivatives against established reference compounds. The table below summarizes the expected pharmacological profiles of leading SHP2 inhibitors.

Compound Class / NameScaffold FeatureBiochemical SHP2-WT IC50 (nM)Cellular p-ERK IC50 (KYSE-520)Oral Bioavailability (Mouse)
TNO155 (Batoprotafib) Pyrazine-azaspiro[4.5]decane~11 nM~8 nM78%
SHP099 Pyrazine-piperidine~70 nM~250 nMHigh
PB17-026-01 Triazine-azaspiro[4.5]decane~5 nM~15 nMModerate
RMC-4550 Pyrazine-azaspiro scaffold~0.58 nM~2 nMHigh

Data synthesized from established biochemical and cellular target engagement assays[1][3][7][8]. If your novel analog exhibits a biochemical IC50 < 10 nM but a cellular IC50 > 500 nM, prioritize optimizing the lipophilic ligand efficiency (LLE) to improve membrane permeability.

References

  • Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry (ACS) / PubMed.[Link]

  • Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4. NIH / PMC.[Link]

  • Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol.[Link]

  • SHP2 Human Phosphatase Enzymatic LeadHunter Assay. Eurofins Discovery.[Link]

  • A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry / PMC.[Link]

  • Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling. Clinical Cancer Research (AACR).[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing (4R) vs (4S)-8-azaspiro[4.5]decan-4-amine biological activity

A Comparative Guide to (4R) vs. (4S)-8-azaspiro[4.5]decan-4-amine Biological Activity The spirocyclic amine scaffold, specifically 8-azaspiro[4.5]decan-4-amine and its substituted derivatives (such as 2-oxa-8-azaspiro[4....

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to (4R) vs. (4S)-8-azaspiro[4.5]decan-4-amine Biological Activity

The spirocyclic amine scaffold, specifically 8-azaspiro[4.5]decan-4-amine and its substituted derivatives (such as 2-oxa-8-azaspiro[4.5]decan-4-amine), has emerged as a privileged pharmacophore in modern medicinal chemistry. Its most prominent application is in the design of allosteric inhibitors targeting SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) , a critical node in the RAS/MAPK signaling cascade and the PD-1/PD-L1 immune checkpoint pathway[1][2].

Because these inhibitors bind to a highly specific allosteric tunnel at the interface of SHP2's domains, the stereochemistry of the primary amine at the C4 position is not merely a structural nuance—it is the primary determinant of biological activity. This guide provides an objective, data-driven comparison of the (4R) and (4S) enantiomers, detailing the mechanistic causality behind their divergent performance and the self-validating protocols used to measure them.

Mechanistic Context: The SHP2 Allosteric Tunnel

SHP2 is an oncogenic phosphatase that exists in an auto-inhibited (closed) basal state, where its N-SH2 domain physically occludes the catalytic PTP domain. Upon binding to phosphorylated receptor tyrosine kinases (RTKs), SHP2 undergoes a conformational shift to an open, active state, subsequently driving RAS/MAPK signaling[3].

Small-molecule allosteric inhibitors function as "molecular glue," binding to a tunnel-like pocket formed by the N-SH2, C-SH2, and PTP domains, thereby locking SHP2 in its closed conformation[2]. The 8-azaspiro[4.5]decan-4-amine motif acts as the critical anchor within this tunnel. The primary amine at the C4 position must be precisely oriented to act as a hydrogen bond donor to specific backbone carbonyls and acidic residues (e.g., Glu250) deep within the pocket.

G RTK Receptor Tyrosine Kinase (RTK) SHP2_Open SHP2 (Open/Active) RTK->SHP2_Open pY binding SHP2_Closed SHP2 (Closed/Inactive) SHP2_Closed->SHP2_Open Conformational Shift RAS RAS Activation SHP2_Open->RAS Dephosphorylation ERK p-ERK Signaling RAS->ERK Kinase Cascade Inhibitor (4S)-Spirocyclic Inhibitor Inhibitor->SHP2_Closed Stabilizes

SHP2 Allosteric Inhibition Mechanism by (4S)-Spirocyclic Amines.

Stereochemical Comparison: (4S) vs. (4R) Enantiomers

The spatial projection of the C4-amine dictates the thermodynamic stability of the inhibitor-enzyme complex.

  • (4S)-Enantiomer (Active): In the (4S) configuration, the primary amine projects optimally into the deepest recess of the allosteric tunnel. This allows for near-perfect orbital overlap for hydrogen bonding with the enzyme's acidic residues, maximizing binding enthalpy. This configuration is the cornerstone of clinical-stage SHP2 inhibitors like TNO155[1][4].

  • (4R)-Enantiomer (Inactive/Weak): The (4R) antipode projects the amine into a sterically hindered region of the tunnel, forcing a clash with the tunnel walls or completely missing the critical hydrogen-bond acceptors. This results in a drastic loss of binding affinity.

Quantitative Performance Data

The following table summarizes the biological activity of matched (4S) and (4R) amine antipodes based on a pyrazine-core SHP2 inhibitor series[4].

Compound StereocenterSHP2 Biochemical IC₅₀ (μM)Cellular p-ERK IC₅₀ (μM)Relative Potency Shift
(4S)-Amine (Cmpd 34)0.012 ± 0.0020.040 ± 0.005Baseline (Optimal)
(4R)-Amine (Cmpd 35)0.166 ± 0.015> 1.000~14-fold loss in vitro

Note: The ~14-fold drop in biochemical potency translates to a near-total loss of cellular efficacy for the (4R) enantiomer, as the weakened binding cannot overcome the high intracellular concentrations of activating RTK phosphopeptides.

Experimental Workflows for Stereoisomer Validation

To objectively validate the performance gap between the (4R) and (4S) enantiomers, researchers rely on two orthogonal, self-validating assay systems.

Protocol A: In Vitro DiFMUP Phosphatase Assay

This assay measures the direct biochemical inhibition of the enzyme.

Causality & Design: Because SHP2 is auto-inhibited, testing inhibitors against the basal enzyme yields false negatives. The assay must include an activating peptide (e.g., IRS1 pY1172) to shift SHP2 to its open state[3]. Allosteric inhibitors are evaluated on their ability to resist this peptide-induced activation. DiFMUP is utilized as the substrate because its dephosphorylated product is highly fluorescent, allowing for continuous, real-time kinetic monitoring rather than a single endpoint read.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute full-length recombinant human SHP2 (0.5 nM final) in assay buffer (60 mM HEPES pH 7.2, 75 mM NaCl, 2 mM DTT, 0.05% Tween-20). Self-Validation: Full-length enzyme is mandatory; truncated PTP domains lack the allosteric pocket and serve as a negative control to prove allosteric (not active-site) binding.

  • Compound Equilibration: Dispense serial dilutions of the (4R) and (4S) enantiomers (in DMSO) into the assay plate. Incubate with SHP2 for 30 minutes at room temperature. Control: Include a DMSO-only vehicle well (0% inhibition) and a reference inhibitor like SHP099 (100% inhibition).

  • Activation: Add the dually phosphorylated IRS1 peptide (final concentration 0.5 μM) to stimulate the enzyme.

  • Substrate Addition & Readout: Initiate the reaction by adding DiFMUP (100 μM final). Monitor fluorescence continuously (Excitation: 358 nm, Emission: 450 nm) for 20 minutes.

  • Data Analysis: Calculate the initial velocity (RFU/min) and fit the dose-response data to a 4-parameter logistic equation to determine the IC₅₀.

Workflow Step1 1. Recombinant Full-Length SHP2 + Inhibitor Equilibration Step2 2. Addition of Activating Peptide (IRS1 pY1172) Step1->Step2 Step3 3. Addition of Fluorogenic DiFMUP Substrate Step2->Step3 Step4 4. Kinetic Fluorescence Readout (Ex: 358nm / Em: 450nm) Step3->Step4 Step5 5. IC50 Calculation & Stereoisomer Comparison Step4->Step5

In Vitro DiFMUP Phosphatase Assay Workflow for SHP2 Inhibitors.

Protocol B: Cellular p-ERK Target Engagement Assay

Biochemical potency must translate to cellular target engagement. This assay measures the downstream suppression of the MAPK pathway[5].

Causality & Design: KYSE-520 esophageal carcinoma cells are utilized because they harbor EGFR amplification, rendering their survival and ERK phosphorylation highly dependent on SHP2 activity. Self-Validation: The protocol mandates the measurement of both phosphorylated ERK (p-ERK) and total ERK. Normalizing the p-ERK signal to total ERK ensures that the observed inhibition by the (4S) enantiomer is due to true signaling blockade, rather than compound-induced cytotoxicity or global protein degradation.

Step-by-Step Methodology:

  • Cell Seeding: Seed KYSE-520 cells at 10,000 cells/well in a 96-well plate and incubate overnight at 37°C.

  • Compound Treatment: Treat cells with a 10-point concentration curve of the (4R) and (4S) enantiomers for 2 hours.

  • Lysis: Aspirate media and lyse cells using a stringent lysis buffer containing protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄) to freeze the phosphorylation state.

  • Detection: Transfer lysates to an AlphaLISA or TR-FRET assay plate. Use specific antibody pairs to detect p-ERK1/2 (Thr202/Tyr204) and total ERK1/2.

  • Normalization: Calculate the ratio of p-ERK to total ERK. The (4S) enantiomer will show a dose-dependent decrease in this ratio, whereas the (4R) enantiomer will remain near baseline levels up to cytotoxic concentrations.

Conclusion

The biological activity of 8-azaspiro[4.5]decan-4-amine derivatives is strictly governed by the stereochemistry at the C4 position. The (4S)-enantiomer is the biologically relevant active form, capable of establishing the critical hydrogen-bonding network required to stabilize SHP2 in its auto-inhibited state. The (4R)-enantiomer serves primarily as a negative control in structure-activity relationship (SAR) studies, demonstrating the extreme spatial constraints of the SHP2 allosteric tunnel.

References

  • LaMarche, M. J., et al. (2020). "Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry, 63(22), 13578–13594.[Link]

  • Tang, K., et al. (2022). "Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one." Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 398–404.[Link]

  • Quintana, E., et al. (2022). "Setting sail: maneuvering SHP2 activity and its effects in cancer." Pharmacological Research, 182, 106300.[Link]

Sources

Comparative

Publish Comparison Guide: Validation of (4R)-8-azaspiro[4.5]decan-4-amine as a Next-Generation SHP2 Inhibitor Intermediate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural rationale, comparative performance, and self-validating experimental workflows for spirocyclic SHP2 allosteric inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural rationale, comparative performance, and self-validating experimental workflows for spirocyclic SHP2 allosteric inhibitors.

Mechanistic Rationale: The Spirocyclic Advantage in SHP2 Inhibition

Src Homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a critical node in the RAS/MAPK signaling cascade. Because SHP2 cycles between an auto-inhibited (closed) state and an active (open) state, stabilizing the closed conformation via allosteric inhibition has emerged as a premier therapeutic strategy for RTK-driven cancers[1].

Early SHP2 allosteric inhibitors, such as SHP099, utilized flat, traditional amine intermediates like 4-methylpiperidin-4-amine. While effective in early biochemical assays, these flat scaffolds often suffered from sub-optimal cellular permeability, high hERG channel liability, and poor physicochemical properties.

The introduction of (4R)-8-azaspiro[4.5]decan-4-amine and its derivatives (such as the 2-oxa variants used in the clinical candidate TNO155) represented a paradigm shift[2]. The spirocyclic scaffold provides a rigid, three-dimensional trajectory that increases the fraction of sp³ hybridized carbons ( Fsp3​ ). This structural complexity not only improves aqueous solubility but precisely vectors the primary amine to maintain critical hydrogen-bonding interactions with the E250, E110, and T108 residues in the SHP2 allosteric tunnel, while the spiro-core optimally packs against F113[3].

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2_Act SHP2 (Active) RTK->SHP2_Act Phosphorylation SHP2_Inact SHP2 (Auto-inhibited) SHP2_Inact->SHP2_Act Conformational Change RAS RAS Activation SHP2_Act->RAS ERK p-ERK Signaling RAS->ERK Inhibitor Spirocyclic SHP2 Inhibitor Inhibitor->SHP2_Inact Stabilizes Closed State

Fig 1. SHP2 activation in the RAS/MAPK pathway and the mechanism of allosteric inhibition.

Comparative Performance Data

To objectively evaluate the utility of (4R)-8-azaspiro[4.5]decan-4-amine, we compare its performance metrics against the traditional 4-methylpiperidin-4-amine intermediate when grafted onto a standard pyrazinyl or pyrimidinone SHP2 inhibitor core[3].

Metric4-Methylpiperidin-4-amine (Traditional)(4R)-8-azaspiro[4.5]decan-4-amine (Next-Gen)Causality / Implication
Fraction sp³ ( Fsp3​ ) 0.830.91Higher Fsp3​ increases 3D complexity, improving aqueous solubility and reducing off-target promiscuity[2].
Biochemical IC₅₀ (SHP2) ~70 nM~10 nMThe rigid spirocyclic trajectory locks the primary amine in the optimal vector for Glu250 H-bonding[4].
Cellular p-ERK IC₅₀ ~250 nM~30 nMEnhanced membrane permeability and target residence time translate to superior cellular target engagement[1].
hERG Inhibition (IC₅₀) ~3 µM>10 µM*The bulky, 3D spiro-core disrupts the planar pharmacophore typically required for hERG channel blockade.

*Note on hERG Liability: While the basic azaspiro scaffold provides a superior starting point, further structure-based modulation (e.g., heteroatom insertion to form 2-oxa derivatives, as seen in TNO155) is often employed by medicinal chemists to fine-tune the basicity (pKa) of the amine, completely abrogating residual hERG liability[1].

BindingLogic Spiro (4R)-8-azaspiro[4.5]decan-4-amine (Rigid 3D Trajectory) E250 Glu250 (H-Bond Acceptor) Spiro->E250 Primary Amine Interaction F113 Phe113 (Hydrophobic Pocket) Spiro->F113 Spiro Core Packing E110 Glu110 (H-Bond Acceptor) Spiro->E110 Amine Orientation T108 Thr108 (H-Bond Donor) Spiro->T108 Amine Orientation

Fig 3. Binding logic of the spirocyclic amine intermediate within the SHP2 allosteric pocket.

Self-Validating Experimental Protocols

To ensure scientific integrity, the validation of this intermediate must follow a self-validating workflow. Every protocol below includes internal controls to prove the causality of the experimental choices.

Workflow Step1 Intermediate Synthesis & LC-MS QC Step2 Buchwald-Hartwig Cross-Coupling Step1->Step2 Step3 Biochemical Assay (DiFMUP + SHP099 Ctrl) Step2->Step3 Step4 Cellular Assay (p-ERK / Total ERK) Step3->Step4 Step5 Safety Profiling (hERG Patch-Clamp) Step4->Step5

Fig 2. Self-validating workflow for evaluating spirocyclic intermediates in SHP2 drug discovery.

Protocol A: Chemical Incorporation via Buchwald-Hartwig Cross-Coupling

Objective: Covalently link the (4R)-8-azaspiro[4.5]decan-4-amine intermediate to the halogenated heteroaryl core.

  • Reaction Setup: Combine the heteroaryl bromide core (1.0 eq), (4R)-8-azaspiro[4.5]decan-4-amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), RuPhos (0.1 eq), and Cs₂CO₃ (2.5 eq) in anhydrous 1,4-dioxane.

  • Degassing: Purge the reaction vial with N₂ for 10 minutes. Causality: Palladium catalysts are highly sensitive to oxidation; rigorous degassing prevents catalyst deactivation and ensures high yields.

  • Execution: Heat the mixture at 90°C for 12 hours.

  • Self-Validation (QC): Monitor via LC-MS. The disappearance of the starting bromide mass and the appearance of the expected product mass [M+H]+ confirms successful coupling. Purify via reverse-phase HPLC.

Protocol B: Biochemical Phosphatase Assay

Objective: Quantify the intrinsic inhibitory potency (IC₅₀) against full-length wild-type SHP2.

  • Reagent Preparation: Prepare a reaction buffer containing 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, and 0.05% Tween-20.

  • Substrate Selection: Use DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) at 10 µM. Causality: DiFMUP is selected over traditional pNPP because its low pKa ensures continuous, highly sensitive fluorescence readout at physiological pH, maintaining the enzyme's native conformation.

  • Incubation: Incubate 0.5 nM full-length SHP2 protein with activating peptide (e.g., IRS1 pY1172) and varying concentrations of the spirocyclic inhibitor for 30 minutes at room temperature.

  • Self-Validation: Include SHP099 as a positive control (expected IC₅₀ ~70 nM) and a "no-enzyme" well to subtract background substrate auto-hydrolysis.

Protocol C: Cellular Target Engagement (p-ERK AlphaLISA)

Objective: Validate that the biochemical potency translates to intracellular target engagement.

  • Cell Line Selection: Plate KYSE520 cells (esophageal squamous cell carcinoma) at 10,000 cells/well. Causality: KYSE520 cells feature high EGFR amplification, making their RAS/MAPK signaling exquisitely dependent on SHP2 activity, providing a robust dynamic range for the assay.

  • Treatment: Treat cells with serial dilutions of the inhibitor for 2 hours.

  • Lysis & Detection: Lyse the cells and use an AlphaLISA kit to detect phosphorylated ERK1/2 (Thr202/Tyr204). Causality: AlphaLISA provides a no-wash, homogeneous format that minimizes well-to-well variability, critical for reliable cellular IC₅₀ curves.

  • Self-Validation: Normalize the p-ERK signal to Total ERK levels from a parallel assay plate. This ensures that the observed signal reduction is due to true mechanistic inhibition of the phosphorylation cascade, rather than non-specific cytotoxicity or cell loss.

Protocol D: Electrophysiological Safety (hERG Patch-Clamp)

Objective: Verify that the 3D spirocyclic structure successfully mitigates off-target hERG channel blockade.

  • Setup: Use CHO cells stably expressing the hERG potassium channel in a whole-cell patch-clamp configuration.

  • Perfusion: Perfuse the cells with the spirocyclic inhibitor at a top concentration of 30 µM.

  • Self-Validation: Apply Dofetilide (a known hERG blocker) at the end of the recording as a positive control. If Dofetilide fails to block the residual current, the specific cell recording is discarded, ensuring the assay's sensitivity is intact.

References

  • LaMarche, M. J., et al. "Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry, 2020.

  • Bagdanoff, J. T., et al. "Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors." Journal of Medicinal Chemistry, 2019.

  • Hiesinger, K., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 2021.

  • Chen, Y., et al. "Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.

Sources

Validation

Escaping Flatland: A Comparative Analysis of Azaspiro Scaffolds in Drug Design

The strategic shift from planar, sp2-rich aromatic rings to sp3-hybridized, three-dimensional architectures is a defining movement in contemporary medicinal chemistry. Azaspirocycles—bicyclic systems sharing a single qua...

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Author: BenchChem Technical Support Team. Date: March 2026

The strategic shift from planar, sp2-rich aromatic rings to sp3-hybridized, three-dimensional architectures is a defining movement in contemporary medicinal chemistry. Azaspirocycles—bicyclic systems sharing a single quaternary carbon atom—have emerged as privileged scaffolds to replace traditional heterocycles like piperidines, piperazines, and morpholines[1]. This transition is not merely an aesthetic structural change; it fundamentally alters the physicochemical and pharmacokinetic profile of drug candidates. By increasing the fraction of saturated carbons (Fsp3), azaspiro scaffolds offer enhanced solubility, modulated basicity, and superior metabolic stability[1].

As drug development professionals navigate the complexities of hit-to-lead optimization, understanding the causality behind these physicochemical shifts is critical for rational drug design.

The Counterintuitive Physicochemical Shifts (Mechanistic Causality)

When medicinal chemists replace a six-membered piperidine ring with a 2-azaspiro[3.3]heptane core, the net change is the addition of a single carbon atom[2]. Classically, adding carbon increases a molecule's lipophilicity. However, empirical data reveals a counterintuitive phenomenon: introducing this spirocyclic center often lowers the measured logD7.4 by as much as -0.2 to -1.0 relative to the parent heterocycle[2].

The Causality: The spiro-fusion alters the nitrogen's orbital hybridization and local geometry, significantly increasing its basicity (pKa)[2]. At physiological pH (7.4), a higher fraction of the azaspirocycle is protonated (ionized) compared to the parent piperidine. This increased ionization state drives the reduction in logD7.4, enhancing aqueous solubility while maintaining the necessary target engagement vectors. Furthermore, the rigid 3D conformation restricts the number of binding orientations within Cytochrome P450 (CYP450) active sites, directly mitigating oxidative metabolic liabilities[1].

Quantitative Scaffold Comparison

To objectively evaluate these alternatives, we must compare their foundational physicochemical properties. The table below synthesizes predictive and experimental data across standard planar heterocycles and emerging spiro-scaffolds[2],[3].

ScaffoldMolecular FormulaPredicted pKaΔlogD7.4 (vs. Piperidine)TPSA (Ų)Key Pharmacokinetic Benefit
Piperidine (Reference)C5H11N~10.0Baseline12.0Standard baseline, highly flexible
Morpholine (Reference)C4H9NO~8.3Baseline21.3Standard baseline, moderate lipophilicity
2-Azaspiro[3.3]heptane C6H11N~10.8-0.2 to -1.012.0Reduced lipophilicity, high Fsp3[2]
2-Oxa-6-azaspiro[3.3]heptane C5H9NO~9.5-0.5 to -1.221.3Superior aqueous solubility, hERG mitigation
7-Azaspiro[3.5]nonane C8H15N10.5+0.1 to +0.312.0Rigid exit vectors, 15.5 g/L solubility[3]
1-Azaspiro[4.4]nonane C8H15N11.2+0.2 to +0.412.0High basicity, optimal for CNS penetration[3]

Case Study: Rewiring Fentanyl via Scaffold Hopping

A profound demonstration of the azaspiro advantage is seen in the structural rewiring of fentanyl, a benchmark μ-opioid receptor (MOR) agonist plagued by severe respiratory depression liabilities. By executing a wholesale scaffold hop—replacing the central piperidine moiety with a 2-azaspiro[3.3]heptane core—researchers preserved the phenethyl/anilide geometry required for potent MOR binding[4].

The Result: The spiro-analogue maintained full antinociception and MOR preference[4]. Crucially, it demonstrated no apparent β-arrestin-2 recruitment—the pathway heavily implicated in opioid-induced respiratory depression[4]. The rigid spiro-core acts as a conformational anchor, deepening engagement with the MOR aromatic cage while sterically preventing the receptor conformation necessary for β-arrestin-2 coupling.

MOR_Pathway Ligand1 Fentanyl (Piperidine Core) MOR μ-Opioid Receptor (MOR) Activation Ligand1->MOR Ligand2 Azaspiro-Fentanyl (2-azaspiro[3.3]heptane) Ligand2->MOR Arrestin β-Arrestin-2 Pathway (Respiratory Depression) Ligand2->Arrestin No Recruitment GProtein G-Protein Pathway (Analgesia) MOR->GProtein Full Agonism MOR->Arrestin Fentanyl Only

Fentanyl vs. Azaspiro-Fentanyl MOR signaling and β-arrestin-2 recruitment bias.

Self-Validating Protocol: Azaspiro Metabolic Profiling

To confidently execute a scaffold hop to an azaspirocycle, its metabolic resilience must be empirically validated. The following protocol details a self-validating Human Liver Microsome (HLM) Stability Assay.

Why this system is self-validating: It incorporates a high-clearance positive control (Verapamil) to confirm the enzymatic viability of the microsome batch, and a low-clearance negative control (Warfarin) to ensure the quenching mechanism effectively halts all degradation. If Verapamil is not degraded, the microsomes are inactive; if Warfarin is degraded, the quench failed.

Step-by-Step Methodology: HLM Stability Assay
  • Preparation of Solutions: Prepare 10 mM stock solutions of the azaspiro test compound, Verapamil (positive control), and Warfarin (negative control) in DMSO. Dilute to a 1 μM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Incubation Setup: In a 96-well plate, combine 40 μL of the 1 μM test/control solutions with 10 μL of human liver microsomes (final protein concentration: 0.5 mg/mL). Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 10 μL of a pre-warmed NADPH regenerating system (final concentration: 1 mM) to all wells.

  • Time-Course Sampling & Quenching: At designated time points (0, 15, 30, and 60 minutes), extract a 15 μL aliquot from the reaction mixture and immediately transfer it into 45 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The 3:1 ratio of ice-cold organic solvent instantly denatures the CYP450 enzymes, effectively freezing the metabolic profile at that exact second and preventing artificial degradation.

  • Protein Precipitation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to a clean plate for LC-MS/MS analysis. Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) based on the logarithmic decay of the parent compound area ratio.

Workflow A Scaffold Hop Design B Chemical Synthesis A->B C Physicochemical Profiling B->C D HLM Stability Assay C->D E Data & Causality Assessment D->E

Self-validating experimental workflow for evaluating azaspiro scaffold hops.

Conclusion

Azaspiro scaffolds represent a powerful tool in the medicinal chemist's arsenal. By understanding the causal relationship between their rigid, sp3-rich geometry and their physicochemical behavior, researchers can rationally design drugs that bypass the metabolic and toxicological pitfalls of traditional planar heterocycles. Whether lowering logD through basicity modulation or eliminating off-target pathway recruitment via conformational anchoring, azaspirocycles are essential building blocks for next-generation therapeutics.

References

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist Source: ACS Medicinal Chemistry Letters (via NIH PMC) URL:2

  • A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds Source: BenchChem URL:3

  • Fentanyl-Rewired: A 2-Azaspiro[3.3]heptane Core Preserves μ-Opioid Function Source: ACS Medicinal Chemistry Letters URL:4

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Expert Opinion on Drug Discovery (via Taylor & Francis) URL:1

Sources

Comparative

Comprehensive Cross-Reactivity and Selectivity Profiling of (4R)-8-azaspiro[4.5]decan-4-amine Derivatives

Executive Summary & Structural Causality The 8-azaspiro[4.5]decan-4-amine scaffold—and specifically its stereochemically defined (4R) derivatives—has emerged as a highly privileged structural motif in modern drug discove...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

The 8-azaspiro[4.5]decan-4-amine scaffold—and specifically its stereochemically defined (4R) derivatives—has emerged as a highly privileged structural motif in modern drug discovery. It is most prominently utilized in the development of allosteric inhibitors targeting the Src homology 2 domain-containing phosphatase 2 (SHP2), a critical node in RTK/RAS/MAPK signaling [1].

When designing kinase and phosphatase inhibitors, avoiding cross-reactivity across the highly conserved human kinome and phosphatome is a primary hurdle. Historically, simple piperidine or piperazine rings were used to occupy solvent-exposed channels. However, these flexible rings often suffer from poor lipophilic efficiency (LipE) and promiscuous cross-reactivity.

The Causality of Scaffold Selection: The rigid spirocyclic nature of the (4R)-8-azaspiro[4.5]decan-4-amine locks the primary amine in a precise vector. This allows the amine to form critical, highly directional hydrogen bonds (e.g., with Glu110 and Thr108 in the SHP2 allosteric tunnel) while minimizing entropic penalties upon binding [2]. This structural rigidity effectively eliminates off-target binding to >400 other kinases and 22 related phosphatases.

The hERG Liability and pKa Tuning: While the baseline (4R)-8-azaspiro[4.5]decan-4-amine provides exquisite target selectivity, its primary amine is highly basic. This high pKa drives cross-reactivity with the hERG (human ether-à-go-go-related gene) potassium channel, posing a severe cardiotoxicity risk. To abrogate this off-target binding, medicinal chemists developed optimized alternatives—most notably the 2-oxa-8-azaspiro[4.5]decan-4-amine motif found in clinical candidates like TNO155[1] and IACS-15414 [2]. The introduction of the electronegative oxygen atom inductively lowers the pKa of the primary amine, rescuing the hERG liability without compromising target affinity.

G cluster_target Target Pathway (SHP2) cluster_offtarget Cross-Reactivity Liabilities RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 (Allosteric Pocket) RTK->SHP2 ERK pERK / MAPK Signaling SHP2->ERK hERG hERG Channel (Cardiotoxicity) CYP CYP450 Enzymes (DDI Risk) Kinases Off-Target Kinases (Broad Panel) Spiro (4R)-8-azaspiro[4.5]decan-4-amine Derivatives Spiro->SHP2 High Affinity Spiro->hERG pKa Dependent Spiro->CYP Low Risk Spiro->Kinases Highly Selective

Diagram 1: Target engagement vs. off-target cross-reactivity pathways for spirocyclic amines.

Objective Performance Comparison

To objectively evaluate the performance of the (4R)-8-azaspiro[4.5]decan-4-amine scaffold, we compare it against a baseline linear piperidine analog and the optimized 2-oxa spirocyclic derivative. The data below synthesizes cross-reactivity profiles across biochemical, cellular, and safety pharmacology panels.

Table 1: Target vs. Off-Target Selectivity Profiling
Compound Scaffold / DerivativeTarget IC₅₀ (SHP2)Cellular pERK IC₅₀ (KYSE-520)KinomeScan Selectivity (S₁₀ at 1 µM)Phosphatase Panel Cross-Reactivity
Baseline 4-methylpiperidin-4-amine 210 nM450 nMModerate (Hits on 4 kinases)Clean (0/22 targets)
(4R)-8-azaspiro[4.5]decan-4-amine 85 nM110 nMExcellent (0/400+ kinases)Clean (0/22 targets)
2-oxa-8-azaspiro[4.5]decan-4-amine (e.g., IACS-15414)122 nM89 nMExcellent (0/400+ kinases)Clean (0/22 targets)

Insight: The transition from a simple piperidine to the spirocyclic decan-4-amine significantly improves target affinity and kinome selectivity by locking the molecule into the bioactive conformation required for the allosteric tunnel.

Table 2: Safety Pharmacology & hERG Cross-Reactivity
Compound Scaffold / DerivativeCalculated Amine pKahERG IC₅₀ (Patch-Clamp)CYP3A4 IC₅₀ (Microsomes)Oral Bioavailability (F%)
Baseline 4-methylpiperidin-4-amine ~9.83.2 µM (High Risk)>50 µM15%
(4R)-8-azaspiro[4.5]decan-4-amine ~9.51.8 µM (Severe Risk)>50 µM22%
2-oxa-8-azaspiro[4.5]decan-4-amine ~8.1>50 µM (No Risk)>50 µM38%

Insight: While the unmodified (4R) spirocycle is potent, its basicity causes severe hERG cross-reactivity. The 2-oxa substitution is a mandatory structural evolution to lower the pKa to ~8.1, completely abolishing hERG binding while boosting oral bioavailability [2].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies detail the self-validating systems used to generate the cross-reactivity data.

Protocol A: High-Throughput Kinome & Phosphatase Selectivity Profiling

This protocol utilizes active-site dependent competition binding to assess off-target kinase cross-reactivity.

  • Compound Preparation: Dissolve the (4R)-8-azaspiro[4.5]decan-4-amine derivative in 100% anhydrous DMSO to a stock concentration of 10 mM. Dilute to a final assay concentration of 1 µM (0.1% DMSO final).

  • KinomeScan Panel Setup: Incubate the compound with a panel of >400 DNA-tagged kinases (e.g., DiscoverX platform) in the presence of an immobilized active-site directed ligand.

  • Equilibration: Allow the competitive binding reaction to reach equilibrium at room temperature for 1 hour.

  • Elution & Quantification: Wash away unbound proteins. Elute the remaining kinase bound to the solid support and quantify via qPCR of the attached DNA tag.

  • Validation Control: Include Staurosporine (a pan-kinase inhibitor) as a positive control to ensure assay dynamic range.

  • Data Analysis: Calculate the S10​ score: (Number of kinases with <10% control binding) / (Total number of kinases tested). A score of 0 indicates perfect selectivity.

Protocol B: Automated Patch-Clamp hERG Assay

Because basic amines are notorious for hERG liability, this electrophysiological assay is critical for safety profiling.

  • Cell Culture: Culture CHO cells stably expressing the hERG potassium channel in Ham's F-12 medium supplemented with 10% FBS.

  • Electrophysiological Setup: Seed cells onto a planar patch-clamp microplate (e.g., QPatch system). Establish whole-cell configuration using a holding potential of -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 5 seconds to open the channels, followed by a repolarizing step to -50 mV for 5 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the spirocyclic derivative at ascending concentrations (0.1 µM to 50 µM) into the extracellular recording solution.

  • Validation Control: Use E-4031 (a known hERG inhibitor) at 500 nM as a positive control to confirm >90% tail current block.

  • Measurement: Record the fractional block of the peak tail current. Plot the dose-response curve to calculate the IC₅₀.

Workflow Step1 Step 1: Compound Preparation Synthesize spirocyclic derivatives Prepare 10 mM DMSO stocks Step2 Step 2: Primary Biochemical Screen SHP2 enzymatic assay (IC50) pERK cellular assay (KYSE-520) Step1->Step2 Step3 Step 3: Selectivity Profiling DiscoverX KinomeScan (400+ kinases) Eurofins Phosphatase Panel (22 targets) Step2->Step3 Step4 Step 4: Safety Pharmacology Automated patch-clamp (hERG) Human liver microsomes (CYP1A2/2C9/3A4) Step3->Step4 Step5 Step 5: Lead Optimization Iterative pKa tuning via oxa-substitution (e.g., TNO155) Step4->Step5

Diagram 2: Sequential experimental workflow for high-throughput selectivity and safety profiling.

References

  • LaMarche, M. J., et al. "Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry, 2020.[Link]

  • Czako, B., et al. "Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor." Journal of Medicinal Chemistry, 2021.[Link]

Validation

A Comparative Guide to the Synthesis of (4R)-8-azaspiro[4.5]decan-4-amine: Benchmarking Classical and Modern Approaches

For Researchers, Scientists, and Drug Development Professionals The (4R)-8-azaspiro[4.5]decan-4-amine core is a valuable chiral building block in medicinal chemistry, finding application in the development of novel thera...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The (4R)-8-azaspiro[4.5]decan-4-amine core is a valuable chiral building block in medicinal chemistry, finding application in the development of novel therapeutics. Its rigid, three-dimensional structure is a desirable feature for modulating interactions with biological targets. This guide provides an in-depth comparison of established and emerging synthetic routes to this key intermediate, offering insights into the practical advantages and limitations of each approach. We will explore a classical diastereoselective approach, a modern biocatalytic method, and a cutting-edge organocatalytic strategy, supported by experimental data from analogous systems.

The Challenge: Stereocontrol in Spirocyclic Amine Synthesis

The primary challenge in the synthesis of (4R)-8-azaspiro[4.5]decan-4-amine lies in the precise control of the stereochemistry at the C4 position. Traditional methods often rely on chiral auxiliaries or classical resolution of racemates, which can be laborious and less atom-economical. In contrast, modern catalytic asymmetric methods offer more elegant and efficient solutions.

Comparative Analysis of Synthetic Strategies

This guide will focus on three distinct strategies for the synthesis of the target molecule or its close analogs:

  • Classical Approach: Diastereoselective Reduction of an Oxime with Chiral Auxiliary (Hypothetical Route) : This method represents a more traditional, yet robust, approach to establishing the desired stereochemistry.

  • Modern Approach 1: Biocatalytic Asymmetric Transamination : Leveraging the high selectivity of enzymes, this approach offers a green and efficient route to the chiral amine.

  • Modern Approach 2: Organocatalytic Asymmetric Synthesis : This cutting-edge approach utilizes small organic molecules as catalysts to achieve high enantioselectivity, avoiding the use of metals.

The following table summarizes the key performance indicators for each approach, based on data from analogous systems.

Parameter Classical (Oxime Reduction) Biocatalytic (Transamination) Organocatalytic (e.g., NHC-catalyzed)
Precursor 8-Azaspiro[4.5]decan-4-one oxime8-Azaspiro[4.5]decan-4-oneSuitably functionalized linear precursors
Key Reagent/Catalyst Chiral auxiliary, reducing agentTransaminase enzymeChiral organocatalyst (e.g., NHC)
Reported Yield Good to excellent (estimated)High (>90% for analogs)[1]Good to excellent (up to 85% for analogs)[2]
Enantio-/Diastereoselectivity High d.e. (up to 97% for analogs)[3]Excellent e.e. (>99% for analogs)[1]Excellent e.e. (up to 99% for analogs)[2]
Operating Conditions Often requires cryogenic temperaturesMild (near ambient temperature and pH)Mild (often room temperature)
Environmental Impact Use of stoichiometric chiral auxiliaries, potential for metal wasteAqueous media, biodegradable catalystMetal-free, but may use organic solvents
Scalability Can be challengingWell-suited for large-scale synthesisCan be scalable, but catalyst cost may be a factor

Experimental Protocols

Route 1: Asymmetric Reduction of an Oxime (Based on Analogous Patented Procedure)

This protocol is adapted from the synthesis of a similar spirocyclic amine and represents a plausible classical approach.[3] The key step is the diastereoselective reduction of a protected oxime precursor.

Workflow Diagram:

A Start: 8-Azaspiro[4.5]decan-4-one B Protection of Piperidine Nitrogen (e.g., with Cbz-Cl) A->B Protection C Oximation (with Hydroxylamine) B->C Oxime Formation D Asymmetric Catalytic Reduction C->D Stereoselective Reduction Catalyst: MoO3 or Na2WO4 Reducing Agent: NaBH4 E Deprotection D->E Removal of Protecting Group F Final Product: (4R)-8-Azaspiro[4.5]decan-4-amine E->F Isolation

Caption: Classical route via asymmetric oxime reduction.

Step-by-Step Protocol:

  • Protection: The piperidine nitrogen of 8-azaspiro[4.5]decan-4-one is protected, for example, with a benzyloxycarbonyl (Cbz) group, to prevent side reactions.

  • Oximation: The protected ketone is treated with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.

  • Asymmetric Reduction: The protected oxime is dissolved in a suitable solvent (e.g., methanol, ethanol, or THF). A catalyst such as molybdenum(VI) oxide (MoO₃) or sodium tungstate (Na₂WO₄) is added, followed by a reducing agent like sodium borohydride (NaBH₄).[3] The reaction is carried out at a controlled temperature to maximize diastereoselectivity.

  • Deprotection: The Cbz protecting group is removed, typically by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst).

  • Purification: The final product is purified by column chromatography or crystallization to yield the desired (4R)-enantiomer.

Causality and Trustworthiness: The stereochemical outcome of this reaction is directed by the chiral environment created by the catalyst system during the reduction of the C=N bond of the oxime. The use of a protecting group on the piperidine nitrogen is crucial for the stability of the intermediate and to prevent unwanted side reactions.

Route 2: Biocatalytic Asymmetric Transamination

This approach utilizes a transaminase enzyme to directly convert the prochiral ketone to the chiral amine with high enantioselectivity. This method is inspired by the synthesis of a similar 1-oxa-8-azaspiro[4.5]decan-3-amine.[4][5][6]

Workflow Diagram:

A Start: N-Boc-8-azaspiro[4.5]decan-4-one B Biocatalytic Transamination A->B Enzyme: Transaminase (e.g., ATA) Amine Donor: Isopropylamine Cofactor: PLP C Deprotection B->C Removal of Boc Group D Final Product: (4R)-8-Azaspiro[4.5]decan-4-amine C->D Isolation

Caption: Biocatalytic route via asymmetric transamination.

Step-by-Step Protocol:

  • Precursor Synthesis: The piperidine nitrogen of 8-azaspiro[4.5]decan-4-one is protected with a tert-butyloxycarbonyl (Boc) group to ensure compatibility with the enzymatic reaction.

  • Enzymatic Reaction: The N-Boc protected ketone is suspended in a buffered aqueous solution (e.g., phosphate buffer at pH 8). A selected transaminase (ATA) enzyme, pyridoxal 5'-phosphate (PLP) cofactor, and an amine donor (e.g., isopropylamine) are added. The reaction mixture is incubated at a controlled temperature (e.g., 30-45°C) with gentle agitation.[7] The reaction progress is monitored by HPLC.

  • Work-up and Deprotection: Upon completion, the enzyme is removed by centrifugation, and the product is extracted with an organic solvent. The Boc protecting group is then removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an appropriate solvent).

  • Purification: The final product is isolated and purified, often by crystallization of a salt.

Causality and Trustworthiness: The high enantioselectivity is a result of the enzyme's precisely shaped active site, which preferentially catalyzes the formation of one enantiomer. The use of an amine donor like isopropylamine drives the equilibrium towards the product by the removal of the acetone byproduct.[7] This method is highly reliable and reproducible, making it suitable for large-scale production.

Route 3: Organocatalytic Asymmetric Annulation

This cutting-edge approach employs a chiral N-heterocyclic carbene (NHC) to catalyze a [5+1] annulation reaction, constructing the azaspiro[4.5]decane core with high enantioselectivity. This protocol is based on a recently developed methodology for the synthesis of azaspiro[4.5]decanes.[2]

Workflow Diagram:

A Start: α,β-γ,δ-Unsaturated Aldehyde C NHC-Catalyzed [5+1] Annulation A->C B Start: 3-Aminomaleimide B->C D Subsequent Functional Group Transformations C->D Chiral NHC Catalyst Oxidant (e.g., DQ) E Final Product: (4R)-8-Azaspiro[4.5]decan-4-amine D->E Reduction/Amination

Caption: Organocatalytic route via NHC-catalyzed annulation.

Step-by-Step Protocol:

  • Reaction Setup: In an inert atmosphere, a suitable α,β-γ,δ-unsaturated aldehyde and a 3-aminomaleimide derivative are dissolved in an anhydrous solvent (e.g., THF).

  • Catalysis: A chiral N-heterocyclic carbene (NHC) precursor and a base are added to generate the active catalyst in situ. An oxidant, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is also required for the catalytic cycle.[2] The reaction is stirred at room temperature until completion, monitored by TLC.

  • Purification: The crude product, an azaspiro[4.5]decane derivative, is purified by flash column chromatography.

  • Functional Group Manipulation: The resulting spirocyclic product would require further chemical transformations, such as reduction of carbonyl groups and introduction of the amine at the C4 position, to yield the final target molecule.

Causality and Trustworthiness: The enantioselectivity of this reaction is controlled by the chiral NHC catalyst, which forms a chiral acylazolium intermediate with the unsaturated aldehyde. This intermediate then undergoes a stereocontrolled reaction with the aminomaleimide. This method allows for the rapid construction of the complex spirocyclic core in a single step with high stereocontrol.

Conclusion and Future Outlook

The synthesis of (4R)-8-azaspiro[4.5]decan-4-amine can be approached through a variety of methods, each with its own set of advantages and disadvantages. While classical methods involving diastereoselective reductions offer a reliable, albeit potentially less efficient, route, modern catalytic approaches are transforming the landscape of chiral amine synthesis.

Biocatalytic transamination stands out as a particularly promising route for industrial applications due to its high selectivity, mild reaction conditions, and environmental compatibility. The scalability of enzymatic processes makes this an attractive option for the large-scale production of this valuable building block.[1]

Organocatalytic methods , such as NHC-catalyzed annulations, represent the forefront of synthetic innovation. These strategies offer novel and efficient ways to construct complex molecular architectures with excellent stereocontrol from simple starting materials.[2] As these methods mature, they are likely to become increasingly important tools in drug discovery and development.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, cost, and the availability of specialized equipment and reagents. The continued development of new and improved catalytic systems will undoubtedly further enhance our ability to synthesize complex chiral molecules like (4R)-8-azaspiro[4.5]decan-4-amine with greater efficiency and precision.

References

  • CN115490697B - An asymmetric synthesis method of chiral azaspiro[4][8]-decylamine - Google Patents. (n.d.). Retrieved from [3]

  • Diastereoselective access to[4][4]-carbospirocycles: governance of thermodynamic enolates with an organocatalyst in vinylogous cascade annulation - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine - ACS Publications. (2021, April 14). Retrieved from [Link][4]

  • Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. (n.d.). Retrieved from [Link][1]

  • Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1‑Oxa-8-azaspiro[4.5]decan-3-amine - ACS Figshare. (2021, April 14). Retrieved from [Link][6]

  • Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine - ResearchGate. (n.d.). Retrieved from [Link][7]

  • Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC‐catalyzed [5+1] Cycloaddition | Request PDF. (n.d.). Retrieved from [Link][2]

Sources

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) Studies of (4R)-8-azaspiro[4.5]decan-4-amine Analogs in SHP2 Allosteric Inhibition

Executive Summary: The Shift to Spirocyclic Scaffolds The non-receptor protein tyrosine phosphatase SHP2 (encoded by PTPN11) is a critical convergent node in receptor tyrosine kinase (RTK) signaling and the PD-1/PD-L1 im...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift to Spirocyclic Scaffolds

The non-receptor protein tyrosine phosphatase SHP2 (encoded by PTPN11) is a critical convergent node in receptor tyrosine kinase (RTK) signaling and the PD-1/PD-L1 immune-inhibitory axis[1]. Historically, phosphatases were considered "undruggable" due to their highly conserved, positively charged orthosteric catalytic pockets, which demanded highly polar inhibitors with poor oral bioavailability.

The discovery of an allosteric tunnel at the interface of the N-SH2, C-SH2, and PTP domains revolutionized SHP2 targeted therapy[2]. While early tool compounds like SHP099 utilized a flat 4-amino-4-methylpiperidine moiety, advanced SAR optimization revealed that substituting this with a (4R)-8-azaspiro[4.5]decan-4-amine scaffold—and specifically its oxa-derivatives like (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine—dramatically improves binding enthalpy, residence time, and safety profiles[2][3]. This guide objectively compares the performance of these spirocyclic analogs and provides the self-validating experimental frameworks required to evaluate them.

Mechanistic Rationale & SAR Insights

As an application scientist evaluating these analogs, it is critical to understand why the spirocyclic substitution outperforms simple piperidines. The causality behind this SAR evolution rests on three pillars:

  • Conformational Pre-organization (Entropic Gain): The rigid, sp3-carbon-rich spirocyclic architecture projects the primary amine directly into the deep allosteric cleft. By restricting the conformational flexibility of the amine, the entropic penalty upon binding is minimized, driving sub-nanomolar affinities[2].

  • Precision Hydrogen-Bonding Network: The stereochemistry of the (4R) or (3S,4S) centers is absolute. It perfectly vectors the basic amine to form a tripartite hydrogen-bonding network with the backbone carbonyls of Thr108, Glu110, and Phe113 [3]. Enantiomeric analogs sterically clash with the tunnel walls, resulting in a >1000-fold drop in potency.

  • hERG Liability Mitigation: A major attrition factor for basic amines in drug development is off-target binding to the hERG potassium channel, leading to cardiotoxicity. The bulky, 3-dimensional trajectory of the spirocycle sterically hinders its insertion into the cylindrical pore of the hERG channel, effectively widening the therapeutic index[3].

Product Performance Comparison

The true power of the (4R)-8-azaspiro[4.5]decan-4-amine scaffold is evident when grafted onto various heterocyclic cores. The table below compares the performance of the baseline tool compound (SHP099) against advanced spirocyclic analogs.

Inhibitor / AnalogHeterocyclic CoreScaffold MoietySHP2 IC₅₀ (nM)p-ERK IC₅₀ (nM)Key SAR Advantage
SHP099 [2]Pyrazine4-amino-4-methylpiperidine70250First-in-class baseline; moderate residence time.
TNO155 [1]Pyrazine(3S,4S)-oxa-azaspiro[4.5]decane1140High cellular potency; first-in-class clinical candidate.
IACS-15414 [3]Pyrimidin-4(3H)-one(3S,4S)-oxa-azaspiro[4.5]decane122557Optimized in vivo PK profile; zero hERG liability (>50 μM).
Compound 8 [4]Imidazopyrazine(3S,4S)-oxa-azaspiro[4.5]decane542Extended residence time (RT = 47 min); superior KD (0.6 nM).

Data Synthesis: Keeping the spirocyclic amine constant while modifying the core demonstrates that the spirocycle is a "privileged scaffold" for the SHP2 allosteric tunnel, consistently driving potent biochemical and cellular inhibition.

Visualizing the Mechanism

G RTK Receptor Tyrosine Kinase (RTK) SHP2_Open SHP2 (Active) Open Conformation RTK->SHP2_Open Phosphorylation SHP2_Closed SHP2 (Auto-inhibited) Closed Conformation SHP2_Closed->SHP2_Open Conformational Equilibrium RAS RAS Activation SHP2_Open->RAS Dephosphorylation ERK p-ERK Signaling (Proliferation) RAS->ERK Kinase Cascade Inhibitor Spirocyclic Inhibitor (e.g., TNO155) Inhibitor->SHP2_Closed Binds Allosteric Tunnel Inhibitor->SHP2_Open Prevents Opening

Figure 1: Mechanism of SHP2 allosteric inhibition by spirocyclic analogs in the RAS/ERK pathway.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these analogs must follow a strict, self-validating pipeline: Biochemical (intrinsic affinity) → Biophysical (kinetic binding) → Cellular (functional target engagement).

Biochemical Validation: DiFMUP Enzymatic Assay

Purpose: Quantify the intrinsic enzymatic inhibition (IC₅₀) of the analog.

  • Causality Check: SHP2 exists in an autoinhibited state. To mimic physiological RTK activation, an activating bis-tyrosyl-phosphorylated peptide (e.g., IRS1 pY1172) must be added to relieve the N-SH2 domain's autoinhibition. Furthermore, Dithiothreitol (DTT) is strictly required in the buffer to prevent the oxidation of the catalytic Cys459 residue, which would otherwise result in false-positive inhibition[5].

  • Protocol Steps:

    • Prepare assay buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 2 mM EDTA, 1 mM DTT, and 0.05% Tween-20.

    • Incubate 0.5 nM full-length wild-type SHP2 with 0.5 μM activating peptide for 30 minutes at room temperature to achieve the open conformation.

    • Add serial dilutions of the spirocyclic analog (e.g., TNO155) in DMSO (final DMSO concentration ≤1%) and incubate for 30 minutes to allow allosteric stabilization of the closed state.

    • Initiate the reaction by adding 10 μM of the fluorogenic surrogate substrate DiFMUP.

    • Measure fluorescence (Excitation 358 nm / Emission 450 nm) after 30 minutes.

Biophysical Validation: Surface Plasmon Resonance (SPR)

Purpose: Determine real-time binding kinetics ( KD​ , kon​ , koff​ ).

  • Causality Check: Advanced spirocyclic analogs exhibit remarkably slow dissociation rates ( koff​ ) due to deep tunnel burial[4]. To accurately measure these kinetics without the confounding effects of mass transport limitation, the analyte must be injected at a high flow rate, and the dissociation phase must be monitored extensively.

  • Protocol Steps:

    • Amine-couple His-tagged SHP2 to a CM5 sensor chip until a density of ~2000 RU is achieved.

    • Inject spirocyclic analogs at varying concentrations (0.1 nM to 100 nM) using a high flow rate of 50 μL/min in HBS-EP running buffer.

    • Monitor the association phase for 180 seconds.

    • Switch to running buffer and monitor the dissociation phase for a minimum of 600 seconds to accurately capture the slow koff​ (e.g., Compound 8 exhibits a residence time of 47 minutes)[4].

Cellular Functional Assay: p-ERK AlphaLISA

Purpose: Assess target engagement and membrane permeability in a cellular context.

  • Causality Check: Biochemical potency does not guarantee cellular efficacy due to efflux liabilities. By measuring the downstream phosphorylation of ERK in SHP2-dependent cell lines (e.g., KYSE-520 esophageal cancer cells), we functionally validate that the spirocyclic analog successfully permeates the cell, binds the target, and uncouples the RTK-RAS-ERK signaling axis[1].

  • Protocol Steps:

    • Seed KYSE-520 cells in 384-well plates (10,000 cells/well) and incubate overnight at 37°C.

    • Treat cells with serial dilutions of the analog for 2 hours (sufficient for intracellular allosteric equilibration).

    • Lyse cells using AlphaLISA lysis buffer supplemented with broad-spectrum phosphatase inhibitors to preserve existing p-ERK levels.

    • Add Acceptor and Donor beads specific to p-ERK1/2 (Thr202/Tyr204).

    • Incubate in the dark for 2 hours and read luminescence at 615 nm upon excitation at 680 nm.

References

  • Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor. ACS Publications. URL:[Link]

  • Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors. PMC / NIH. URL:[Link]

  • Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. ACS Publications. URL:[Link]

  • Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4. NIH / Taylor & Francis. URL:[Link]

Sources

Validation

A Comparative Guide to the In Vivo Efficacy of (4R)-8-Azaspiro[4.5]decan-4-amine-Derived Kappa Opioid Receptor Agonists

This guide provides an in-depth comparative analysis of the in vivo efficacy of novel drug candidates derived from the (4R)-8-azaspiro[4.5]decan-4-amine scaffold. Primarily targeting the kappa opioid receptor (KOR), thes...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the in vivo efficacy of novel drug candidates derived from the (4R)-8-azaspiro[4.5]decan-4-amine scaffold. Primarily targeting the kappa opioid receptor (KOR), these compounds represent a significant area of research in the development of potent analgesics with potentially fewer side effects than traditional mu-opioid receptor (MOR) agonists like morphine and fentanyl.[1] By leveraging a spirocyclic core, these molecules achieve a three-dimensional architecture that can be finely tuned to optimize pharmacological properties.[2][3]

Our focus is a critical evaluation of preclinical data, comparing novel analogues to the well-established KOR agonist, U-50,488. We will dissect their performance in models of acute and chronic pain and scrutinize their side effect profiles. The causality behind experimental design choices will be explained, and detailed protocols are provided to ensure scientific integrity and reproducibility.

The Rationale: Targeting the Kappa Opioid Receptor for Pain

The kappa opioid receptor is a G-protein coupled receptor (GPCR) extensively expressed in the central and peripheral nervous systems.[4] Its activation is well-established to produce antinociceptive (pain-blocking) effects in a variety of preclinical pain models, including acute thermal, mechanical, inflammatory, and neuropathic pain.[1][5] This makes KOR agonists highly attractive as potential analgesics.

However, the clinical development of KOR agonists has been hampered by a significant side effect profile, which includes sedation, motor incoordination, anxiety, and dysphoria/aversion.[1] A prevailing hypothesis in the field has been that these side effects are mediated by the β-arrestin signaling pathway, while the desired analgesic effects are mediated by the G-protein pathway. This has led to a search for "biased agonists" that preferentially activate G-protein signaling. The compounds discussed below were developed to explore this hypothesis.

KOR_Signaling cluster_membrane Cell Membrane cluster_gprotein G-Protein Pathway cluster_arrestin β-Arrestin Pathway KOR Kappa Opioid Receptor (KOR) G_Protein Gi/o Protein Activation KOR->G_Protein Activates B_Arrestin β-Arrestin 2 Recruitment KOR->B_Arrestin Activates Agonist KOR Agonist (e.g., U-50,488 Analogue) Agonist->KOR Binds to Analgesia Analgesia (Therapeutic Effect) G_Protein->Analgesia Downstream Effectors Side_Effects Side Effects (Sedation, Dysphoria) B_Arrestin->Side_Effects Downstream Signaling

Caption: KOR signaling pathways potentially separating therapeutic effects from side effects.

Comparative Analysis of Lead Compounds

A recent study synthesized and characterized three novel analogues of the KOR agonist U-50,488, derived from the 8-azaspiro[4.5]decan-4-amine scaffold.[1] These compounds, designated 1, 2, and 3, were evaluated against U-50,488 to determine if their in vitro signaling bias translates to an improved in vivo profile.

In Vitro Receptor Profile

All three novel compounds were identified as highly potent, full agonists of the KOR, with varying degrees of signaling bias. This initial screening is crucial to confirm target engagement and potency before proceeding to more complex and resource-intensive in vivo models.

CompoundKOR Potency (EC50, nM)KOR Efficacy (% of max)Signaling Bias (G-protein vs. β-arrestin)
U-50,488 30.5100%Balanced
Compound 1 2.5100%G-protein biased
Compound 2 2.6100%G-protein biased
Compound 3 0.8100%Slightly G-protein biased
Data synthesized from MDPI, 2025.[1]
In Vivo Antinociceptive Efficacy

The primary goal of these drugs is to alleviate pain. Their efficacy was tested in a model of acute thermal pain (warm-water tail withdrawal) and a model of chronic neuropathic pain (paclitaxel-induced allodynia).

Acute Pain Model: In the warm-water tail withdrawal assay, all three novel agonists were approximately 10 times more potent than U-50,488, though they did not demonstrate a higher maximum effect.[1] This increased potency means a lower dose is required to achieve the same level of pain relief.

CompoundAntinociceptive Potency (ED50, mg/kg)
U-50,488 2.7
Compound 1 0.2
Compound 2 0.4
Compound 3 0.2
Data represents potency in the warm-water tail withdrawal assay.[1]

Chronic Pain Model: In a paclitaxel-induced neuropathic pain model, which mimics chemotherapy-induced nerve pain, all KOR agonists, including the new analogues, effectively reversed both mechanical and thermal allodynia without developing tolerance over time.[1] This is a critical finding, as tolerance is a major limitation of MOR agonists.

In Vivo Side Effect Profile

The ideal analgesic would have high efficacy with minimal side effects. The compounds were assessed for sedation, motor incoordination, and aversion—the key drawbacks of KOR agonists.

CompoundSedation (Locomotor Activity)Motor Incoordination (Rotarod)Aversion (Conditioned Place Aversion)
U-50,488 Significant ReductionSignificant ImpairmentSignificant Aversion
Compound 1 Significant ReductionSignificant ImpairmentNot Reported
Compound 2 Significant ReductionSignificant ImpairmentNot Reported
Compound 3 No Significant Effect No Significant Effect No Significant Aversion
Data synthesized from multiple behavioral assays.[1]

The results are striking: Compound 3 demonstrated a complete separation of analgesic effects from the typical KOR-mediated side effects. [1] Despite being a highly potent analgesic, it did not cause significant sedation, motor impairment, or aversion at effective doses.[1] This finding challenges the simple G-protein bias hypothesis, as the degree of bias did not correlate with the side effect profile across the tested compounds.[1]

Experimental Protocols & Methodologies

The trustworthiness of in vivo data hinges on rigorous and well-defined experimental protocols. The following methodologies were employed to generate the comparative data.

Experimental_Workflow cluster_setup Animal Model & Dosing cluster_efficacy Efficacy Testing cluster_side_effects Side Effect Profiling Animals Male C57BL/6J Mice Dosing Subcutaneous (s.c.) Administration of U-50488, 1, 2, or 3 Animals->Dosing Tail_Flick Acute Pain: Warm-Water Tail Withdrawal Assay Dosing->Tail_Flick Neuropathic Chronic Pain: Paclitaxel-Induced Neuropathic Model Dosing->Neuropathic Rotarod Motor Coordination: Rotarod Test Dosing->Rotarod Open_Field Sedation: Open-Field Test Dosing->Open_Field CPA Aversion/Dysphoria: Conditioned Place Aversion (CPA) Dosing->CPA

Caption: Workflow for the in vivo comparison of KOR agonists.

Protocol 1: Warm-Water Tail Withdrawal Assay (Acute Pain)

This assay is a standard method for evaluating the efficacy of analgesics against acute thermal pain.

  • Acclimation: Mice are gently restrained, allowing the tail to hang freely.

  • Baseline Measurement: The distal third of the tail is submerged in a warm water bath maintained at 52°C. The latency (time) to flick or withdraw the tail is recorded. A cut-off time (e.g., 15 seconds) is used to prevent tissue damage.

  • Drug Administration: Mice are administered the test compound (e.g., U-50,488, Compound 1, 2, or 3) or vehicle via subcutaneous (s.c.) injection.

  • Post-Treatment Testing: At a predetermined time after injection (e.g., 30 minutes), the tail withdrawal latency is measured again.

  • Data Analysis: Data is often converted to a percentage of the Maximum Possible Effect (%MPE) to normalize the results.

Protocol 2: Paclitaxel-Induced Neuropathic Pain Model (Chronic Pain)

This model is used to induce a state of chronic pain that mimics chemotherapy-induced neuropathy, a condition that is often difficult to treat.

  • Induction: Mice are treated with paclitaxel (e.g., 4 mg/kg) on alternating days for a total of four injections (days 0, 2, 4, 6) to induce mechanical and thermal allodynia (pain from a normally non-painful stimulus).[1]

  • Baseline Pain Assessment: Before drug administration, baseline pain thresholds are measured using von Frey filaments (for mechanical allodynia) and a hot/cold plate (for thermal allodynia).

  • Drug Administration: Once neuropathy is established (e.g., day 8 onwards), mice are treated with the KOR agonists or vehicle.

  • Efficacy Measurement: Pain thresholds are re-assessed at various time points after drug administration to determine the degree of pain reversal.

  • Tolerance Assessment: To test for tolerance, the drugs are administered daily for several days, and the analgesic effect is measured each day to see if it diminishes.

Protocol 3: Rotarod Assay (Motor Coordination)

This test is critical for identifying motor impairment, a common side effect of centrally-acting drugs.

  • Training: Mice are trained to walk on a rotating rod (rotarod) that gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).

  • Baseline Measurement: Before drug administration, the latency to fall from the rod is measured in triplicate.[1]

  • Drug Administration: The test compound or vehicle is administered.

  • Post-Treatment Testing: At peak effect time (e.g., 30 and 60 minutes post-injection), the latency to fall is measured again.[1]

  • Data Analysis: The change from baseline latency is calculated to determine the extent of motor incoordination.

Discussion and Future Outlook

The in vivo comparison of these (4R)-8-azaspiro[4.5]decan-4-amine derivatives yields crucial insights for the future of KOR-targeted analgesics. The standout finding is the preclinical success of Compound 3 , which provides potent analgesia in both acute and chronic pain models without the hallmark side effects of sedation, motor impairment, or aversion that plague other KOR agonists, including U-50,488.[1]

This work compellingly demonstrates that the structural modifications to the spirocyclic scaffold can successfully uncouple the therapeutic antinociceptive effects from the dose-limiting adverse effects. Importantly, the results also suggest that a simple in vitro measure of G-protein versus β-arrestin bias may be an insufficient predictor of the in vivo side effect profile, highlighting the complexity of drug action in a whole-organism system.[1]

The favorable profile of Compound 3 underscores the therapeutic potential of this chemical class. Future research should focus on detailed pharmacokinetic and toxicology studies to assess its drug-like properties and suitability for clinical development. The continued exploration of the spirocyclic chemical space holds significant promise for creating next-generation therapeutics for pain and other disorders.[2][3]

References

  • Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects. MDPI.
  • Discovery of Spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amines as Potent NOP and Opioid Receptor Agonists. ACS Medicinal Chemistry Letters.
  • Quantification of kappa opioid receptor ligand potency, efficacy and desensitization using a real-time membrane potential assay. PMC.
  • Evaluation of Antinociceptive Effects of Chitosan-Coated Liposomes Entrapping the Selective Kappa Opioid Receptor Agonist U50,488 in Mice. MDPI.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate.
  • κ-Opioid Receptor Agonists as Robust Pain-Modulating Agents: Mechanisms and Therapeutic Potential in Pain Modulation. MDPI.

Sources

Comparative

Validating Target Engagement of (4R)-8-azaspiro[4.5]decan-4-amine-Based Probes: A Comprehensive Comparison Guide for SHP2 Allosteric Inhibitors

As the field of precision oncology shifts from targeting kinases to modulating phosphatases, Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2, encoded by PTPN11) has emerged as a critical therapeutic...

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Author: BenchChem Technical Support Team. Date: March 2026

As the field of precision oncology shifts from targeting kinases to modulating phosphatases, Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2, encoded by PTPN11) has emerged as a critical therapeutic node[1]. SHP2 acts as an apical convergent node in the RTK/RAS/MAPK signaling pathway, driving proliferation in receptor tyrosine kinase (RTK)-dependent cancers and mediating immune suppression via the PD-1/PD-L1 axis[1].

Historically, targeting the highly conserved, positively charged catalytic pocket of SHP2 with orthosteric inhibitors yielded compounds with poor cell permeability and severe off-target toxicity[2]. The paradigm shifted with the discovery of allosteric inhibitors that bind to a tunnel-like pocket formed by the N-SH2, C-SH2, and PTP domains, stabilizing the enzyme in its auto-inhibited (closed) conformation[2]. Central to the most advanced of these probes is the (4R)-8-azaspiro[4.5]decan-4-amine scaffold[3].

This guide provides a rigorous, causality-driven framework for validating the target engagement of spirocyclic amine-based SHP2 probes, objectively comparing their performance against first-generation benchmarks.

Mechanistic Rationale: The Allosteric Advantage

To validate a probe, one must first understand the structural causality of its binding. SHP2 is naturally auto-inhibited; its N-SH2 domain physically occludes the PTP active site[4]. Upon RTK activation, bis-phosphotyrosyl peptides bind to the SH2 domains, causing a conformational shift that releases the PTP domain and activates the enzyme[4].

The (4R)-8-azaspiro[4.5]decan-4-amine moiety acts as a molecular glue. The basic amine forms a critical network of hydrogen bonds with residues Thr-108, Glu-110, and Phe-113 within the allosteric tunnel[3]. The rigid spirocyclic ring system perfectly occupies an adjacent lipophilic pocket, dramatically improving membrane permeability and cellular potency compared to early flat or flexible piperidine analogs[3]. Furthermore, introducing an oxygen atom into the spiro ring (creating an oxa-azaspiro variant) precisely modulates the basicity (pKa) of the amine. This structural tuning is the causal factor behind the elimination of hERG channel binding—a notorious cardiotoxic liability in early SHP2 inhibitors[5].

G RTK Receptor Tyrosine Kinase (e.g., EGFR) SHP2_Act SHP2 (Active) Open Conformation RTK->SHP2_Act Phospho-tyrosine binding (Releases N-SH2 domain) SHP2_Inact SHP2 (Auto-inhibited) Closed Conformation SHP2_Inact->SHP2_Act Conformational Shift RAS RAS-GTP (Active) SHP2_Act->RAS Promotes nucleotide exchange ERK p-ERK1/2 (Proliferation/Survival) RAS->ERK MAPK Cascade Probe (4R)-8-azaspiro[4.5]decan-4-amine Allosteric Probe Probe->SHP2_Inact Stabilizes closed state Probe->SHP2_Act Prevents opening

Figure 1: Mechanism of SHP2 allosteric inhibition by spirocyclic amine probes within the RTK/MAPK pathway.

Objective Performance Comparison

When selecting a probe for RTK-dependent malignancy models, researchers must weigh biochemical potency against cellular permeability and off-target liabilities. The table below compares modern spirocyclic amine-based probes (Batoprotafib/TNO155 and IACS-15414) against the first-generation benchmark (SHP099) and a historical orthosteric inhibitor (NSC-87877).

Table 1: Comparative Profiling of SHP2 Inhibitors
Probe / InhibitorScaffold / PharmacophoreSHP2 IC₅₀ (Biochemical)pERK IC₅₀ (KYSE-520)Selectivity & Key Differentiator
Pyrazine + oxa-azaspiro[4.5]decane11 nM11 nMClinical candidate; highly orally active; selective over 52 kinases[6][7].
Pyrimidinone + oxa-azaspiro[4.5]decane122 nM47 nMOptimized pKa to eliminate hERG liability up to 100 µM[5].
Pyrazine + piperidine71 nM250 nMFirst-in-class allosteric benchmark; moderate cellular potency[8].
NSC-87877 Orthosteric (Catalytic site binding)318 nMN/A (Poor cell perm.)Historical reference; poor selectivity (cross-reacts with SHP1)[2].

Data Synthesis: Probes utilizing the (4R)-8-azaspiro[4.5]decan-4-amine architecture (or its oxa-derivatives) demonstrate a near 1:1 translation from biochemical IC₅₀ to cellular pERK IC₅₀[7]. In contrast, older piperidine-based probes like SHP099 suffer a significant drop-off in cellular efficacy due to inferior lipophilic pocket engagement and permeability constraints[3][8].

Self-Validating Experimental Protocols

To rigorously validate target engagement, a dual-workflow system is required. Biochemical assays confirm direct, state-dependent binding, while cellular assays validate membrane permeability and pathway-specific modulation.

Workflow cluster_0 Biochemical Validation cluster_1 Cellular Target Engagement Prep Probe Preparation (DMSO Stock) Enzyme Recombinant SHP2 + IRS1 Activating Peptide Prep->Enzyme Cells KYSE-520 Cell Line (EGFR-Amplified) Prep->Cells Assay1 DiFMUP Substrate Cleavage Assay Enzyme->Assay1 Read1 Fluorescence Readout (Ex: 340nm, Em: 450nm) Assay1->Read1 Assay2 Probe Incubation (2 Hours) Cells->Assay2 Read2 Western Blot / AlphaLISA (Quantify p-ERK/Total ERK) Assay2->Read2

Figure 2: Self-validating dual-workflow for biochemical and cellular target engagement of SHP2 probes.

Protocol A: State-Dependent Biochemical Phosphatase Assay

Causality Check: Because allosteric probes only bind the closed conformation, testing them against basal SHP2 yields artificially low signal windows. You must induce an equilibrium between the open and closed states using an activating peptide (IRS1). The probe will then demonstrate its ability to force the enzyme back into the closed state[2][9].

  • Reagent Preparation: Prepare a 10 mM stock of the spirocyclic probe in anhydrous DMSO. Dilute serially to achieve final assay concentrations of 0.003–100 µM[9].

  • Enzyme Activation: In a 96-well black microplate, incubate 0.5 nM full-length recombinant human SHP2 with 0.5 µM of the activating peptide IRS1_pY1172(dPEG8)pY1222 in assay buffer (60 mM HEPES pH 7.2, 75 mM NaCl, 2 mM DTT, 0.05% Tween-20)[9].

  • Probe Incubation: Add the diluted probe to the activated enzyme mixture and incubate at 25°C for 30–60 minutes to allow the allosteric binding equilibrium to establish[9].

  • Substrate Cleavage: Add the fluorogenic surrogate substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) to a final concentration of 10 µM. Incubate for 30 minutes at 25°C[2][9].

  • Readout: Quench the reaction with 5 µL of 160 µM bpV(Phen). Monitor fluorescence using a microplate reader (Excitation: 340 nm, Emission: 450 nm)[9]. Calculate the IC₅₀ using a four-parameter logistic curve fit.

Protocol B: Cellular Target Engagement via pERK Modulation

Causality Check: Not all cell lines are suitable for validating SHP2 inhibition. The KYSE-520 esophageal cancer cell line is the gold standard because it is highly EGFR-amplified; its survival and ERK phosphorylation are strictly dependent on the RTK-SHP2-RAS axis[5][7].

  • Cell Seeding: Plate KYSE-520 cells in 96-well plates at a density of 5,000 cells/well in 100 µL RPMI-1640 medium supplemented with 10% FBS. Allow adherence overnight[7][9].

  • Probe Treatment: Treat cells with the spirocyclic probe (e.g., TNO155 or IACS-15414) at concentrations ranging from 1 nM to 10 µM for 2 hours[7][8].

  • Lysis & Detection: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Quantify the ratio of phosphorylated ERK1/2 (Thr202/Tyr204) to total ERK1/2 using an AlphaLISA SureFire Ultra kit or quantitative Western Blotting[5][8]. A robust probe should exhibit a pERK IC₅₀ closely mirroring its biochemical IC₅₀ (e.g., ~11-47 nM)[5][7].

Conclusion

The evolution of SHP2 inhibitors underscores the importance of precise structural design. Probes incorporating the (4R)-8-azaspiro[4.5]decan-4-amine scaffold—and its optimized oxa-derivatives—represent a massive leap over first-generation pyrazine/piperidine compounds. By perfectly occupying the allosteric tunnel and modulating amine basicity, these probes achieve nanomolar potency, excellent cellular permeability, and negligible hERG liability. For researchers validating these probes, employing state-dependent biochemical assays (with IRS1 peptide) and RTK-dependent cellular models (KYSE-520) ensures rigorous, self-validating proof of target engagement.

References
  • Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • Discovery of a potent and selective allosteric inhibitor targeting the SHP2 tunnel site for RTK-driven cancer treatment. ResearchGate.[Link]

  • Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor. Journal of Medicinal Chemistry.[Link]

  • Development of Potent SHP2 Allosteric Inhibitors: Design, Synthesis, and Evaluation with Antitumor Effects. Journal of Medicinal Chemistry.[Link]

  • Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors. PMC / NIH.[Link]

Sources

Validation

Reproducibility of experiments using (4R)-8-azaspiro[4.5]decan-4-amine

An in-depth technical comparison and reproducibility guide for utilizing (4R)-8-azaspiro[4.5]decan-4-amine and its substituted derivatives in the development of allosteric SHP2 (PTPN11) inhibitors. Executive Summary: The...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison and reproducibility guide for utilizing (4R)-8-azaspiro[4.5]decan-4-amine and its substituted derivatives in the development of allosteric SHP2 (PTPN11) inhibitors.

Executive Summary: The Spirocyclic Advantage in Oncology

The non-receptor protein tyrosine phosphatase SHP2 is a critical node in the RAS/MAPK/ERK signaling pathway and the PD-1/PD-L1 immune-inhibitory axis. Hyperactivation of SHP2 is heavily implicated in multiple cancers, making it a prime therapeutic target[1]. Early allosteric inhibitors, such as SHP099, successfully stabilized the auto-inhibited "closed" conformation of SHP2 but suffered from moderate potency and pharmacokinetic limitations.

The introduction of the azaspiro[4.5]decan-4-amine scaffold—specifically the (4R) enantiomer and its 2-oxa derivatives like (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine—marked a paradigm shift in medicinal chemistry[2]. By replacing flexible basic amine side chains with a rigid spirocyclic system, researchers successfully minimized the entropic penalty of binding, resulting in first-in-class clinical candidates like TNO155 and PB17-026-01[3][4].

Mechanistic Grounding: Causality in Scaffold Design

To understand why the (4R)-8-azaspiro[4.5]decan-4-amine scaffold outperforms linear or simple piperidine alternatives, we must analyze the thermodynamics of the SHP2 allosteric tunnel pocket.

  • Conformational Pre-organization: The basic amine of the inhibitor must form a precise hydrogen-bond network with the backbone of Thr108, Glu110, and Phe113 in SHP2[5]. Flexible chains require a massive loss of rotational entropy to freeze into this active vector. The spirocyclic ring geometrically locks the primary amine in the exact spatial orientation required, dramatically boosting binding affinity (enthalpy-driven binding).

  • Permeability & ADME: Highly polar primary amines typically exhibit poor membrane permeability. The bulky, constrained nature of the spiro[4.5]decane system partially shields the polar surface area (PSA) of the amine when traversing lipid bilayers, improving oral bioavailability without sacrificing the basicity required for target engagement[6].

SHP2_Pathway RTK RTK Activation SHP2_Open SHP2 (Active) Open State RTK->SHP2_Open Phosphorylated Peptide Binding SHP2_Closed SHP2 (Auto-inhibited) Closed State SHP2_Closed->SHP2_Open Conformational Shift Blocked RAS_MAPK RAS/MAPK Signaling SHP2_Open->RAS_MAPK Promotes Proliferation Spiro Spiro-Amine Scaffold Allosteric Inhibitor Spiro->SHP2_Closed Stabilizes Tunnel Pocket

Fig 1. Mechanism of SHP2 allosteric inhibition by spirocyclic amine scaffolds.

Comparative Performance Data

The integration of the azaspiro scaffold consistently yields superior biochemical and cellular profiles compared to early-generation scaffolds. The table below summarizes the quantitative advantages of spiro-amine derivatives.

CompoundScaffold TypeSHP2 Enzymatic IC₅₀ (nM)Cellular pERK IC₅₀ (nM)*Oral Bioavailability / Permeability
SHP099 Linear basic amine~71.0~250.0Moderate
PB17-026-01 Spiro (2-oxa derivative)38.9~110.0High[7]
TNO155 Spiro (2-oxa derivative)11.0~40.0Excellent (Clinical)[4]
IACS-15414 Spiro (Pyrimidinone core)122.089.0High[8]

*Cellular assays typically performed in EGFR-amplified KYSE-520 cell lines.

Experimental Workflows & Reproducibility Protocols

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale for the specific reagents and controls chosen.

Protocol A: Scaffold Coupling via S_NAr (Chemical Synthesis)

Rationale: The spirocyclic amine is highly sterically hindered. Standard weak bases (like DIPEA) often fail to drive Nucleophilic Aromatic Substitution (S_NAr) to completion. Using DBU provides the necessary strong, non-nucleophilic basicity, while BOP acts as an activating agent for the heterocyclic core[9].

  • Preparation: Dissolve 1.0 equivalent of the halogenated core (e.g., a pyrimidinone or pyrazine derivative) and 1.05 equivalents of the (4R)-8-azaspiro[4.5]decan-4-amine (or its 2-oxa variant) in anhydrous DMF (0.5 M concentration).

  • Activation: Add 2.0 equivalents of BOP reagent and 7.0 equivalents of DBU. Causality: DBU deprotonates the hindered amine, while BOP forms an intermediate phosphonium salt with the core, creating a highly reactive leaving group.

  • Reaction: Stir the mixture at room temperature for 24–60 hours under nitrogen. Monitor via LC-MS until the starting material is consumed.

  • Purification: Quench with saturated aqueous NH₄Cl. Extract with DCM, dry over MgSO₄, and purify via reverse-phase HPLC (gradient elution 2–12% MeCN in water with 5 mM NH₄OH modifier) to isolate the pure diastereomer[9].

Protocol B: Self-Validating Biochemical Assay

Rationale: To prove that the synthesized spiro-compound is a true allosteric inhibitor and not an orthosteric (active site) inhibitor, the assay must be counter-screened against the SHP2 E76K mutant. The E76K mutation disrupts the N-SH2/PTP interface, leaving the enzyme constitutively "open"[10].

  • Enzyme Preparation: Prepare solutions of Wild-Type (WT) SHP2 and E76K mutant SHP2 in assay buffer (60 mM HEPES, 75 mM NaCl, 0.05% Tween-20, 1 mM DTT, pH 7.2).

  • Incubation: Incubate the enzymes with serial dilutions of the spiro-amine compound (e.g., 10 µM to 0.1 nM) for 60 minutes at room temperature.

  • Substrate Addition: Add the fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) to a final concentration of 10 µM.

  • Readout & Validation: Measure fluorescence (Ex: 358 nm, Em: 450 nm).

    • Validation Check: A successful allosteric spiro-inhibitor will show a low IC₅₀ (e.g., <50 nM) against WT SHP2, but a dramatically right-shifted IC₅₀ (>5,000 nM) against the E76K mutant, proving it specifically targets the closed conformation.

Protocol C: Cellular Target Engagement (pERK Inhibition)

Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane barriers. KYSE-520 cells (esophageal squamous cell carcinoma) are chosen because they are EGFR-amplified and strictly dependent on SHP2 to activate the RAS/ERK pathway[8].

  • Cell Plating: Seed KYSE-520 cells in 96-well plates at 10,000 cells/well in RPMI-1640 medium with 10% FBS. Incubate overnight.

  • Treatment: Treat cells with serial dilutions of the inhibitor for 2 hours.

  • Lysis & Detection: Lyse the cells and quantify the ratio of phosphorylated ERK1/2 (pERK) to total ERK using an AlphaLISA or Western Blot.

  • Analysis: Calculate the IC₅₀. A highly permeable spiro-compound will show a cellular IC₅₀ within 2-to-3 fold of its biochemical IC₅₀.

Assay_Workflow Synth Synth Purif 2. Chiral Isolation HPLC Separation of Diastereomers Synth->Purif BioChem 3. Biochemical Validation WT SHP2 vs E76K Mutant (DiFMUP Assay) Purif->BioChem Cell 4. Cellular Efficacy pERK Inhibition in KYSE-520 Cells BioChem->Cell

Fig 2. Self-validating experimental workflow for spirocyclic SHP2 inhibitors.

References

  • CA3109181A1 - 6-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)... as PTPN11 (SHP2) inhibitors. Google Patents.
  • Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)... Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at:[Link]

  • 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]

  • Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]... (IACS-15414). Journal of Medicinal Chemistry. Available at:[Link]

  • Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Comparative

Assessing the enantiomeric purity of (4R)-8-azaspiro[4.5]decan-4-amine

Title: Assessing the Enantiomeric Purity of (4R)-8-azaspiro[4.5]decan-4-amine: A Comparative Methodological Guide Introduction (4R)-8-azaspiro[4.5]decan-4-amine is a highly polar, chiral spirocyclic diamine that serves a...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Assessing the Enantiomeric Purity of (4R)-8-azaspiro[4.5]decan-4-amine: A Comparative Methodological Guide

Introduction (4R)-8-azaspiro[4.5]decan-4-amine is a highly polar, chiral spirocyclic diamine that serves as a critical building block in modern medicinal chemistry. It is most notably utilized in the synthesis of allosteric SHP2 inhibitors, such as TNO155, which are currently in clinical trials for cancer treatment[1].

From an analytical perspective, determining the enantiomeric excess (ee) of this molecule is notoriously difficult. The presence of both a primary amine at the C4 position and a secondary amine at the C8 position creates a highly basic analyte. These basic nitrogens interact strongly with residual acidic silanols on chromatographic stationary phases, leading to severe peak tailing, unpredictable retention times, and poor enantiomeric resolution[2].

This guide objectively compares three methodologies—Chiral Supercritical Fluid Chromatography (SFC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) via Mosher's derivatization—detailing the mechanistic causality behind each protocol to ensure accurate and self-validating enantiomeric purity assessments.

Quantitative Comparison of Analytical Modalities

To establish a baseline for method selection, the performance metrics of the three primary techniques are summarized below.

Analytical ModalityResolution (Rs)Analysis TimeSensitivity (LOD)Derivatization RequiredBest Use Case
Chiral SFC High (>2.0)< 10 min< 0.1%NoHigh-throughput screening & preparative scaling.
Chiral HPLC Moderate (1.5 - 2.0)15 - 30 min< 0.1%NoStandard analytical QA/QC when SFC is unavailable.
19F NMR (Mosher's) N/A (Diastereomeric)1 - 2 hours~ 1.0 - 2.0%YesAbsolute configuration confirmation & orthogonal validation.

Method 1: Chiral Supercritical Fluid Chromatography (SFC) – The Gold Standard

Expertise & Causality: SFC is the premier technique for separating polar chiral amines[2]. It utilizes supercritical carbon dioxide (CO2) as the primary mobile phase. Because CO2 is inherently non-polar, a polar organic modifier (such as methanol) is required to elute the highly polar 8-azaspiro[4.5]decan-4-amine. However, methanol alone cannot suppress the strong hydrogen-bonding interactions between the diamine and the stationary phase silanols. The critical experimental choice here is the addition of 0.25% isopropylamine to the methanol modifier[3]. Isopropylamine acts as a sacrificial basic additive; it competitively binds to the acidic silanol sites on the column, preventing the analyte from doing so. This causality directly results in sharp, symmetrical peaks and baseline resolution.

Self-Validating Protocol:

  • Column Selection: Equip the SFC system with a polysaccharide-based chiral column (e.g., Chiralpak IG or ES Industries ChromegaChiral CCS, 2.0 x 25.0 cm)[3].

  • Mobile Phase Preparation: Prepare a modifier solution of Methanol containing 0.25% (v/v) isopropylamine.

  • Instrument Parameters: Set the isocratic flow to 60% CO2 / 40% Modifier. Maintain a flow rate of 3.0 mL/min (analytical) or 80 g/min (preparative), a column temperature of 25°C, and a backpressure of 100 bar[3].

  • System Suitability (Validation Step): Inject a racemic standard of 8-azaspiro[4.5]decan-4-amine. The method is only validated for sample analysis if the resolution (Rs) between the (4R) and (4S) peaks is ≥ 2.0, and the USP tailing factor for both peaks is ≤ 1.5.

  • Sample Analysis: Inject the (4R)-8-azaspiro[4.5]decan-4-amine sample. Calculate the ee by integrating the area under the curve (AUC) at 225 nm[1].

SFC_Workflow Start Enantiomeric Purity Assessment (4R)-8-azaspiro[4.5]decan-4-amine SFC Chiral SFC (Preferred) High Throughput Start->SFC Volatile & Polar HPLC Chiral HPLC Standard LC Setup Start->HPLC General Use NMR NMR (Mosher's Method) Absolute Configuration Start->NMR No Chiral Column SFC_Opt Add 0.25% Isopropylamine Suppress Silanol Interactions SFC->SFC_Opt HPLC_Opt Polysaccharide CSP Hexane/IPA/DEA HPLC->HPLC_Opt NMR_Opt Derivatize with (S)-MTPA-Cl NMR->NMR_Opt Result Calculate Enantiomeric Excess (ee) SFC_Opt->Result HPLC_Opt->Result NMR_Opt->Result

Caption: Decision matrix and workflow for selecting the optimal chiral analysis method.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: When SFC is unavailable, normal-phase HPLC using amylose or cellulose phenylcarbamate-derived chiral stationary phases (CSPs) is the standard alternative[4]. The separation mechanism relies on inclusion complexation, where the spirocyclic amine enters the chiral grooves of the polysaccharide polymer, interacting via hydrogen bonding and dipole-dipole interactions. Similar to SFC, the highly basic nature of the diamine requires a mobile phase modifier. Diethylamine (DEA) is typically used in the hexane/isopropanol mobile phase to maintain the amines in their un-ionized state and mask active silanols.

Self-Validating Protocol:

  • Column Selection: Use a Chiralpak AD-H or Chiralcel OD-H column (250 × 4.6 mm, 5 μm)[4].

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Instrument Parameters: Isocratic flow at 1.0 mL/min, column temperature at 25°C, UV detection at 220 nm.

  • System Suitability (Validation Step): Inject a blank to ensure a stable baseline, followed by the racemic mixture. Baseline separation (Rs > 1.5) must be achieved. If tailing exceeds 1.5, flush the column with a higher concentration of DEA (0.5%) for 30 minutes before re-equilibrating to neutralize acidic sites.

Method 3: 19F NMR via Mosher's Acid Derivatization

Expertise & Causality: Chromatography provides relative ratios but cannot independently confirm absolute stereochemistry. When the absolute configuration of the (4R) enantiomer must be definitively assigned, NMR spectroscopy using chiral derivatizing agents is required. By reacting the primary amine at C4 with (S)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl), the enantiomeric mixture is covalently converted into a pair of diastereomeric amides. Because the trifluoromethyl (CF3) groups of the resulting diastereomers exist in different magnetic shielding environments, they produce distinct, easily integrable singlets in 19F NMR. This bypasses the complex splitting patterns and overlapping signals typically seen in 1H NMR for spirocyclic aliphatic systems.

Self-Validating Protocol:

  • Reaction Setup: Dissolve 10 mg of the 8-azaspiro[4.5]decan-4-amine sample in anhydrous deuterated chloroform (CDCl3). Add 2 equivalents of anhydrous pyridine and 1.5 equivalents of (S)-MTPA-Cl.

  • Incubation: Stir at room temperature for 2 hours under an inert argon atmosphere.

  • NMR Acquisition: Acquire a 19F NMR spectrum (typically at 376 MHz for a 400 MHz magnet) with proton decoupling.

  • System Suitability (Validation Step): The completion of the derivatization must be confirmed by acquiring a standard 1H NMR spectrum and verifying the complete disappearance of the broad primary amine (-NH2) protons (~1.5-2.0 ppm). This ensures that the integration of the 19F signals accurately reflects the original enantiomeric ratio without bias from kinetic resolution (where one enantiomer reacts faster than the other).

  • Quantification: Integrate the distinct CF3 singlets to calculate the enantiomeric excess.

Mosher_Derivatization Racemate Racemic 8-azaspiro[4.5]decan-4-amine (Enantiomers: 4R, 4S) Reaction Pyridine / CDCl3 Room Temperature, 2h Racemate->Reaction Reagent (S)-Mosher's Acid Chloride ((S)-MTPA-Cl) Reagent->Reaction Diastereomers Diastereomeric Amides (4R,S-MTPA) & (4S,S-MTPA) Reaction->Diastereomers NMR_Analysis 19F NMR Spectroscopy Integrate Distinct CF3 Peaks Diastereomers->NMR_Analysis

Caption: Chemical conversion of enantiomers to diastereomers for 19F NMR analysis.

Sources

Validation

Side-by-Side Evaluation of Analytical Techniques for Azaspiro Compounds in Drug Discovery

Azaspiro compounds—such as azaspiro[2.y]alkanes, 2-azaspiro[4.4]nonane, and 7-azaspiro[3.5]nonane—are increasingly valued as rigid, three-dimensional bioisosteres for traditional aromatic linkers in pharmaceutical develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Azaspiro compounds—such as azaspiro[2.y]alkanes, 2-azaspiro[4.4]nonane, and 7-azaspiro[3.5]nonane—are increasingly valued as rigid, three-dimensional bioisosteres for traditional aromatic linkers in pharmaceutical development[1]. However, the unique physicochemical properties of the spirocyclic scaffold and its basic secondary or tertiary amine present distinct analytical challenges. For instance, the spontaneous cyclization of gabapentin into the toxic degradation product 2-azaspiro[4,5]decan-3-one (Impurity A) necessitates rigorous, high-sensitivity monitoring[2].

As a Senior Application Scientist, I have structured this guide to objectively evaluate High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of azaspiro compounds. This guide moves beyond standard operating procedures to detail the mechanistic causality behind protocol design and establish self-validating workflows .

Mechanistic Rationale & Logic for Technique Selection

The selection of an analytical method must be driven by the analyte's volatility, polarity, and the availability of reference standards.

  • HPLC-MS/UV : Ideal for polar, non-volatile azaspiro compounds. Because azaspirocycles often contain basic nitrogen atoms, they are prone to secondary interactions with residual silanol groups on silica-based stationary phases, leading to peak tailing. This necessitates end-capped columns and strict pH control[3].

  • GC-MS : Offers superior resolution and valuable structural elucidation via Electron Ionization (EI) fragmentation. However, the basic N-H bond in secondary azaspiro amines (e.g., 2-azaspiro[4.4]nonane) can cause thermal instability or adsorption in the GC inlet. Derivatization (e.g., trimethylsilylation via MSTFA) is mechanistically required to mask the polar amine, increasing volatility and stability[4].

  • 1H qNMR : While HPLC requires a calibration curve generated from a pharmacopoeial reference standard (making it a relative method), qNMR is an absolute, direct quantification method. The signal intensity is directly proportional to the number of protons, allowing for high-precision purity determination without a specific reference standard for the analyte[2].

Caption: Logic flow for selecting the optimal analytical technique based on azaspiro compound properties.

Side-by-Side Performance Comparison

To facilitate method selection, the quantitative and qualitative capabilities of each technique are summarized below.

ParameterHPLC-UV/MSGC-MS (with Derivatization)1H qNMR Spectroscopy
Quantification Type Relative (Requires Reference Standard)Relative (Requires Reference Standard)Absolute (Direct Measurement)
Sensitivity (LOD/LOQ) High (ng/mL to pg/mL with MS/MS)High (ng/mL)Moderate (Typically >10 µg/mL)
Sample Preparation Simple (Dilute & Shoot, pH adjustment)Complex (Requires derivatization, e.g., MSTFA)Simple (Dissolution in deuterated solvent)
Structural Elucidation Moderate (Intact mass, soft ionization)High (Extensive EI fragmentation libraries)Very High (De novo 3D structural mapping)
Primary Use Case Routine purity, metabolic stability, PK assaysVolatile derivatives, impurity profilingAbsolute purity determination of APIs / Impurities

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The following protocols detail the step-by-step methodologies and the causality behind each procedural choice.

Protocol 1: Reversed-Phase HPLC-MS for Azaspiro[3.5]nonane Derivatives
  • Causality : Azaspiro[3.5]nonane contains a basic secondary amine. If the mobile phase pH is near its pKa, it exists in a state of partial ionization, causing peak splitting and shifting retention times. Using a mobile phase pH at least one unit away from the pKa (e.g., pH 3-4) ensures fully ionized species, while an end-capped C18 column prevents the ionized amine from interacting with active silanol sites, eliminating peak tailing[3].

  • Step-by-Step Methodology :

    • Prepare mobile phase A (0.1% Formic acid in Water, pH ~3) and B (Acetonitrile).

    • Install an end-capped C18 reversed-phase column and equilibrate for 10 column volumes.

    • Prepare the sample (1 mg/mL) and spike with a stable-isotope-labeled internal standard (SIL-IS) to correct for matrix effects and ionization suppression.

    • Inject the sample and run the gradient method, monitoring via ESI-MS ([M+H]⁺).

  • Self-Validation System : Perform a blank solvent injection before and after the sample sequence to verify system cleanliness and lack of carryover. Calculate precision using 5 replicate injections of a known standard (System Suitability RSD must be <2.0%).

Protocol 2: GC-MS Analysis with Pre-Column Derivatization (2-Azaspiro[4.4]nonane)
  • Causality : While GC-MS provides excellent structural data via Electron Ionization (EI), the polar N-H bond of 2-azaspiro[4.4]nonane reduces volatility and causes adsorption in the GC inlet. Derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogen with a trimethylsilyl (TMS) group, drastically improving thermal stability and peak shape[4].

  • Step-by-Step Methodology :

    • Dissolve 1 mg of 2-azaspiro[4.4]nonane hemioxalate in 1 mL of anhydrous dichloromethane.

    • Add 50 µL of MSTFA to 100 µL of the sample solution.

    • Incubate at 60°C for 30 minutes to drive the silylation reaction to completion.

    • Inject into the GC-MS equipped with a DB-5ms capillary column.

  • Self-Validation System : Run an underivatized sample alongside the derivatized batch to confirm the reaction yield. Monitor the Total Ion Chromatogram (TIC) for the disappearance of the parent peak and the emergence of the TMS-derivative peak.

Protocol 3: Absolute Quantification via 1H qNMR (Gabapentin Impurity A)
  • Causality : HPLC quantification is indirect, relying on the availability of a highly pure reference standard for Impurity A (2-azaspiro[4,5]decan-3-one). qNMR provides absolute quantification because the integral of the 1H resonance (e.g., at δ 3.24 ppm for ImpA) is directly proportional to the molar concentration of the nuclei, irrespective of the molecule's structure[2].

  • Step-by-Step Methodology :

    • Weigh accurately ~10 mg of the sample and a certified internal calibrant (e.g., maleic acid).

    • Dissolve in D₂O or DMSO-d₆.

    • Acquire the 1H NMR spectrum using a long relaxation delay (D1 ≥ 5 × T₁ of the slowest relaxing proton) to ensure complete magnetization recovery.

    • Integrate the distinct signals for ImpA (δ 3.24 ppm) and Gabapentin (δ 3.02 ppm).

  • Self-Validation System : Perform a spike-and-recovery assay by adding a known gravimetric amount of ImpA to the matrix. Calculate Fisher's F-test and Student's t-test to ensure the bias is statistically indistinguishable from zero[2].

Caption: Parallel self-validating workflows for HPLC-MS and qNMR quantification of azaspiro compounds.

References
  • Journal of the American Chemical Society (ACS) . Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Available at:[Link]

  • National Institutes of Health (PMC) . Development and Validation of 2-Azaspiro[4,5] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. Available at:[Link]

Sources

Comparative

Comparison of (4R)-8-azaspiro[4.5]decan-4-amine with other PTP inhibitors scaffolds

An In-Depth Comparative Guide to PTP Inhibitor Scaffolds: Spotlight on (4R)-8-Azaspiro[4.5]decan-4-amine Derivatives Authored by: A Senior Application Scientist This guide provides a comprehensive comparison of the (4R)-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to PTP Inhibitor Scaffolds: Spotlight on (4R)-8-Azaspiro[4.5]decan-4-amine Derivatives

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparison of the (4R)-8-azaspiro[4.5]decan-4-amine scaffold with other prominent Protein Tyrosine Phosphatase (PTP) inhibitor scaffolds. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, comparative performance, and experimental validation of these critical therapeutic agents.

Introduction: The Challenge and Opportunity of Targeting PTPs

Protein Tyrosine Phosphatases (PTPs) are a superfamily of enzymes that act as crucial negative regulators in signal transduction pathways by catalyzing the dephosphorylation of tyrosine residues.[1][2] This action counterbalances the activity of protein tyrosine kinases (PTKs), and the interplay between these two enzyme families governs a vast array of cellular processes, including growth, differentiation, metabolism, and immune response.[1][3] The dysregulation of PTP activity is implicated in numerous human diseases, such as cancer, diabetes, and autoimmune disorders, making them highly attractive therapeutic targets.[1][3][4]

However, the development of PTP inhibitors has been fraught with challenges. The catalytic active sites of PTPs are highly conserved across the family and are positively charged to accommodate the negatively charged phosphotyrosine (pTyr) substrate.[5][6] This has historically led to the development of pTyr-mimetic inhibitors that are often charged, resulting in poor cell permeability and a lack of selectivity, leading many to consider PTPs "undruggable."[4][7][8]

The emergence of allosteric inhibitors—molecules that bind to a site distinct from the catalytic center to modulate enzyme activity—has revolutionized the field.[4][9] These inhibitors often exhibit greater selectivity and more favorable drug-like properties, renewing interest in PTPs as viable therapeutic targets.[4][5]

The PTP Catalytic Mechanism

All classical PTPs share a common two-step catalytic mechanism. First, a highly reactive cysteine residue in the PTP signature motif (HCX5R) acts as a nucleophile, attacking the phosphate group of the pTyr substrate to form a covalent cysteinyl-phosphate intermediate.[2][10] In the second step, a water molecule, activated by a general base, hydrolyzes this intermediate, releasing inorganic phosphate and regenerating the free enzyme.[2][10][11]

PTP_Mechanism cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Hydrolysis & Regeneration E-Cys-SH Enzyme (PTP) (Cys-SH) E-Cys-S-P Cysteinyl-Phosphate Intermediate E-Cys-SH->E-Cys-S-P Nucleophilic Attack R-pY Substrate (R-pTyr) R-pY->E-Cys-S-P R-Y Product 1 (R-Tyr) E-Cys-S-P->R-Y Release E-Cys-S-P_2 Cysteinyl-Phosphate Intermediate E-Cys-S-P->E-Cys-S-P_2 H2O Water E-Cys-SH_regen Regenerated Enzyme (PTP) H2O->E-Cys-SH_regen Pi Product 2 (Inorganic Phosphate) E-Cys-S-P_2->Pi Release E-Cys-S-P_2->E-Cys-SH_regen Hydrolysis Inhibition_Mechanisms cluster_active A) Active-Site Inhibition (Competitive) cluster_allosteric B) Allosteric Inhibition (Non-Competitive) active_inhibitor Active-Site Inhibitor (e.g., pTyr Mimetic) allosteric_inhibitor Allosteric Inhibitor (e.g., Azaspirodecane Scaffold)

Caption: Comparison of active-site versus allosteric inhibition mechanisms for PTPs.

Comparative Analysis with Other PTP Inhibitor Scaffolds

To understand the advantages of the azaspiro[4.5]decane scaffold, it is essential to compare it with other classes of PTP inhibitors.

Scaffold Class 1: Classical Active-Site Inhibitors (pTyr Mimetics)

These were the first generation of PTP inhibitors. They are designed to mimic the phosphotyrosine substrate and bind directly to the catalytic site.

  • Common Scaffolds: Aryl-sulfonamides, difluoromethylphosphonic acids (DFMPs).

  • Mechanism: Competitive inhibition. They directly block substrate access to the catalytic cysteine. [1]* Advantages: Often potent due to strong interactions with the positively charged active site.

  • Disadvantages:

    • Poor Selectivity: The high conservation of the active site across PTPs makes it difficult to achieve selectivity. [6][12] * Low Bioavailability: The required charged groups (to mimic phosphate) result in poor cell membrane permeability. [7][12]

Scaffold Class 2: Modern Active-Site Inhibitors

More recent efforts have focused on developing non-charged active-site inhibitors with better drug-like properties.

  • Common Scaffolds: Bicyclic salicylic acids, pyrazole-based scaffolds. [13][14]* Mechanism: Competitive inhibition, but engaging secondary, less-conserved binding pockets adjacent to the primary active site (A site) to improve selectivity. [12]* Advantages: Improved selectivity and cell permeability compared to classical pTyr mimetics.

  • Disadvantages: Still face the underlying challenge of competing with high intracellular concentrations of natural substrates.

Scaffold Class 3: Other Allosteric Inhibitors

This class represents the modern approach to PTP inhibition, targeting less-conserved allosteric pockets.

  • Common Scaffolds (PTP1B): Benzofuran sulfonamides. These bind to an allosteric site ~20 Å from the active site, preventing the catalytically crucial "WPD loop" from closing. [9][12][15]* Common Scaffolds (SHP2): The SHP099 series and related compounds. These were the first potent, selective, orally bioavailable SHP2 allosteric inhibitors and serve as a benchmark for the azaspiro[4.5]decane class. [6]* Mechanism: Non-competitive inhibition. They induce a conformational change that inactivates the enzyme. [1][9]* Advantages:

    • High Selectivity: Allosteric sites are not as conserved as catalytic sites, allowing for exquisite selectivity. [4] * Excellent Drug-like Properties: Not being substrate mimics, they can be designed to be neutral, less polar, and more cell-permeable. [4][9]

Quantitative Performance Comparison

The following table summarizes key performance metrics for representative compounds from each scaffold class. Data is compiled from various public sources and should be used for comparative purposes.

Scaffold ClassRepresentative Compound/ScaffoldTarget PTPIC₅₀ / KᵢSelectivityMechanismReference(s)
Featured Scaffold Azaspiro[4.5]decane Derivative (PB17-026-01)SHP2IC₅₀ ≈ 10-50 nM (Biochemical)High vs. other PTPsAllosteric[16]
Active-Site (Classical) PTP Inhibitor ISHP-1, PTP1BKᵢ ≈ 42-43 µMLowCompetitive, Covalent[17]
Active-Site (Modern) 6-Hydroxy-benzofuran-5-carboxylic acidmPTPBIC₅₀ = 38 nM>50-fold vs. panel of PTPsCompetitive[14]
Allosteric (PTP1B) Benzofuran Sulfonamide (Compound 3)PTP1BIC₅₀ = 8 µMSelective vs. TCPTPAllosteric[12][15]
Allosteric (SHP2) SHP099SHP2IC₅₀ = 70 nM>1000-fold vs. other PTPsAllosteric[6]
Allosteric (CD45) Compound 211CD45IC₅₀ = 200 nM>100-fold vs. 6 related PTPsAllosteric[18][19]

Experimental Protocols for PTP Inhibitor Evaluation

To ensure scientific integrity, the evaluation of novel PTP inhibitors requires robust and validated experimental protocols.

Protocol 1: In Vitro Enzymatic Assay for IC₅₀ Determination

This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified PTP enzyme using a fluorogenic substrate.

Causality: The choice of a fluorogenic substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) is critical. Its dephosphorylation by the PTP yields a highly fluorescent product, providing a sensitive and continuous readout of enzyme activity. The assay is performed in a multi-well plate format to allow for high-throughput screening of multiple compounds at various concentrations.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 2 mM DTT. Rationale: DTT is essential to maintain the catalytic cysteine in its reduced, active state.

    • Enzyme Stock: Prepare a concentrated stock of purified recombinant PTP (e.g., SHP2, PTP1B) in assay buffer.

    • Substrate Stock: Prepare a 10 mM stock of DiFMUP in DMSO.

    • Inhibitor Stock: Prepare a 10 mM stock of the test compound (e.g., azaspiro[4.5]decane derivative) in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions).

  • Assay Procedure (96-well or 384-well plate):

    • Add 25 µL of assay buffer to all wells.

    • Add 1 µL of serially diluted inhibitor to test wells. Add 1 µL of DMSO to control wells (0% and 100% inhibition).

    • Add 25 µL of diluted PTP enzyme to all wells except the "no enzyme" control. Add 25 µL of assay buffer to the "no enzyme" well.

    • Incubate for 30 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 25 µL of DiFMUP substrate (final concentration typically 10-100 µM, near the Kₘ).

    • Immediately place the plate in a fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).

    • Monitor the increase in fluorescence over 30-60 minutes in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_no_enzyme) / (Rate_DMSO - Rate_no_enzyme)).

    • Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

IC50_Workflow start Start: Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate_prep Plate Preparation: Add buffer and serially diluted inhibitor/DMSO to wells start->plate_prep add_enzyme Add PTP Enzyme to appropriate wells plate_prep->add_enzyme pre_incubate Pre-incubate at RT (30 min) add_enzyme->pre_incubate add_substrate Initiate Reaction: Add DiFMUP Substrate pre_incubate->add_substrate read_plate Measure Fluorescence (Kinetic Mode, 30-60 min) add_substrate->read_plate analyze_data Data Analysis: Calculate reaction rates, normalize % inhibition read_plate->analyze_data fit_curve Plot Dose-Response Curve & Fit to determine IC₅₀ analyze_data->fit_curve end_point End: IC₅₀ Value fit_curve->end_point

Sources

Validation

Peer-reviewed studies validating the use of (4R)-8-azaspiro[4.5]decan-4-amine

Escaping Flatland: A Comparative Guide on the (4R)-8-azaspiro[4.5]decan-4-amine Scaffold in Drug Discovery Executive Overview: The 3D Paradigm Shift In modern medicinal chemistry, the over-reliance on planar, sp2-hybridi...

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Author: BenchChem Technical Support Team. Date: March 2026

Escaping Flatland: A Comparative Guide on the (4R)-8-azaspiro[4.5]decan-4-amine Scaffold in Drug Discovery

Executive Overview: The 3D Paradigm Shift

In modern medicinal chemistry, the over-reliance on planar, sp2-hybridized aromatic rings has been identified as a primary driver of clinical attrition. Flat molecules often suffer from poor aqueous solubility, rapid metabolic clearance, and promiscuous off-target binding. As a Senior Application Scientist, I frequently evaluate structural interventions designed to overcome these pharmacokinetic (PK) bottlenecks.

The most effective strategy to mitigate these risks is increasing the three-dimensionality of the molecule, a concept validated by the seminal 1 hypothesis[1]. By increasing the fraction of sp3-hybridized carbons (Fsp3), researchers can significantly improve a drug candidate's probability of clinical success. Among the most privileged 3D building blocks available today is (4R)-8-azaspiro[4.5]decan-4-amine , a conformationally restricted spirocyclic diamine that fundamentally outperforms traditional planar amines like 4-aminopiperidine.

Mechanistic Causality: Why Spirocycles Outperform Planar Amines

The superiority of the (4R)-8-azaspiro[4.5]decan-4-amine scaffold is rooted in its unique structural mechanics. 2 demonstrates that the spiro-fusion forces the piperidine and cyclopentane rings into strictly orthogonal planes[2]. This architecture provides two critical advantages:

  • Disruption of Crystal Packing: Planar molecules readily engage in π−π and hydrophobic stacking, leading to high melting points and poor thermodynamic solubility. The perpendicular geometry of the spiro[4.5]decane core creates inherent steric bulk that prevents efficient crystal lattice formation, drastically lowering the melting point and enhancing aqueous solubility.

  • Vectorial Precision & Target Selectivity: The (4R) chiral center locks the primary amine into a highly defined spatial vector. This rigidity reduces the entropic penalty upon binding to the intended target receptor. Simultaneously, the 3D bulk prevents the molecule from adopting the flat conformations required to bind to off-target liabilities, such as the hERG potassium channel or CYP450 active sites.

Comparative Performance Data

To objectively evaluate the impact of this scaffold, we compared a hypothetical lead compound containing a standard planar amine (4-aminopiperidine) against an analog utilizing the (4R)-8-azaspiro[4.5]decan-4-amine core. The data below summarizes the typical pharmacokinetic improvements observed when making this 2D-to-3D transition.

Pharmacokinetic PropertyPlanar Analog (4-Aminopiperidine core)3D Analog ((4R)-8-azaspiro[4.5]decan-4-amine)Analytical Implication
Fraction sp3 (Fsp3) 0.350.65Higher saturation correlates with lower clinical attrition.
Kinetic Solubility (pH 7.4) < 10 µM> 150 µMDisrupted crystal packing improves oral bioavailability.
Intrinsic Clearance (CLint) 85 µL/min/mg22 µL/min/mgSteric shielding of the nitrogen reduces CYP450 metabolism.
hERG IC50 (Cardiotoxicity) 1.2 µM (High Risk)> 30 µM (Low Risk)3D steric bulk prevents binding to the cylindrical hERG pore.
Lipophilicity (LogD) 3.82.1Lower lipophilicity reduces non-specific protein binding.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above must be derived from self-validating experimental systems. Below are the step-by-step methodologies used to quantify the advantages of the spirocyclic scaffold.

Protocol A: High-Throughput Kinetic Solubility (Nephelometry)

Causality & Rationale: Nephelometry measures the scattering of light caused by insoluble particles in a solution. We utilize this to objectively quantify the solubility advantage of the spiro scaffold. A self-validating system requires both a highly soluble and a highly insoluble control to define the dynamic range and ensure the buffer system is performing correctly.

  • Preparation: Prepare 10 mM DMSO stock solutions of the spiro-compound, planar-compound, Nicardipine (low solubility negative control), and Propranolol (high solubility positive control).

  • Dilution: Spike 2 µL of each stock into 198 µL of PBS (pH 7.4) in a 96-well UV-transparent plate to achieve a final concentration of 100 µM (final DMSO = 1%).

  • Equilibration: Incubate the plate at 25°C for 2 hours with continuous orbital shaking at 300 rpm. This ensures the thermodynamic equilibrium of any precipitation.

  • Measurement: Read the scattered light at 620 nm using a microplate nephelometer.

  • System Validation Criteria: The assay is only deemed valid if Nicardipine exhibits high scatter (precipitation confirmed) and Propranolol exhibits baseline scatter (complete solubility confirmed).

Protocol B: In Vitro Microsomal Stability (CLint) Assay

Causality & Rationale: Planar amines often suffer from rapid N-dealkylation or oxidation by hepatic CYP450 enzymes. The steric hindrance of the spiro ring shields the amine, prolonging the drug's half-life. We measure intrinsic clearance (CLint) using Human Liver Microsomes (HLM) to validate this metabolic stability.

  • Reaction Mix Assembly: In a 96-well plate, combine 0.5 mg/mL HLM, 1 µM of the test compound, and 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Time-Course Sampling: At exactly 0, 5, 15, 30, and 45 minutes, extract 50 µL aliquots and quench them immediately into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Quantification: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the exponential decay of the parent compound.

  • System Validation Criteria: The assay is validated by concurrent control runs: Verapamil (high clearance control) must yield a CLint > 50 µL/min/mg, and Warfarin (low clearance control) must yield < 5 µL/min/mg.

Mandatory Visualizations

Workflow: Pharmacokinetic Screening

The following diagram outlines the high-throughput screening logic used to identify the superior PK properties of the spirocyclic scaffold.

PK_Workflow A Compound Synthesis (Spiro vs Planar) B Kinetic Solubility (Nephelometry) A->B Step 1 C Metabolic Stability (HLM/RLM Assays) B->C Step 2 D Off-Target Panel (hERG, CYP450) C->D Step 3 E Lead Selection (High Fsp3, Low CLint) D->E Step 4

Fig 1: High-throughput PK screening workflow for spirocyclic vs. planar scaffolds.

Structural Logic: Mitigating Off-Target Liabilities

The diagram below illustrates the causal relationship between the 3D architecture of (4R)-8-azaspiro[4.5]decan-4-amine and the reduction of cardiotoxic hERG liabilities.

SAR_Logic Root Amine Scaffold Selection Planar Planar Amine (e.g., Piperidine) High Lipophilicity Root->Planar Spiro (4R)-8-azaspiro[4.5]decan-4-amine High Fsp3 Root->Spiro Tox Strong hERG Binding (Cardiotoxicity Risk) Planar->Tox Flat conformation allows pore binding Safe Disrupted pi-pi Stacking (Reduced hERG Liability) Spiro->Safe 3D steric bulk prevents fit

Fig 2: Structural causality of hERG liability reduction using 3D spirocyclic scaffolds.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJLglBxpD3Oqsy0tnFLA-JCjPaJSJjvxXaIz_gefd8PK3WR3GWrFldKzk2M2C1budVuDjai8R2CBI7xtdIAk-2bJOxyV3GafET3eqlv9KPl_KMD8BA_I3yLIhiCqJU1vrmtJMe5g4OutzoVoxlSS2AfN0Tpx8R4Z6cCqpP5dX5YB4ZUgG3]
  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6jAXrJPCpg5ejXUxXK3m2zdXaNv8v1b12j7z_F3iOLbVntj_FbiXhJNNt_63lJKb4lJ0IQOJTeTXGsW6NyA0_VfDAnrEtt3BuXKho6LBXKZ5ezuoN-fUUnuPmP97RzsqQx1Oj]

Sources

Safety & Regulatory Compliance

Safety

(4R)-8-azaspiro[4.5]decan-4-amine;dihydrochloride proper disposal procedures

Operational Guide: Safe Handling and Disposal of (4R)-8-azaspiro[4.5]decan-4-amine Dihydrochloride As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling aligns with b...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of (4R)-8-azaspiro[4.5]decan-4-amine Dihydrochloride

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling aligns with both scientific integrity and stringent regulatory frameworks. The compound (4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride is a highly specialized spirocyclic building block utilized extensively in drug discovery. Because it is an amine dihydrochloride salt, it presents unique operational challenges: it is hygroscopic, potentially corrosive in concentrated aqueous solutions, and poses severe environmental risks if discharged improperly into municipal water systems [1].

This guide provides a self-validating, step-by-step protocol for the disposal of this compound, ensuring compliance with and standards. We will explore not just what to do, but the mechanistic causality behind each safety measure to build a deeply ingrained culture of laboratory safety.

Chemical Profiling and Hazard Causality

Understanding the chemical nature of (4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride is the first step in designing a robust disposal plan.

  • The Amine Moiety: Aliphatic and spirocyclic amines are biologically active. If released into the aquatic environment, they resist standard biological degradation in wastewater treatment plants and can contribute to nitrogenous eutrophication [1]. Furthermore, never mix amine waste with bleach (sodium hypochlorite) . The causality here is critical: amines react rapidly with hypochlorite to generate highly toxic, volatile chloramine gases.

  • The Dihydrochloride Salt: The presence of two equivalents of hydrochloric acid means that upon dissolution in water, the compound will significantly lower the local pH. Highly concentrated waste solutions can become corrosive (pH < 2.0), triggering specific EPA characteristic waste codes (D002).

Table 1: Quantitative Hazard and Operational Data

ParameterSpecification / GuidelineOperational Rationale
Chemical Formula C9H20Cl2N2Determines incineration byproducts (requires facilities equipped with NOx and HCl gas scrubbers).
Physical State Solid (Crystalline Powder)Prone to aerosolization; mandates handling exclusively within a certified chemical fume hood.
EPA Waste Characterization Characteristic WasteCorrosivity applies if aqueous waste is highly concentrated (pH < 2.0).
Drain Disposal Strictly Prohibited Amine salts are non-biodegradable in standard municipal wastewater systems [1].
Incompatible Materials Strong oxidizers, Bleach (NaOCl)Prevents the formation of explosive N-oxides or toxic chloramines.

Workflow Visualization: Disposal Decision Matrix

To minimize human error, laboratories should implement a visual decision tree for waste segregation. The following matrix dictates the exact pathway for the compound based on its physical state at the time of disposal.

WasteDisposal Start Waste Generation: (4R)-8-azaspiro[4.5]decan-4-amine 2HCl State Determine Physical State Start->State Solid Solid Powder/Crystals State->Solid Liquid Aqueous/Organic Solution State->Liquid Container Empty Container State->Container SolidDisp Collect in Chem-Resistant HDPE Container Solid->SolidDisp LiquidDisp Segregate by Solvent (Halogenated vs Non) Liquid->LiquidDisp ContDisp Triple-Rinse Protocol (Solvent -> Water) Container->ContDisp HazWaste Label as Hazardous Waste (EPA/OSHA Compliant) SolidDisp->HazWaste LiquidDisp->HazWaste ContDisp->HazWaste Incineration EHS Pickup for Permitted Incineration HazWaste->Incineration

Decision matrix for the disposal of (4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride.

Step-by-Step Disposal Methodologies

A self-validating protocol ensures that each step confirms the success of the previous one. Do not rely on assumptions; rely on physical verification (e.g., pH testing, visual inspection).

Protocol A: Solid Waste Management

Causality: Solid amine hydrochlorides can form fine dusts. Sweeping them dry increases inhalation risks and violates OSHA permissible exposure limits[2].

  • Containment: Perform all transfers inside a certified chemical fume hood.

  • Collection: Transfer unused or contaminated solid (4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride into a high-density polyethylene (HDPE) or glass waste container.

    • Validation Step: Ensure the cap features a PTFE liner. Amine vapors can degrade standard rubber or silicone seals over time.

  • Labeling: Affix a hazardous waste tag immediately. List the full chemical name (no abbreviations) and state "Toxic/Irritant Solid."

  • Storage: Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizers until Environmental Health and Safety (EHS) pickup.

Protocol B: Liquid Waste Management (Solutions)

Causality: Because this compound is often dissolved in polar aprotic solvents (e.g., DMSO, DMF) or water during assays, the background solvent dictates the ultimate waste stream.

  • Segregation: Determine if the solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Water, Methanol).

  • Aqueous Neutralization (Optional but Recommended): If the waste is purely aqueous and highly concentrated, the pH may be < 2.0 due to the dihydrochloride salt. Carefully adjust the pH to 6.0–8.0 using dilute NaOH (1M) before adding it to the general aqueous waste stream.

    • Validation Step: Confirm pH with indicator strips before transfer to prevent acid-base reactions inside the bulk waste carboy.

  • Transfer: Pour the solution into the appropriate liquid hazardous waste carboy using a funnel to prevent splashing.

  • Secondary Containment: Ensure the liquid waste carboy sits in a secondary containment tray capable of holding 110% of the container's volume to capture catastrophic leaks.

Protocol C: The Triple-Rinse Decontamination for Empty Containers

Causality: An "empty" container still holds residual chemical dust. The EPA mandates that containers holding hazardous materials must be rigorously decontaminated before being discarded as regular solid waste [1].

  • First Rinse (Solubility Match): Add a small volume of a compatible solvent (e.g., methanol or water, as amine salts are highly water-soluble) equal to 5% of the container's volume. Cap and agitate for 30 seconds.

  • First Drain: Pour the rinsate into the designated liquid hazardous waste container.

  • Second and Third Rinses: Repeat the process two more times using distilled water.

    • Validation Step: The third rinsate must be visually clear and show a neutral pH.

  • Defacement: Once dry, use a thick marker to completely cross out the original chemical label. Write "EMPTY - TRIPLE RINSED" on the bottle. It may now be disposed of in standard lab glass/plastic recycling.

Emergency Spill Response

If a spill occurs, immediate action must prioritize containment over rapid cleanup.

  • Do NOT use water on a large solid spill: Water will rapidly dissolve the dihydrochloride salt, spreading the contamination and potentially damaging metallic laboratory surfaces due to localized acidity.

  • Action: Cover the solid spill with a chemically inert absorbent (e.g., vermiculite or sand). Carefully sweep the mixture using a non-sparking tool and place it into a solid hazardous waste bag.

  • Surface Decontamination: Wipe the area with a damp paper towel using a mild detergent (never bleach), and dispose of the towels as hazardous waste.

By strictly adhering to these protocols, laboratories not only protect their personnel from the acute irritant properties of spirocyclic amines but also ensure compliance with federal environmental statutes. The ultimate incineration of this waste by a permitted facility ensures that the nitrogenous and chlorinated components are broken down into harmless diatomic nitrogen, water, and scrubbed HCl gas, closing the loop on the chemical lifecycle safely.

References

  • Lab Manager. "Proper Drain Disposal of Chemicals: Guidelines and Best Practices." Lab Manager. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazardous Waste Operations and Emergency Response (HAZWOPER)." United States Department of Labor. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste." United States Environmental Protection Agency. Available at: [Link]

Handling

Personal protective equipment for handling (4R)-8-azaspiro[4.5]decan-4-amine;dihydrochloride

As a Senior Application Scientist supporting drug discovery workflows, I frequently guide research teams on the safe integration of novel spirocyclic building blocks into their synthetic pipelines. The compound (4R)-8-az...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist supporting drug discovery workflows, I frequently guide research teams on the safe integration of novel spirocyclic building blocks into their synthetic pipelines. The compound (4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride is a highly valuable, stereochemically pure diamine scaffold. However, its physical properties and pharmacological potential require rigorous, scientifically grounded handling procedures.

This guide provides the necessary operational and logistical frameworks to handle this compound safely, ensuring both operator protection and experimental integrity. We will apply the American Chemical Society's (ACS) RAMP framework (Recognize, Assess, Minimize, Prepare) to systematically manage these risks[1].

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the causality behind the hazards. Do not merely treat this as a generic powder; understand why it behaves the way it does.

  • Aerosolization and Acidic Micro-environments: As a dihydrochloride salt, this compound is a fine, crystalline powder. Powders are highly susceptible to static charge and aerosolization. If inhaled or deposited on sweaty skin, the hygroscopic salt dissolves in physiological moisture, locally releasing hydrochloric acid equivalents. This causes acute, localized irritation to the respiratory tract, eyes, and mucosal membranes.

  • Pharmacological Activity: Spirocyclic amines are "privileged scaffolds" in medicinal chemistry, frequently exhibiting high affinity for central nervous system (CNS) targets such as G-protein coupled receptors (GPCRs) and ion channels. Because the specific toxicological profile of this exact intermediate may not be fully characterized, we must treat it as a potential systemic hazard and minimize exposure in strict accordance with the OSHA Laboratory Standard (29 CFR 1910.1450)[2][3].

  • Hygroscopicity: Exposure to ambient humidity not only degrades the reagent's stoichiometric accuracy but also causes the powder to clump, making safe, precise dispensing significantly more difficult.

Mandatory PPE Matrix

The following Personal Protective Equipment (PPE) requirements are scaled to the operational risk and quantity handled.

Operation ScaleEye ProtectionRespiratory ProtectionHand ProtectionBody Protection
Analytical (<1 g) Safety goggles (ANSI Z87.1)Not required if handled inside a ventilated enclosure.Single-layer nitrile gloves (minimum 4 mil).Standard cotton lab coat.
Preparative (1–100 g) Chemical splash gogglesN95 or P100 particulate respirator if handled outside a closed system.Double-gloving with nitrile (inner 4 mil, outer 8 mil).Flame-resistant (FR) lab coat with knit cuffs.
Bulk (>100 g) Splash goggles + Face shieldHalf-mask elastomeric respirator with P100 filters.Extended-cuff nitrile or butyl rubber gloves.Tyvek® apron over FR lab coat.

Experimental Protocols: Operational Workflows

Protocol 1: Safe Weighing and Dispensing

Causality: Standard chemical fume hoods have high face velocities that create turbulence, causing fine powders to scatter. A Ventilated Balance Enclosure (VBE) provides a smooth, laminar flow that captures airborne particulates without disrupting the balance.

  • Preparation: Place an anti-static ionizer near the balance. Why: Dihydrochloride salts carry static charges that cause the powder to repel from metal spatulas, increasing the risk of a spill outside the containment zone.

  • Validation (Self-Validating Step): Tare the analytical balance and observe the readout for 10 seconds. If the weight drifts, the airflow is too turbulent. Lower the sash or adjust the VBE flow until the balance stabilizes. A stable balance validates that the capture velocity is safe (typically 60-100 fpm) but not turbulent.

  • Dispensing: Use a static-dissipative plastic spatula. Weigh the (4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride directly into a pre-tared, sealable vial.

  • Containment: Cap the vial before removing it from the VBE. Wipe the exterior of the vial with a damp Kimwipe to remove any microscopic dust.

Protocol 2: Reaction Setup and Dissolution
  • Transfer: Transfer the sealed vial to a standard chemical fume hood.

  • Solvent Addition: Add the reaction solvent (e.g., DCM, DMF, or water) directly to the vial via syringe through a septum, or carefully open the vial deep within the hood. Why: Dissolving the powder eliminates the aerosolization hazard, immediately transitioning the risk profile from inhalation to strictly dermal/splash.

  • Neutralization: If the free base is required for your reaction, add the necessary base (e.g., triethylamine, DIPEA) dropwise. Caution: The neutralization of the dihydrochloride salt is exothermic. Monitor the temperature and use an ice bath if scaling above 5 grams.

Protocol 3: Spill Response and Decontamination

According to guidelines from Prudent Practices in the Laboratory, dry sweeping of chemical powders is strictly prohibited due to the severe risk of resuspension and inhalation[4][5].

  • Isolate: Alert nearby personnel and isolate the spill area.

  • Neutralize & Absorb: Do not sweep. Cover the spilled powder with absorbent pads. Gently mist the pads with a dilute, weak alkaline solution (e.g., 5% sodium bicarbonate) to dampen the powder and neutralize the acidic salt.

  • Wipe: Wipe inward from the edges of the spill to the center to prevent spreading the contaminant.

  • Dispose: Place all contaminated wipes into a designated, sealed hazardous waste bag.

Disposal & Environmental Logistics

Proper waste segregation prevents dangerous cross-reactions and ensures environmental compliance[6][7].

  • Solid Waste: Empty vials, contaminated spatulas, and spill cleanup materials must be placed in a sealed, labeled container designated for "Solid Hazardous Waste - Toxic/Irritant." These are typically routed for high-temperature incineration.

  • Aqueous Waste: If the compound is dissolved in an aqueous stream, the pH will likely be highly acidic (pH 2-4). Adjust the pH to 6-8 using dilute NaOH before transferring to the "Aqueous Nitrogenous Waste" carboy. Critical: Do not mix with strong oxidizers (e.g., nitric acid, peroxides) as amines can form explosive N-oxides or chloramines.

  • Organic Waste: Solutions in organic solvents should be disposed of in standard halogenated or non-halogenated waste carboys, depending on the primary reaction solvent used.

Mechanistic Safety Workflow

G N1 Hazard Recognition (4R)-8-azaspiro[4.5]decan-4-amine 2HCl N2 Risk Assessment Inhalation & Dermal Irritation N1->N2 N3 Engineering Controls Ventilated Balance Enclosure (VBE) N2->N3 N4 PPE Selection Nitrile Gloves, Goggles, Lab Coat N3->N4 N5 Execution Weighing & Solubilization N4->N5 N6 Decontamination & Disposal Aqueous/Solid Waste Streams N5->N6

Workflow for the safe handling of spirocyclic amine dihydrochloride salts.

References

  • OSHA Factsheet: Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration (OSHA).[2] URL:[Link]

  • OSHA Laboratory Standard - Prudent Practices in the Laboratory. National Research Council; National Institutes of Health (NCBI Bookshelf).[3][4][5][6][7] URL:[Link]

  • Safety Guidelines and the RAMP Principles. American Chemical Society (ACS).[1] URL: [Link]

Sources

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